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  • Product: 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
  • CAS: 849925-08-2

Core Science & Biosynthesis

Foundational

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a synthetic organic compound featuring a piperidine core, a functionality prevalent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a synthetic organic compound featuring a piperidine core, a functionality prevalent in a vast array of pharmaceuticals and biologically active molecules. The piperidine scaffold is a key structural motif in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[1] This guide provides a comprehensive overview of the physical and chemical properties of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride, along with detailed protocols for its synthesis and characterization, offering valuable insights for researchers in drug discovery and development.

The structure of this compound, with its dimethoxybenzyl group attached to the piperidine nitrogen and an amine group at the 4-position, suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The dihydrochloride salt form is likely utilized to enhance the compound's solubility and stability for research and development purposes.

Physicochemical Properties

While specific experimental data for 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride is not widely available in published literature, we can infer its properties based on the known characteristics of its structural components and data from similar compounds.

PropertyValue (Predicted/Estimated)Basis for Estimation
Molecular Formula C₁₄H₂₄Cl₂N₂O₂Based on the structure of the free base (C₁₄H₂₂N₂O₂) and the addition of two molecules of HCl.[2]
Molecular Weight 323.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for similar amine dihydrochloride salts.
Melting Point Not available. Expected to be a high-melting solid, likely with decomposition.Dihydrochloride salts of similar piperidine derivatives often have high melting points. For example, piperazine dihydrochloride melts at 318-320 °C with decomposition.[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The dihydrochloride salt form generally enhances aqueous solubility.
pKa Not available. The piperidine nitrogen and the primary amine will have distinct pKa values. The piperidine nitrogen's pKa is likely to be in the range of 8-9, while the primary amine's pKa is expected to be around 10-11.Based on the pKa of piperidine (11.22) and other primary amines.[1]
LogP (XlogP) 1.3 (for the free base)Predicted value from PubChem for the free base, 1-(2,6-dimethoxybenzyl)piperidin-4-amine.[2]

Chemical Characteristics and Reactivity

Stability: Piperidine derivatives are generally stable at room temperature when stored in a cool, dry place away from direct sunlight. However, they can be susceptible to degradation under certain conditions:

  • pH: As a dihydrochloride salt, the compound is stable in acidic to neutral conditions. In basic conditions, the free base will be liberated, which may be less stable and more prone to oxidation.

  • Temperature: Elevated temperatures can lead to decomposition.

  • Oxidation: The amine groups can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

Reactivity: The reactivity of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride is dictated by its functional groups: the secondary amine within the piperidine ring (which is quaternized in the salt form), the primary amine at the 4-position, and the dimethoxybenzyl group.

  • Primary Amine: The primary amine at the 4-position is a key site for further functionalization. It can undergo a variety of reactions, including:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • 2,6-Dimethoxybenzyl Group: The 2,6-dimethoxybenzyl group can influence the reactivity of the piperidine nitrogen. The methoxy groups are electron-donating and can affect the nucleophilicity of the nitrogen in the free base form. This group is generally stable but can be cleaved under strong acidic conditions.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of similar piperidine derivatives and should be adapted and optimized for the specific target compound.

Synthesis Workflow

Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A 4-Aminopiperidine C 1-(2,6-Dimethoxybenzylidene)piperidin-4-amine (Intermediate) A->C B 2,6-Dimethoxybenzaldehyde B->C D 1-(2,6-Dimethoxybenzyl)piperidin-4-amine (Free Base) C->D E 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride D->E

Caption: Proposed synthetic workflow for 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride.

Step 1: Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine (Reductive Amination)

This procedure is based on general methods for the synthesis of N-benzylpiperidines.

  • Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 2,6-dimethoxybenzaldehyde (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5-2.0 eq).

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the free base, 1-(2,6-dimethoxybenzyl)piperidin-4-amine.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride as a solid.

Analytical Characterization Workflow

Analysis cluster_structure Structural Confirmation cluster_purity Purity Assessment cluster_physchem Physicochemical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI-MS) IR FT-IR Spectroscopy HPLC HPLC-UV TLC Thin-Layer Chromatography MP Melting Point Analysis Sol Solubility Studies Start Synthesized Compound Start->NMR Start->MS Start->IR Start->HPLC Start->TLC Start->MP Start->Sol

Caption: A typical workflow for the analytical characterization of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound.

  • Protocol:

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Expected ¹H NMR Signals:

      • Signals corresponding to the aromatic protons of the 2,6-dimethoxybenzyl group.

      • A singlet for the benzylic methylene (CH₂) protons.

      • Signals for the methoxy (OCH₃) groups.

      • Complex multiplets for the piperidine ring protons.

      • A signal for the proton on the 4-position of the piperidine ring.

      • Broad signals for the amine protons (NH and NH₃⁺), which may exchange with the solvent.

    • Expected ¹³C NMR Signals:

      • Signals for the aromatic carbons.

      • A signal for the benzylic carbon.

      • Signals for the methoxy carbons.

      • Signals for the carbons of the piperidine ring.

2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Expected Results:

      • The primary ion observed will likely be the [M+H]⁺ ion of the free base, corresponding to a mass-to-charge ratio (m/z) of approximately 251.18.

      • Tandem MS (MS/MS) of the parent ion can provide structural information through characteristic fragmentation patterns, such as the loss of the benzyl group or cleavage of the piperidine ring.

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the compound.

  • Protocol:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

    • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative area of the main peak.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a valuable chemical intermediate with potential applications in the synthesis of novel bioactive compounds. This technical guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. While specific experimental data for some of its physical properties are lacking, the provided protocols and estimated properties offer a solid foundation for researchers to work with this compound in their drug discovery and development endeavors. Further experimental investigation is warranted to fully elucidate its physicochemical profile.

References

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Sources

Exploratory

A Technical Guide to the Predictive Target Deconvolution of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

Abstract This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel chemical entity, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel chemical entity, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. As a compound with no existing published literature, a systematic and multi-faceted strategy is essential for elucidating its mechanism of action and therapeutic potential.[1] This document outlines an integrated approach, commencing with in silico predictive modeling to generate a high-probability list of putative targets. This computational phase is followed by a rigorous experimental validation cascade, employing state-of-the-art biophysical and biochemical assays to confirm direct target engagement and characterize the compound's selectivity profile. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each step to ensure a robust and scientifically sound target deconvolution process.

Part 1: Introduction to the Molecule and the Strategic Imperative for Target Identification

The compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is built upon a piperidine scaffold, a structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically approved drugs.[2] Piperidine-containing molecules are known to exhibit a wide range of biological activities, with prominent roles in treatments for cancer and central nervous system (CNS) disorders.[2][3] The presence of this heterocycle often confers favorable pharmacokinetic properties, including metabolic stability and improved transport across biological membranes.[2]

Given the novelty of this specific compound, an initial hypothesis for its biological activity can be formulated by examining structurally related molecules:

  • G-Protein Coupled Receptors (GPCRs): The intermediate 1-(3-Methoxypropyl)piperidin-4-amine is a key building block for Prucalopride, a selective serotonin 5-HT4 receptor agonist, suggesting that the piperidine core is a viable scaffold for GPCR ligands.[4]

  • Enzymes (Cholinesterases & Kinases): The well-known drug Donepezil (Aricept), an acetylcholinesterase inhibitor, features a 1-benzylpiperidine moiety, indicating a potential for enzymatic inhibition.[5] Furthermore, other piperidine derivatives have been explored as inhibitors of protein kinases such as p38 MAP kinase and Akt.[3]

  • Ion Channels: Many CNS-active drugs exert their effects by modulating ion channels, making this a plausible target class for novel piperidine-based compounds.[6][7]

This structural precedent analysis underscores the necessity of a broad, yet systematic, approach. The journey from a novel compound to a validated drug candidate is fraught with attrition, often due to a lack of efficacy or unforeseen toxicity.[8][9] A rigorous, front-loaded target identification and validation strategy, as outlined in this guide, is paramount to mitigating these risks by building a strong, evidence-based understanding of the molecule's biological interactions.[9][10]

Part 2: In Silico Target Prediction: A Computational First-Pass

Computational, or in silico, methods provide a rapid, cost-effective strategy to narrow the vast landscape of the human proteome to a manageable number of high-probability targets.[11][12][13] These approaches leverage decades of accumulated biological and chemical data to predict interactions, forming the critical hypothesis-generation phase of our investigation.

Method 1: Ligand-Based Virtual Screening

This approach is founded on the similar property principle: structurally similar molecules are likely to have similar biological profiles and bind to similar targets.[11][14] By comparing the 2D structure of our query compound to databases of molecules with known biological activities, we can infer its most likely targets.

Workflow: Ligand-Based Target Prediction

G cluster_input Input cluster_process Process cluster_output Output Input Query Compound (SMILES String) Fingerprint Generate Molecular Fingerprints (e.g., ECFP4) Input->Fingerprint Database Compare against Ligand Databases (e.g., ChEMBL, PubChem) Fingerprint->Database Scoring Calculate Similarity Scores (e.g., Tanimoto Coefficient) Database->Scoring Output Ranked List of Putative Protein Targets Scoring->Output

Caption: Workflow for ligand-based virtual screening.

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Input Structure: Paste the SMILES string for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine (COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N) into the query box.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Initiate Prediction: Click the "Predict targets" button to start the analysis.

  • Analyze Results: The output will be a list of predicted targets, ranked by probability. Pay close attention to the target classes (e.g., GPCR, kinase, enzyme) and the known ligands for the top-ranked targets to assess the strength of the prediction.

Method 2: Structure-Based Virtual Screening (Molecular Docking)

Where ligand-based methods rely on 2D similarity, molecular docking computationally places the 3D structure of the compound into the binding site of a protein to predict binding affinity and pose.[15] This method is ideal for testing the specific hypotheses generated from our structural analysis (e.g., docking against acetylcholinesterase or a serotonin receptor).

Workflow: Molecular Docking

G cluster_input Inputs cluster_process Process cluster_output Output & Analysis Ligand 3D Ligand Structure (Energy Minimized) Prep Prepare Protein & Ligand (Add Hydrogens, Assign Charges) Ligand->Prep Protein Protein 3D Structure (from PDB) Protein->Prep Grid Define Binding Site (Grid Generation) Prep->Grid Dock Perform Docking Simulation Grid->Dock Analysis Analyze Binding Poses & Calculate Docking Score Dock->Analysis Ranking Rank Targets by Predicted Affinity Analysis->Ranking

Caption: Workflow for structure-based virtual screening.

Data Synthesis and Prioritization

The outputs from both ligand- and structure-based methods should be integrated to create a prioritized list for experimental follow-up. A strong candidate target will ideally appear in the results of multiple, orthogonal computational methods.

Prediction Method Predicted Target Class Top Predicted Targets (Hypothetical) Confidence Score Rationale
Ligand-Based (e.g., SEA)GPCRs5-HT Receptor Family (5-HT4, 5-HT2A)HighHigh structural similarity to known serotonin receptor ligands.[4]
Ligand-Based (e.g., SEA)EnzymesAcetylcholinesterase (AChE)MediumSimilarity to benzylpiperidine-based AChE inhibitors.[5]
Ligand-Based (e.g., SEA)KinasesPI3K/Akt/mTOR Pathway KinasesMediumGeneral similarity to known piperidine-containing kinase inhibitors.[3]
Structure-Based (Docking)GPCRs5-HT4 ReceptorFavorable ScorePredicted to form key hydrogen bonds and hydrophobic interactions in the binding pocket.
Structure-Based (Docking)EnzymesAcetylcholinesteraseFavorable ScoreDocks well within the catalytic gorge, interacting with key aromatic residues.

Part 3: Experimental Validation: From Prediction to Biological Confirmation

Computational predictions are hypotheses that require rigorous experimental validation.[16][17] The following tiered approach is designed to first confirm direct physical binding in a cellular environment and then to broadly profile the compound's activity and selectivity.

Step 1: Confirming Direct Target Engagement in a Cellular Context

The first and most critical experimental question is whether the compound can enter a cell and physically bind to its predicted target.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical technique that directly measures this interaction in intact cells or tissues.[18][19][20] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[21]

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_quantification Quantification & Analysis Treat Treat Intact Cells with Compound or Vehicle (DMSO) Heat Heat Cell Lysates across a Temperature Gradient Treat->Heat Separate Centrifuge to Separate Soluble vs. Aggregated Proteins Heat->Separate Quantify Quantify Soluble Target Protein (Western Blot or Mass Spec) Separate->Quantify Plot Plot Melt Curve & Determine Tm Shift Quantify->Plot

Caption: Workflow for a classic CETSA experiment.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This format is highly effective for quantifying a compound's potency in a cellular environment.

  • Cell Culture: Culture a cell line endogenously expressing the primary target of interest (e.g., a specific serotonin receptor) to ~80% confluency.

  • Compound Treatment: Treat cells in suspension with a serial dilution of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (e.g., from 0.1 nM to 100 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Heating: Heat all samples at a single, optimized temperature (e.g., 52°C, determined from a preliminary melt-curve experiment) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50, representing the concentration at which the compound achieves 50% of its maximal stabilizing effect. A clear dose-dependent stabilization is strong evidence of direct target engagement.[22]

Step 2: Large-Scale Profiling for On-Target and Off-Target Effects

While CETSA confirms binding to a specific target, it is crucial to understand the compound's broader interaction profile. Large-scale screening panels assess activity against entire protein families, revealing both selectivity and potential off-target liabilities that could lead to toxicity.[23][24]

Method 1: Kinome Profiling

  • Rationale: Given that many piperidine compounds are kinase inhibitors[3], profiling against a broad panel of human kinases is essential. This helps to identify the primary kinase target(s) and assess selectivity across the kinome.[25][26]

  • Protocol: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology).[27] Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases.[27] The assay measures the inhibition of kinase activity, usually via a radiometric or fluorescence-based method that quantifies substrate phosphorylation.[27][28] Results are reported as percent inhibition relative to a control.

Method 2: GPCR Profiling

  • Rationale: Based on the strong hypothesis from structural analogs[4], a comprehensive GPCR screen is warranted. This will determine if the compound acts as an agonist or antagonist at the predicted serotonin receptors or other GPCRs.

  • Protocol: Utilize a screening service that offers functional readouts for various GPCRs.

    • For Gq-coupled receptors: A calcium mobilization assay is standard. Cells expressing the target GPCR are loaded with a calcium-sensitive dye. A change in fluorescence upon compound addition indicates receptor activation and subsequent intracellular calcium release.[29][30]

    • For Gs/Gi-coupled receptors: A cAMP assay is used to measure the inhibition (Gi) or stimulation (Gs) of adenylyl cyclase activity.[31]

    • Universal: A β-arrestin recruitment assay can be used for most GPCRs, as it measures a common downstream signaling event.[31][32]

Method 3: Ion Channel Safety Profiling

  • Rationale: To de-risk the compound for potential cardiotoxicity, screening against a panel of key cardiac ion channels is a regulatory expectation and a critical step in early discovery.[33] The hERG (IKr) channel is of primary importance.

  • Protocol: Employ an automated patch-clamp electrophysiology platform.[24][34] This technology directly measures the flow of ions through a specific channel in a cell membrane. The compound is applied at various concentrations to determine its effect (inhibition or activation) on the channel's current, allowing for the calculation of an IC50.

Part 4: Synthesis, Interpretation, and Future Directions

The successful deconvolution of a novel compound's targets relies on the careful synthesis of data from all phases of the investigation.

  • Data Integration: A high-confidence target is one that is predicted by in silico models, confirmed to bind the compound in cells via CETSA, and shows functional modulation in a relevant biochemical assay (e.g., kinase inhibition or GPCR activation). The large-scale panel data provides the crucial context of selectivity. A compound that potently inhibits its intended target while showing minimal activity against other kinases or receptors is a much stronger candidate for further development.

Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Predicted Target (e.g., 5-HT4 Receptor) G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Compound 1-(2,6-Dimethoxybenzyl) piperidin-4-amine Compound->GPCR Binds & Activates

Caption: Hypothetical activation of a Gs-coupled GPCR pathway.

  • Future Directions: Once a primary target (or targets) is validated with high confidence, the next steps include:

    • Mechanism of Action (MoA) Studies: Detailed biochemical and cellular assays to determine if the compound is a competitive, non-competitive, or allosteric modulator.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

    • In Vivo Validation: Testing the compound in relevant animal models of disease to link target engagement with a therapeutic effect.[9]

By following this structured, multi-disciplinary approach, researchers can efficiently and robustly elucidate the biological targets of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride, paving the way for its potential development as a novel therapeutic agent.

References

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Foundational

An In-depth Technical Guide to 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Scaffold Welcome to a comprehensive technical exploration of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

Welcome to a comprehensive technical exploration of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (CAS No. 849925-08-2). In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to numerous pharmaceuticals due to its favorable metabolic stability and ability to improve pharmacokinetic properties.[1][2] This guide, intended for the discerning researcher and drug development professional, moves beyond a simple data sheet to provide a deeper understanding of this compound's core characteristics. We will delve into its synthesis, physicochemical properties, potential pharmacological relevance, and the practical methodologies required for its effective use in a research setting. While specific literature on this exact molecule is limited, this document synthesizes data from structurally related compounds and established chemical principles to offer expert insights and a solid foundation for future investigation.

Section 1: Chemical Identity and Physicochemical Profile

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative presented as a dihydrochloride salt, a common strategy to enhance aqueous solubility and stability for research applications.[3]

Table 1: Core Chemical Identifiers

IdentifierValueSource
CAS Number 849925-08-2N/A
Molecular Formula C₁₄H₂₂N₂O₂ · 2HCl[4]
Molecular Weight 323.26 g/mol N/A
IUPAC Name 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;dihydrochloride[4]
Canonical SMILES COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl.ClN/A
InChIKey KYCNALWNPRQSMP-UHFFFAOYSA-N[4]
Physicochemical Properties

The properties of this compound are dictated by its three main structural fragments: the piperidine ring, the 2,6-dimethoxybenzyl group, and the primary amine at the 4-position. The dihydrochloride salt form significantly influences its solubility.

Table 2: Physicochemical Data & Predictions

PropertyValueNotes
Appearance White to off-white solidBased on typical appearance of similar amine salts.[5]
Solubility Soluble in waterThe dihydrochloride salt form enhances aqueous solubility.[3]
Predicted XlogP 1.3This value for the free base suggests moderate lipophilicity.[4]
Hydrogen Bond Donors 3 (free base)The primary amine and the piperidine nitrogen (when protonated) can act as donors.
Hydrogen Bond Acceptors 4 (free base)The two methoxy oxygens and the two nitrogen atoms can act as acceptors.
Predicted pKa Strongest Basic: 9.8Estimated for the piperidine nitrogen, indicating it will be protonated at physiological pH.

The 2,6-dimethoxy substitution on the benzyl ring is of particular interest. These groups can influence the molecule's conformation by restricting rotation around the benzyl-CH₂ bond and may also impact metabolic stability by sterically hindering enzymatic access to the benzyl moiety.

Section 2: Synthesis and Purification

Proposed Synthetic Workflow: Reductive Amination

This pathway offers a direct and high-yielding route to the target compound from commercially available starting materials.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Piperidin-4-amine C Intermediate Iminium Ion A->C Acid Catalyst (e.g., AcOH) B 2,6-Dimethoxybenzaldehyde B->C D 1-(2,6-Dimethoxybenzyl) piperidin-4-amine (Free Base) C->D Reducing Agent (e.g., NaBH(OAc)₃) E Final Product: 1-(2,6-Dimethoxybenzyl) piperidin-4-amine dihydrochloride D->E 2 eq. HCl in Ether or IPA

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup : To a stirred solution of piperidin-4-amine (1.0 eq) and 2,6-dimethoxybenzaldehyde (1.05 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of glacial acetic acid.

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base/iminium ion.

  • Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is chosen as it is selective for the reduction of imines in the presence of aldehydes and is effective under mildly acidic conditions.

  • Work-up : Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The resulting crude free base can be purified using column chromatography on silica gel.[8]

  • Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (2.0 eq) in the same solvent dropwise. The dihydrochloride salt will precipitate out of the solution.

  • Isolation : Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final product.[8]

Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Table 3: Analytical Methods for Quality Control

MethodPurposeExpected Observations
¹H and ¹³C NMR Structural ConfirmationThe spectra should confirm the presence of all expected protons and carbons, including characteristic signals for the dimethoxybenzyl group, the piperidine ring, and the amine protons.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram indicates high purity. The mass spectrum should show the molecular ion peak corresponding to the free base.
HPLC Quantitative Purity AnalysisUsed to determine the purity of the final product with high accuracy, often greater than 95-98% for research-grade materials.[9][10]

Section 3: Potential Pharmacological Significance & Mechanism of Action

The true value of a chemical scaffold lies in its potential for biological activity. While 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride has no explicitly documented pharmacological profile, its structural motifs are present in a wide array of bioactive molecules.[2][11]

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, found in drugs targeting a vast range of conditions.[1][12] Its saturated, three-dimensional nature provides an excellent framework for orienting functional groups to interact with biological targets, often improving potency and selectivity.[13] Furthermore, its presence can enhance "druggability" by improving pharmacokinetic (ADME) properties.[2]

Inferred Biological Targets

Based on structurally analogous compounds, this molecule could be investigated as a ligand for several classes of biological targets:

  • G-Protein Coupled Receptors (GPCRs) : Substituted piperidines are common scaffolds for GPCR ligands, including serotonin (5-HT) and dopamine receptors, which are critical targets for central nervous system (CNS) disorders.[7][8]

  • Enzyme Inhibitors : The amine functionality can serve as a key interaction point within enzyme active sites. For example, derivatives of 1-benzylpiperidine have been developed as potent acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[14]

  • Ion Channels : The piperidine core can be found in various ion channel modulators.

G cluster_targets Potential Biological Target Classes Core 1-(2,6-Dimethoxybenzyl) piperidin-4-amine Piperidine Scaffold Amine Functionality Benzyl Group GPCRs GPCRs (e.g., 5-HT, Dopamine Receptors) Core:f0->GPCRs Scaffold Hopping Core:f2->GPCRs Hydrophobic/Aromatic Interactions Enzymes Enzymes (e.g., AChE, Kinases) Core:f1->Enzymes H-Bonding, Salt Bridge Channels Ion Channels Core:f0->Channels Core Structure

Caption: Relationship between structural features and potential targets.

The 2,6-dimethoxybenzyl moiety is particularly significant. It imparts a specific conformational rigidity and electronic profile that could be exploited to achieve selectivity for a particular biological target over others.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of research chemicals is paramount. All protocols must be self-validating systems of safety and efficacy.

Hazard Identification

While a specific toxicological profile for this compound is unavailable, it should be handled with care, assuming it may be harmful. Based on safety data for structurally similar amine hydrochlorides, the following hazards should be considered:

  • Acute Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[15][16]

  • Skin/Eye Irritation : May cause skin irritation or serious eye damage.[5][17]

  • Respiratory Irritation : May cause respiratory tract irritation.[15]

Recommended Handling Procedures

A rigorous adherence to safety protocols is non-negotiable.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][17]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[17]

    • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile).[5]

    • Body Protection : Wear a lab coat. For larger quantities, consider additional protective clothing.[15]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

Storage and Stability
  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents.[5]

  • Stability : The dihydrochloride salt is expected to be stable under recommended storage conditions.

Conclusion

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride represents a versatile and promising chemical entity for drug discovery and medicinal chemistry. Its structure combines the proven utility of the piperidine scaffold with the unique conformational and electronic properties of the 2,6-dimethoxybenzyl group. While direct research on this specific molecule is nascent, this guide provides a robust framework based on established chemical principles and data from analogous compounds. By understanding its synthesis, properties, and potential applications, and by adhering strictly to safety protocols, researchers are well-equipped to unlock the full potential of this valuable building block in the development of novel therapeutics.

References

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Exploratory

In Silico Screening of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico screening of the novel small molecule, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. Recognizing that the biological target o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico screening of the novel small molecule, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. Recognizing that the biological target of this compound is not yet elucidated, this document outlines a strategic workflow commencing with robust target prediction methodologies. Subsequently, a detailed protocol for structure-based virtual screening against a plausible, hypothetically-selected target class is presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery, offering a practical and scientifically rigorous approach to characterizing novel chemical entities through computational methods. Each step is detailed with the underlying scientific rationale, validated protocols, and references to authoritative sources, ensuring a self-validating and reproducible workflow.

Introduction: The Challenge of a Novel Compound

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is fraught with challenges, the foremost of which is the identification of its biological target and mechanism of action. The compound at the center of this guide, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride, represents a common scenario in drug discovery: a molecule with a potentially interesting structure but an unknown biological profile. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting various biological pathways, particularly within the central nervous system (CNS) and in oncology.[1][2][3][4] This precedent suggests that our compound of interest holds therapeutic potential, warranting a systematic investigation of its biological targets.

In silico screening, or virtual screening, offers a powerful, cost-effective, and rapid approach to navigate the vast landscape of potential biological targets and to prioritize experimental validation.[5] This guide will provide a detailed, step-by-step methodology for the comprehensive in silico evaluation of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride, beginning with the critical first step of target prediction.

Part I: Target Identification and Validation - Unmasking the Biological Role

Without a known target, our initial efforts must focus on generating a high-confidence hypothesis for the biological partner of our compound. This process, often termed target identification or target deconvolution, can be approached from several computational angles.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

The principle underpinning ligand-based methods is that structurally similar molecules often exhibit similar biological activities. By comparing our query molecule to extensive databases of known bioactive compounds, we can infer potential targets.

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific target.[3][6][7][8]

Experimental Protocol: Ligand-Based Pharmacophore Modeling and Screening

  • Compound Preparation:

    • The 2D structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine is sketched using a chemical drawing tool like MarvinSketch or ChemDraw.

    • The structure is then converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94).

  • Pharmacophore Feature Identification:

    • Key chemical features are identified on the 3D structure. For our compound, these would likely include:

      • Hydrogen Bond Acceptors (HBA): The oxygen atoms of the methoxy groups and the nitrogen of the piperidine ring.

      • Hydrogen Bond Donors (HBD): The primary amine group.

      • Hydrophobic/Aromatic Regions: The dimethoxybenzyl ring.

      • Positive Ionizable Feature: The piperidine nitrogen at physiological pH.

  • Pharmacophore Query Generation:

    • A 3D pharmacophore query is constructed based on the identified features and their spatial relationships.

  • Database Screening:

    • The generated pharmacophore query is used to screen databases of known active compounds, such as ChEMBL or PubChem. Web-based tools like PharmMapper can be utilized for this purpose.

  • Target Hypothesis Generation:

    • The targets of the hit compounds from the database screen are analyzed. A statistically significant enrichment of hits for a particular target or target family provides a strong hypothesis for the biological activity of our query compound.

Structure-Based Target Prediction: Reverse Docking

Reverse docking, also known as inverse virtual screening, flips the conventional docking paradigm. Instead of screening a library of compounds against a single target, we dock our single compound of interest against a large library of protein structures.[1][9]

Experimental Protocol: Reverse Docking for Target Identification

  • Ligand Preparation:

    • The 3D structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine is prepared as described in the pharmacophore modeling protocol, ensuring correct protonation states.

  • Target Library Preparation:

    • A curated library of protein structures is obtained. This can be a comprehensive collection from the Protein Data Bank (PDB) or a more focused library of, for example, all human kinases or G-protein coupled receptors (GPCRs).[10][11]

  • Reverse Docking Simulation:

    • Our prepared ligand is systematically docked into the binding sites of every protein in the target library using software like AutoDock Vina or a web server such as ReverseDock.[1][9]

  • Scoring and Ranking:

    • The docking poses for each protein-ligand complex are scored based on the predicted binding affinity.

  • Hit List Analysis and Target Prioritization:

    • The proteins are ranked based on their docking scores. The top-ranked proteins represent the most probable targets.

    • It is crucial to visually inspect the binding modes of the top-ranked hits to ensure that the predicted interactions are chemically and biologically plausible.

Logical Workflow for Target Prediction

Target_Prediction_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach ligand_prep 1. Prepare 3D Ligand Structure pharm_features 2. Identify Pharmacophore Features ligand_prep->pharm_features pharm_query 3. Generate Pharmacophore Query pharm_features->pharm_query pharm_screen 4. Screen Bioactive Compound Databases pharm_query->pharm_screen target_hypothesis Target Hypothesis Generation pharm_screen->target_hypothesis rev_dock_ligand_prep 1. Prepare 3D Ligand Structure target_lib 2. Prepare Protein Target Library rev_dock_ligand_prep->target_lib rev_dock 3. Perform Reverse Docking target_lib->rev_dock rev_dock_rank 4. Score and Rank Targets rev_dock->rev_dock_rank rev_dock_rank->target_hypothesis experimental_validation Experimental Validation target_hypothesis->experimental_validation

Caption: Workflow for in silico target prediction.

Part II: Structure-Based Virtual Screening Workflow

Once a high-confidence target has been hypothesized (for the purpose of this guide, let's assume our target prediction pointed towards a specific kinase), we can proceed with a more focused structure-based virtual screening campaign. This will involve docking our compound of interest and a library of other molecules into the active site of our chosen target.

Preparation of the Receptor and Ligand

The accuracy of any docking simulation is highly dependent on the quality of the input structures.

Experimental Protocol: Receptor and Ligand Preparation

  • Receptor Selection and Retrieval:

    • A high-resolution crystal structure of our hypothetical kinase target is downloaded from the Protein Data Bank (PDB).[10][11]

  • Receptor Preparation:

    • Water molecules and any co-crystallized ligands or ions not essential for binding are removed.

    • Missing atoms and side chains are added and repaired using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or standalone programs.

    • Hydrogen atoms are added, and the protonation states of ionizable residues at a physiological pH are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is prepared as previously described.

    • A library of "decoy" molecules (structurally similar but assumed to be inactive) and known inhibitors of the target kinase are also prepared in the same manner. This will serve as a control to validate our docking protocol.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12]

Experimental Protocol: Molecular Docking

  • Binding Site Definition:

    • The active site of the kinase is defined. This is typically done by creating a grid box centered on the position of a co-crystallized ligand or by using site-finding algorithms.

  • Docking Simulation:

    • Our prepared ligand, known inhibitors, and decoy molecules are docked into the defined binding site using software such as AutoDock, Glide, or GOLD.[5]

  • Pose Generation and Scoring:

    • The docking program will generate a series of possible binding poses for each ligand and assign a score to each pose, which is an estimate of the binding affinity.

Virtual Screening Workflow

Virtual_Screening_Workflow receptor_prep 1. Receptor Preparation binding_site 3. Binding Site Identification receptor_prep->binding_site ligand_prep 2. Ligand & Library Preparation docking 4. Molecular Docking ligand_prep->docking binding_site->docking scoring 5. Scoring and Ranking docking->scoring post_analysis 6. Post-Docking Analysis scoring->post_analysis hit_selection 7. Hit Selection for Experimental Testing post_analysis->hit_selection

Caption: A generalized structure-based virtual screening workflow.

Post-Docking Analysis and Refinement

The initial docking scores provide a good first-pass filter, but further analysis is required to refine our predictions.

The top-ranked poses should be visually inspected using molecular visualization software like PyMOL or Chimera to ensure that the predicted interactions are favorable.[4] Key interactions to look for include hydrogen bonds, salt bridges, and hydrophobic contacts with key active site residues.

MD simulations provide a more dynamic and realistic model of the protein-ligand complex by simulating the movements of atoms over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • The top-ranked protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Simulation:

    • An MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) using software like GROMACS or AMBER.

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex, the persistence of key interactions, and any conformational changes.

More accurate estimations of binding affinity can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[2] These methods calculate the free energy of binding from snapshots of the MD simulation trajectory.

ADMET Prediction

An essential component of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a major cause of late-stage drug development failure.

Experimental Protocol: In Silico ADMET Prediction

  • Input Preparation:

    • The SMILES string or 2D structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine is used as input for ADMET prediction web servers.

  • Prediction:

    • A suite of ADMET properties is calculated using online tools such as SwissADME and pkCSM.

  • Data Analysis:

    • The predicted ADMET properties are analyzed to identify any potential liabilities, such as poor oral bioavailability, high toxicity, or rapid metabolism.

ADMET Properties Summary Table

Property CategoryParameterPredicted ValueAcceptable Range
Physicochemical Properties Molecular Weight(To be calculated)< 500 g/mol
LogP(To be calculated)< 5
H-bond Donors(To be calculated)< 5
H-bond Acceptors(To be calculated)< 10
Pharmacokinetics GI Absorption(To be predicted)High/Low
BBB Permeant(To be predicted)Yes/No
CYP Substrate/Inhibitor(To be predicted)e.g., CYP2D6 inhibitor
Toxicity AMES Toxicity(To be predicted)Mutagen/Non-mutagen
hERG Inhibition(To be predicted)Yes/No

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of a novel small molecule with an unknown biological target. By initiating the investigation with robust target prediction methodologies, researchers can generate high-quality hypotheses to guide subsequent experimental validation. The detailed protocols for structure-based virtual screening, including molecular docking, molecular dynamics simulations, and binding free energy calculations, provide a rigorous framework for assessing the interaction of the compound with its putative target. Furthermore, the early-stage evaluation of ADMET properties is critical for de-risking the progression of a compound in the drug discovery pipeline.

The results of this in silico screening process should be viewed as a powerful tool for hypothesis generation and prioritization. The most promising predicted targets and the detailed binding hypotheses should be validated through in vitro and in vivo experimental assays. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

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  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of Chemical Information and Modeling, 45(1), 177–182. [Link]

  • ResearchGate. (2022). ReverseDock: A web server to dock a single ligand to multiple protein targets. ResearchGate. [Link]

  • Proteopedia. (2024). Molecular modeling and visualization software. Proteopedia. [Link]

  • DiPhyx Stories. (2024). Molecule Visualizer Tools. DiPhyx Stories. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. The Scripps Research Institute. [Link]

  • Kellenberger, E., Muller, P., Schalon, C., Bret, G., Rognan, D., & Foloppe, N. (2008). sc-PDB: a database for identifying variations and multiplicity of 'druggable' binding sites in proteins. Bioinformatics, 24(10), 1331–1333. [Link]

  • Rizzo Lab. (2018). 3D Analog Library Generation Using Pubchem and Zinc. Rizzo Lab. [Link]

  • YouTube. (2023). Preparing Chemical Libraries for Virtual Ligand Screening. YouTube. [Link]

  • Reddy, A. S., Pati, S. P., Kumar, P. P., Pradeep, H. N., & Sastry, G. N. (2020). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Current Drug Discovery Technologies, 17(4), 534–546. [Link]

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Foundational

Topic: The Structure-Activity Relationship of Dimethoxybenzyl-Substituted Piperidines

An In-Depth Technical Guide for Drug Development Professionals Abstract The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence across a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence across a multitude of FDA-approved drugs and biologically active molecules.[1][2] When combined with a dimethoxybenzyl moiety, this framework gives rise to a class of compounds with remarkable chemical diversity and a broad spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of dimethoxybenzyl-substituted piperidines with key physiological targets. We will dissect the nuanced effects of substituent positioning on both the aromatic and heterocyclic rings, explore common synthetic strategies, and delve into the mechanistic basis of their activity as modulators of opioid receptors, sigma receptors, monoamine transporters, and acetylcholinesterase. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data-driven summaries to guide the rational design of next-generation therapeutics.

Core Structural Components and Synthetic Strategy

The combination of a conformationally flexible piperidine ring and an electronically-rich, sterically defined dimethoxybenzyl group provides a robust platform for probing molecular interactions. The piperidine nitrogen serves as a key basic center, often forming critical ionic interactions with acidic residues in receptor binding pockets, while the dimethoxybenzyl group engages in hydrophobic, van der Waals, and π-π stacking interactions.

General Synthetic Pathways

The construction of these molecules typically follows one of two primary synthetic routes: N-alkylation or reductive amination. The choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern.

  • Pathway A: N-Alkylation: This common approach involves the reaction of a substituted piperidine with a dimethoxybenzyl halide (e.g., bromide or chloride) in the presence of a non-nucleophilic base. This method is straightforward and efficient for generating N-benzylpiperidine derivatives.

  • Pathway B: Reductive Amination: This pathway involves the condensation of a piperidine derivative with a dimethoxybenzaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the final product. This is particularly useful for creating complex substitution patterns.

A generalized workflow for the synthesis and evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (Piperidines, Benzaldehydes) reaction Chemical Synthesis (e.g., Reductive Amination) start->reaction crude Crude Product reaction->crude purify Purification (Chromatography, Recrystallization) crude->purify charac Characterization (NMR, MS, HPLC) purify->charac binding In Vitro Binding Assays (Ki determination) charac->binding Pure Compound functional Functional Assays (e.g., GTPγS, cAMP) binding->functional High-Affinity Hits sar SAR Analysis binding->sar invivo In Vivo Models (e.g., Hot-Plate Test) functional->invivo Potent Modulators functional->sar invivo->sar caption General workflow for synthesis and evaluation.

General workflow for synthesis and evaluation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of dimethoxybenzyl-substituted piperidines is exquisitely sensitive to their substitution patterns. Minor structural modifications can dramatically alter binding affinity, receptor selectivity, and functional efficacy.

Impact of Dimethoxybenzyl Ring Substitution

The position of the two methoxy groups on the benzyl ring is a critical determinant of pharmacological activity. These groups modulate the electron density of the ring and impose specific steric constraints, influencing how the moiety fits into a receptor's binding pocket.

  • Positional Isomerism (2,4- vs. 2,5- vs. 3,4-dimethoxy):

    • 2,5-Dimethoxy: This pattern is a hallmark of ligands targeting serotonergic receptors, particularly the 5-HT2A receptor, where these compounds can act as selective agonists.[3] The specific positioning is thought to correctly orient the molecule for potent receptor activation.[4]

    • 2,4-Dimethoxy: This substitution is found in compounds that bind to various targets, including piperazine-based derivatives with activity at dopaminergic and serotonergic systems.[4][5]

    • 5,6-Dimethoxy (on an Indanone Ring): In the case of the potent acetylcholinesterase (AChE) inhibitor Donepezil, the 5,6-dimethoxy substitution on an indanone moiety, which is structurally related to a benzyl group, is crucial for its high-affinity binding.[6]

  • Additional Substituents: The introduction of other groups onto the benzyl ring can further refine activity. For instance, adding a bromine atom at the 4-position of a 2,5-dimethoxybenzyl ring can produce compounds with stimulant effects, though it may abolish psychedelic activity seen in related phenethylamines by incorrectly positioning key binding groups for 5-HT2A activation.[4]

Impact of Piperidine Ring Substitution

Modifications to the piperidine ring itself are equally important for tuning the pharmacological profile. The C4-position is a particularly common site for substitution.

  • C4-Substituents: The size, polarity, and flexibility of the group at the C4 position profoundly influence target affinity and selectivity.

    • For opioid receptor ligands, a variety of C4-substituents, including acylamino and acyloxymethyl groups, have been explored to create potent narcotic agonists.[7]

    • In the GBR series of dopamine transporter (DAT) inhibitors, a large 2-(bis(4-fluorophenyl)methoxy)ethyl group at the C4-position confers high DAT affinity.[8]

    • For sigma-1 (σ1) receptor modulators, C4-hydroxypiperidine scaffolds can be optimized to achieve high potency.[9]

Pharmacological Applications & Mechanistic Insights

Dimethoxybenzyl-piperidines have been successfully optimized to target several important classes of proteins, leading to potential therapeutics for a range of disorders.

Opioid Receptor Modulators

The piperidine scaffold is central to many potent opioid analgesics.[10] SAR studies aim to develop agonists with improved side-effect profiles, often by designing molecules with mixed efficacy at different opioid receptor subtypes (e.g., MOR agonist/DOR antagonist).[11]

  • Key Insight: The N-substituent on the piperidine ring is critical. An N-benzyl group can lead to potent kappa opioid receptor (KOR) affinity, suggesting a key pi-pi interaction within the KOR binding site.[12] The development of potent and short-acting analgesics often involves complex substitutions at both the N1 and C4 positions of the piperidine ring.[13][14]

Table 1: Representative Opioid Receptor Binding Data

Compound Class N1-Substituent C4-Substituent Target(s) Affinity (Ki, nM) / Potency (IC50, nM) Reference
Indanone Derivative Benzyl (5,6-dimethoxy-1-oxoindan-2-yl)methyl AChE IC50 = 5.7 [6]
Benzylpiperidine Substituted Benzyl 2-(bis(4-fluorophenyl)methoxy)ethyl DAT, SERT Low nM affinity for DAT [8]

| Piperidinyl Piperidine | Indole-containing | Piperidinyl | NOP Receptor | High affinity agonists |[15] |

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 subtype, are implicated in a variety of CNS disorders, including pain and depression.[9][16] Benzylpiperidine derivatives have been extensively studied as high-affinity σ1 ligands.[17]

  • Key Insight: A fascinating divergence in SAR exists between σ1 and dopamine D4 receptors. While both receptors accommodate a basic piperidine nitrogen, subtle changes to substituents can flip selectivity. For example, replacing a phenyl group with a trifluoromethyl indazole moiety on a piperidine scaffold can increase σ1 affinity and yield over 700-fold selectivity versus the D4 receptor.[9] This highlights the power of rational design in achieving target selectivity.

G cluster_receptor Receptor Binding Pocket cluster_interactions Binding Interactions receptor_site σ1 Receptor ionic Ionic Bond (Piperidine N+ <-> Glu172) hydrophobic Hydrophobic Pocket pi_stacking π-π Stacking ligand Dimethoxybenzyl Piperidine Ligand ligand->ionic Basic Nitrogen ligand->hydrophobic Piperidine Ring ligand->pi_stacking Benzyl Ring caption Ligand-receptor interaction model.

Ligand-receptor interaction model.
Monoamine Transporter Inhibitors

N-benzylpiperidines are well-known for their ability to inhibit monoamine transporters, particularly the dopamine transporter (DAT).[18][19] These compounds, often referred to as the GBR series, are valuable tools for studying stimulant abuse and have potential as pharmacotherapeutic agents for cocaine addiction.[8][20]

  • Key Insight: SAR studies on the N-benzyl moiety have shown that substitutions at the ortho and meta positions can modulate affinity and selectivity for DAT, SERT, and NET.[8] For example, a 2-trifluoromethylbenzyl group can induce allosteric modulation of the serotonin transporter (SERT) while having little affinity for the transporters itself.[8][20]

Table 2: Representative Monoamine Transporter Affinity Data

Compound Series N-Benzyl Substitution Transporter Selectivity Ratio (SERT/DAT) Key Finding Reference
GBR Analogues 2-Trifluoromethyl SERT N/A (Allosteric Modulator) Allosteric modulation of hSERT [8]
GBR Analogues Various ortho/meta DAT Broad range High DAT affinity in low nM range [8]

| GBR Analogues | 4'-vinyl | DAT | High | Most potent substitution in study |[19] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

Protocol: Synthesis of 4-(2,4-dimethoxybenzyl)piperidine via Reductive Amination

This protocol describes a representative synthesis adapted from common laboratory procedures.

  • Reaction Setup: To a solution of piperidine (1.0 eq) and 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.2 M), add acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Protocol: Competitive Radioligand Binding Assay (General)

This protocol outlines a general workflow for determining the binding affinity (Ki) of a test compound for a target receptor.

  • Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing the σ1 receptor).

  • Assay Setup: In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., [³H]-pentazocine for σ1), the cell membrane preparation, and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Nonspecific Binding: In separate wells, add a high concentration of a known, non-radiolabeled ligand to determine nonspecific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The dimethoxybenzyl-substituted piperidine scaffold is a remarkably versatile and pharmacologically significant framework. The structure-activity relationships are complex, with subtle modifications to substitution patterns enabling the precise tuning of affinity and selectivity for a wide range of biological targets, from CNS receptors to critical enzymes. The insights gathered from decades of research have paved the way for potent analgesics, novel CNS therapeutics, and powerful research tools.

Future research in this area will likely focus on:

  • Biased Agonism: Designing ligands that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways for opioid receptors) to create safer therapeutics with fewer side effects.[21]

  • Subtype Selectivity: Further refining structures to achieve even greater selectivity between closely related receptor subtypes (e.g., σ1 vs. σ2), which is critical for minimizing off-target effects.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, enhancing their potential for clinical development.

By leveraging the foundational SAR principles outlined in this guide, drug development professionals can continue to innovate and rationally design new chemical entities with superior efficacy and safety profiles.

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Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

Abstract This technical guide presents a series of scientifically grounded hypotheses on the mechanism of action for the novel compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. In the absence of direct e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a series of scientifically grounded hypotheses on the mechanism of action for the novel compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting its core structural motifs—the 4-aminopiperidine scaffold and the 2,6-dimethoxybenzyl substituent—to predict its most probable biological targets. We formulate a primary hypothesis centered on acetylcholinesterase (AChE) inhibition, drawing structural parallels to the well-characterized nootropic agent, Donepezil. Furthermore, we propose and detail credible alternative hypotheses involving opioid receptor modulation, GABA-A receptor interaction, and monoamine transporter inhibition. The core of this guide is a comprehensive, multi-tiered experimental workflow designed to systematically investigate these hypotheses. This includes detailed protocols for initial in vitro screening, functional characterization, and conceptual in vivo validation studies. This document is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals initiating investigation into the pharmacological profile of this compound.

Structural and Physicochemical Analysis

The structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a composite of two key pharmacophoric moieties. A thorough understanding of each component is critical to formulating a logical mechanistic hypothesis.

  • The 4-Aminopiperidine Core: The piperidine ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its presence in a vast array of clinically approved drugs targeting the central nervous system (CNS).[1] Its saturated, flexible nature allows it to adopt various conformations to fit effectively into the binding pockets of diverse molecular targets.[1] The 4-amino group introduces a primary amine that is likely protonated at physiological pH, providing a key hydrogen bond donor and a potential site for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site. Derivatives of 4-aminopiperidine have been specifically explored as potent cognition-enhancing agents.[2] Furthermore, the piperidine heterocycle is the foundational structure for potent analgesics like morphine and fentanyl, highlighting its potential for interaction with opioid receptors.[3][4][5]

  • The 2,6-Dimethoxybenzyl Substituent: This aromatic group is attached to the piperidine nitrogen. The two methoxy groups at the ortho positions create significant steric hindrance, which can lock the benzyl group into a preferred conformation relative to the piperidine ring. This conformational rigidity can enhance binding affinity and selectivity for a specific target. The methoxy groups also influence the electronic properties of the benzene ring and can act as hydrogen bond acceptors. Notably, the structurally related 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a highly potent acetylcholinesterase inhibitor, suggesting that the combination of a benzylpiperidine core with dimethoxy substituents is favorable for this class of targets.[6] Additionally, other 2,6-dimethoxyphenyl derivatives have been identified as having anesthetic properties, potentially mediated through GABA-A receptors.[7]

Mechanistic Hypotheses

Based on the structural analysis, we propose the following rank-ordered hypotheses for the mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine.

Primary Hypothesis: Acetylcholinesterase (AChE) Inhibition

The most compelling hypothesis is that the compound acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Rationale:

  • Structural Analogy to Donepezil: The compound shares a striking resemblance to Donepezil, a cornerstone therapy for Alzheimer's disease.[6] Both molecules feature a benzyl group attached to a piperidine nitrogen. While the specific aromatic substitution differs (2,6-dimethoxy vs. 5,6-dimethoxy on an indanone), the fundamental architecture is conserved.

  • Binding Site Interaction Model: It is hypothesized that the protonated piperidine nitrogen forms a crucial ionic bond with the peripheral anionic site (PAS) of AChE. The 2,6-dimethoxybenzyl group can then engage in hydrophobic and π-π stacking interactions within the enzyme's active site gorge, while the 4-amino group could potentially interact with key residues near the catalytic triad, thereby blocking substrate access or transition state stabilization.

AChE_Hypothesis cluster_AChE AChE Enzyme cluster_Compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine PAS Peripheral Anionic Site (PAS) Gorge Active Site Gorge CatalyticTriad Catalytic Triad (Ser, His, Glu) Piperidine Protonated Piperidine Piperidine->PAS Ionic Interaction Benzyl 2,6-Dimethoxybenzyl Group Benzyl->Gorge π-π Stacking / Hydrophobic Interaction Amine 4-Amino Group Amine->CatalyticTriad H-Bonding / Steric Hindrance ACh Acetylcholine (Substrate) ACh->CatalyticTriad Blocked Access

Caption: Proposed binding mode at the Acetylcholinesterase (AChE) enzyme.

Alternative Hypothesis 1: Opioid Receptor Modulation

The 4-aminopiperidine core is a well-established pharmacophore for opioid receptor ligands.

Rationale:

  • Pharmacophoric Similarity: Key features for µ-opioid receptor agonists include a tertiary amine (the piperidine nitrogen), a central quaternary carbon or its equivalent, and an aromatic ring. The subject compound contains the tertiary amine and the aromatic ring. The 4-amino group adds a polar feature that could interact with the receptor binding pocket.

  • Published Precedent: Numerous studies have demonstrated that novel piperidine derivatives can be synthesized to target µ-opioid receptors for analgesic effects.[3][4][5] The analgesic effects of some of these derivatives have been shown to be reversible by naloxone, an opioid antagonist, confirming their mechanism.[4]

Opioid_Hypothesis Compound Compound MOR µ-Opioid Receptor (GPCR) Compound->MOR Binds G_Protein Gαi/o Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein:n->AC:w Inhibits cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia / Cellular Response cAMP->Analgesia Reduced Signaling Leads to...

Caption: Potential signaling pathway for µ-opioid receptor agonism.

Alternative Hypothesis 2: GABA-A Receptor Positive Allosteric Modulation

The 2,6-dimethoxyphenyl moiety is present in compounds with known anesthetic activity, which is often mediated by the GABA-A receptor.

Rationale:

  • Structural Precedent: Water-soluble 2,6-dimethoxyphenyl ester derivatives have been shown to be superior anesthetic agents to propofol, a known positive allosteric modulator of the GABA-A receptor.[7]

  • Mechanism of Action: It is plausible that the compound could bind to an allosteric site on the GABA-A receptor complex, enhancing the effect of the endogenous ligand, GABA. This potentiation of GABAergic neurotransmission would lead to increased chloride ion influx and hyperpolarization of the neuron, resulting in CNS depressant effects such as sedation or anxiolysis.

Alternative Hypothesis 3: Monoamine Transporter Inhibition

The overall structure, a substituted amine with an aromatic ring, is a common feature of drugs that inhibit the reuptake of monoamine neurotransmitters like serotonin (SERT), norepinephrine (NET), or dopamine (DAT).

Rationale:

  • General Pharmacophore: Many antidepressants and psychostimulants share this basic structural blueprint. The specific substitution pattern on the piperidine and benzyl rings would determine the compound's affinity and selectivity for the different transporters.

  • CNS Activity: Inhibition of monoamine reuptake is a major mechanism for treating a wide range of psychiatric and neurological disorders. This hypothesis is consistent with the general profile of piperidine derivatives as CNS-active agents.[8][9]

Proposed Experimental Workflow for Hypothesis Validation

A tiered, systematic approach is essential to efficiently and definitively elucidate the compound's mechanism of action. The workflow is designed to move from broad screening to specific functional characterization.

Workflow cluster_Tier1 Tier 1: In Vitro Target Screening cluster_Tier2 Tier 2: In Vitro Functional Characterization cluster_Tier3 Tier 3: In Vivo Model Validation (Conceptual) Start 1-(2,6-Dimethoxybenzyl)piperidin-4-amine AChE_Assay AChE Enzymatic Assay Start->AChE_Assay Opioid_Binding Opioid Receptor Binding Assay (µ, δ, κ) Start->Opioid_Binding GABA_Binding GABA-A Receptor Binding Assay Start->GABA_Binding MAT_Binding Monoamine Transporter Binding Assay (SERT, NET, DAT) Start->MAT_Binding Decision1 Significant Hit(s) (IC50 / Ki < 1µM)? AChE_Assay->Decision1 Opioid_Binding->Decision1 GABA_Binding->Decision1 MAT_Binding->Decision1 AChE_Kinetics Enzyme Inhibition Kinetics (Determine Ki, Mode of Inhibition) Decision1->AChE_Kinetics Yes (AChE) GTP_Assay [35S]GTPγS Binding Assay (Agonist/Antagonist Profile) Decision1->GTP_Assay Yes (Opioid) Patch_Clamp Electrophysiology (Patch-Clamp) (Measure GABA-evoked currents) Decision1->Patch_Clamp Yes (GABA-A) Uptake_Assay Neurotransmitter Uptake Assay Decision1->Uptake_Assay Yes (MAT) No_Hit No Significant Activity (Consider alternative targets) Decision1->No_Hit No Decision2 Confirmed Functional Activity? AChE_Kinetics->Decision2 GTP_Assay->Decision2 Patch_Clamp->Decision2 Uptake_Assay->Decision2 Cognition_Model Cognitive Models (e.g., Scopolamine-induced Amnesia) Decision2->Cognition_Model AChE Confirmed Pain_Model Analgesic Models (e.g., Tail-Flick Test) Decision2->Pain_Model Opioid Confirmed Anxiety_Model Anxiolytic/Sedative Models (e.g., Elevated Plus Maze) Decision2->Anxiety_Model GABA-A Confirmed End Mechanism of Action Elucidated Cognition_Model->End Pain_Model->End Anxiety_Model->End

Caption: Multi-tiered workflow for experimental validation of mechanistic hypotheses.

Tier 1: In Vitro Target Screening

The initial goal is to rapidly assess the compound's affinity for the primary hypothesized targets.

3.1.1 Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the concentration-dependent inhibition of AChE by the test compound.

  • Materials: Human recombinant AChE, Acetylthiocholine (ATCh), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound, 96-well microplate, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in phosphate buffer.

    • In a 96-well plate, add 25 µL of each compound dilution. Include wells for a positive control (e.g., Donepezil) and a negative control (buffer only).

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE enzyme solution to all wells except for a substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3.1.2 Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for opioid receptors, GABA-A receptors, and monoamine transporters.

  • General Principle: These are competitive binding assays where the test compound competes with a known high-affinity radioligand for binding to the target receptor/transporter present in a cell membrane preparation.

  • Methodology:

    • Opioid Receptors: Use cell membranes expressing human µ, δ, and κ opioid receptors. Use [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69593 (for κ) as radioligands.

    • GABA-A Receptor: Use rat cortical membranes. Use [³H]Muscimol (for agonist site) or [³H]Flunitrazepam (for benzodiazepine site) as radioligands.

    • Monoamine Transporters: Use cell membranes expressing human SERT, NET, and DAT. Use [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT) as radioligands.

  • Procedure (General):

    • Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound from unbound radioligand via rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specific binding.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Calculate the IC₅₀ and then convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Tier 1 Assay Summary Target Primary Outcome Significance
AChE Enzymatic AssayAcetylcholinesteraseIC₅₀Quantifies potency of enzyme inhibition.
Opioid Receptor Bindingµ, δ, κ Opioid ReceptorsKᵢMeasures binding affinity for each receptor subtype.
GABA-A Receptor BindingGABA-A Receptor ComplexKᵢMeasures binding affinity for the receptor complex.
Monoamine Transporter BindingSERT, NET, DATKᵢMeasures binding affinity for key neurotransmitter transporters.
Tier 2: In Vitro Functional Characterization

If significant activity (defined as Kᵢ or IC₅₀ < 1 µM) is observed in Tier 1, proceed to functional assays to determine the nature of the interaction.

  • For AChE Inhibition: Perform enzyme kinetic studies (e.g., Lineweaver-Burk or Michaelis-Menten plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • For Opioid Receptor Binding: Conduct a [³⁵S]GTPγS binding assay. This assay measures G-protein activation. Agonists will stimulate [³⁵S]GTPγS binding, antagonists will have no effect on their own but will block agonist-stimulated binding, and inverse agonists will decrease basal binding.

  • For GABA-A Receptor Binding: Use two-electrode voltage clamp or patch-clamp electrophysiology on Xenopus oocytes or HEK293 cells expressing specific GABA-A receptor subtypes. Apply GABA to elicit a chloride current and co-apply the test compound to see if it potentiates (positive allosteric modulator) or inhibits the current.

  • For Monoamine Transporter Binding: Perform neurotransmitter uptake assays using synaptosomes or cell lines expressing the transporters. Measure the ability of the test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]Serotonin).

Tier 3: In Vivo Model Validation (Conceptual)

Based on confirmed, potent in vitro functional activity, select an appropriate in vivo model to determine if the mechanism translates to a physiological effect.

  • If a potent AChE inhibitor: Use a scopolamine-induced amnesia model in rodents.[2] A successful compound would reverse the cognitive deficits induced by the muscarinic antagonist scopolamine, as measured by tests like the Morris water maze or passive avoidance.

  • If a potent µ-opioid agonist: Use standard analgesic models like the tail-flick or hot-plate test in mice.[3] An active compound would increase the latency to response to a thermal pain stimulus.

  • If a potent GABA-A modulator: Use models of anxiety (e.g., elevated plus maze) or sedation (e.g., loss of righting reflex) in rodents.

Conclusion

While the precise mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride remains to be empirically determined, a rigorous analysis of its chemical structure provides a strong foundation for targeted investigation. The primary hypothesis of acetylcholinesterase inhibition is particularly compelling due to the compound's structural similarity to Donepezil. However, credible alternative pathways involving opioid, GABAergic, or monoaminergic systems cannot be discounted and warrant investigation. The multi-tiered experimental workflow detailed in this guide provides a logical, efficient, and comprehensive strategy to systematically test these hypotheses. The results of this proposed research plan will be crucial in defining the pharmacological profile of this novel compound and guiding its future development as a potential therapeutic agent.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
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  • 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride - PubChemLite. (n.d.).
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  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
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Sources

Foundational

A Senior Application Scientist's Guide to Investigational Studies on Novel Piperidine Amine Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Privilege of the Piperidine Scaffold In the landscape of medicinal chemistry, few heterocyclic structures command the s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Privilege of the Piperidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone in drug design, lauded for its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][2] The introduction of an amine functionality to this scaffold unlocks a vast and versatile chemical space, giving rise to derivatives with a wide spectrum of pharmacological activities.[3][4] Piperidine's ability to modulate lipophilicity and present vectors for hydrogen bonding allows it to effectively interact with biological targets, making it a "privileged scaffold" in modern drug discovery.[1] Its presence in numerous FDA-approved drugs for central nervous system (CNS) disorders, cancer, and infectious diseases is a testament to its therapeutic significance.[1][5]

This guide, written from the perspective of a seasoned application scientist, moves beyond mere recitation of facts. It aims to provide a logical framework for the investigation of novel piperidine amine derivatives, emphasizing the causality behind experimental choices and the importance of robust, self-validating protocols. We will journey from the strategic design and synthesis of these molecules to their rigorous preclinical evaluation, culminating in a translational perspective on their potential as next-generation therapeutics.

Chapter 1: The Evolving Landscape and Strategic Targeting

The exploration of novel piperidine amine derivatives is driven by the perpetual need for safer and more effective medicines. Key therapeutic areas where these compounds are making significant inroads include:

  • Neurodegenerative Diseases: The ability of many piperidine derivatives to cross the blood-brain barrier makes them prime candidates for treating conditions like Alzheimer's and Parkinson's disease.[3][6] Research focuses on targets such as acetylcholinesterase, monoamine oxidase (MAO), and phosphodiesterase-8 (PDE8).[6][7][8]

  • Oncology: Piperidine-based agents have demonstrated potent anticancer activity through various mechanisms, including the modulation of critical signaling pathways like STAT-3, NF-κB, and PI3K/Akt, as well as the induction of apoptosis.[4][5][9]

  • Pain Management: Building on the foundational role of the piperidine ring in morphine, novel derivatives are being investigated as potent and potentially safer analgesics, often targeting opioid receptors like the µ-opioid receptor.[10]

The initial phase of any drug discovery program involves a critical decision: the selection of a biological target. This choice is informed by a deep understanding of disease pathology and the potential for a small molecule to modulate a specific protein or pathway. High-throughput screening (HTS) of large compound libraries against a chosen target is a common starting point to identify initial "hits."[11][12]

Chapter 2: Synthetic Strategies and Library Design

Accessing novel chemical matter is the engine of drug discovery. The synthesis of a diverse library of piperidine amine derivatives requires a versatile and robust chemical toolkit.

Foundational Synthetic Approaches

Common strategies for constructing the piperidine core and introducing amine diversity include:

  • Reductive Amination: A cornerstone of amine synthesis, this reaction is frequently used to functionalize the piperidine nitrogen, providing a direct route to a wide array of derivatives.[13]

  • Intramolecular Cyclization: Various methods, such as reductive hydroamination/cyclization of alkynes, allow for the formation of the piperidine ring from linear precursors.[14]

  • Multi-component Reactions: These elegant reactions allow for the construction of complex, highly functionalized piperidines in a single step, increasing synthetic efficiency.[14]

The choice of synthetic route is a strategic one. For instance, a medicinal chemist might favor a late-stage functionalization approach, where the core piperidine scaffold is built first and then diversified in the final steps. This strategy is highly efficient for rapidly building a structure-activity relationship (SAR) library.

Visualizing the Drug Discovery Workflow

A typical investigational workflow for a novel compound series is a multi-stage process, progressing from initial concept to preclinical validation.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Target_ID Target Identification & Validation Library_Design Library Design & Virtual Screening Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_to_Lead Hit-to-Lead (Potency & Selectivity) HTS->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op PK_PD Pharmacokinetics & Pharmacodynamics Lead_Op->PK_PD Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Safety Safety & Toxicology Efficacy->Safety PCC Preclinical Candidate Selection Safety->PCC

Caption: High-level workflow from target identification to preclinical candidate selection.

Chapter 3: In Vitro Evaluation: From Target Binding to Cellular Activity

In vitro (literally "in glass") studies are performed outside of a living organism, using isolated cells or molecules.[15][16][17] They are the workhorse of early-stage drug discovery, providing a controlled environment to dissect specific molecular and cellular mechanisms.[15][18]

Primary Assays: Confirming Target Engagement

The first crucial step is to confirm that a synthesized compound physically interacts with its intended target.

Protocol: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

  • Causality & Rationale: This assay directly measures the affinity of a test compound for a receptor. It is a gold-standard method for quantifying binding potency (expressed as Kᵢ, the inhibition constant). We use a radiolabeled ligand (a known binder) and measure how effectively our unlabeled test compound competes for the same binding site.[19]

  • Self-Validation: The protocol's integrity relies on several controls. "Total binding" wells (radioligand only) establish the maximum signal. "Non-specific binding" wells (radioligand + a high concentration of an unlabeled known ligand) define the background signal. The difference gives the "specific binding," which should be competed by our test compound in a dose-dependent manner.

Step-by-Step Methodology:

  • Preparation: Prepare cell membranes expressing the target GPCR. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

  • Reaction Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a known concentration of radiolabeled ligand (e.g., ³H-ligand), and the membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, radiolabeled ligand, a saturating concentration of a known non-labeled competitor, and the membrane preparation.

    • Test Compound: Add assay buffer, radiolabeled ligand, serial dilutions of the novel piperidine amine derivative, and the membrane preparation.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with cold buffer to remove residual unbound ligand.

  • Detection: Place the filter mat in a scintillation vial with a scintillation cocktail. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Secondary Assays: Assessing Cellular Function

Once target binding is confirmed, the next logical step is to determine if this binding event translates into a functional response in a cellular context.

Protocol: cAMP Assay for GPCR Agonist/Antagonist Activity

  • Causality & Rationale: Many GPCRs signal through the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger.[6][20] Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. Measuring changes in intracellular cAMP provides a direct functional readout of receptor activation or inhibition.[20] This assay is crucial for distinguishing agonists (which activate the receptor) from antagonists (which block the activator).

  • Self-Validation: A known agonist is used as a positive control to ensure the cells are responsive and to define the maximum signal window. A known antagonist can also be used to validate the inhibition arm of the assay. A vehicle control (e.g., DMSO) establishes the basal cAMP level.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and grow to confluence.

  • Pre-treatment: Aspirate the media and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This is a critical step to prevent the degradation of cAMP, thereby amplifying the signal window.

  • Compound Addition:

    • For Agonist Mode: Add serial dilutions of the novel piperidine amine derivative directly to the cells.

    • For Antagonist Mode: Add serial dilutions of the novel piperidine amine derivative, followed by a fixed concentration (e.g., EC₈₀) of a known agonist.

  • Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for receptor signaling and cAMP production.

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a commercially available kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the detection signal (e.g., HTRF ratio) against the log concentration of the test compound.

    • For Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).

    • For Antagonist Mode: Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀.

Chapter 4: Elucidating Mechanism of Action (MoA) and SAR

Understanding how a compound works (its MoA) and which structural features are critical for its activity (Structure-Activity Relationship, or SAR) is paramount for optimizing a lead candidate.[21]

Mapping the Signaling Cascade

If a compound is an enzyme inhibitor, it's crucial to understand its mode of inhibition (e.g., competitive, non-competitive).[22] This is determined by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.[23]

G cluster_0 GPCR Signaling Cascade Ligand Piperidine Amine (Agonist) GPCR GPCR (e.g., Gs-coupled) Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Tx Gene Transcription & Cellular Response CREB->Gene_Tx Initiates

Caption: A typical Gs-coupled GPCR signaling pathway activated by an agonist ligand.

Building the Structure-Activity Relationship (SAR)

SAR is the process of linking the chemical structure of a compound to its biological activity.[21][24] By systematically modifying the structure of a "hit" compound and measuring the activity of the resulting analogs, researchers can identify key pharmacophores—the essential features for activity.

Example SAR Table for a Hypothetical Piperidine Amine Series (Target: Kinase X)

Compound IDR¹ GroupR² GroupKᵢ (nM) vs Kinase XCell Viability IC₅₀ (µM)
LEAD-001 HPhenyl501.2
ANALOG-002 MethylPhenyl250.8
ANALOG-003 H4-Cl-Phenyl150.5
ANALOG-004 H2-MeO-Phenyl250>10
ANALOG-005 HPyridyl451.1
  • SAR Insights from Table:

    • Adding a small methyl group at R¹ (ANALOG-002) improves potency slightly.

    • Adding an electron-withdrawing group (Cl) to the phenyl ring at R² (ANALOG-003) significantly enhances both target affinity and cellular potency. This is a key insight for lead optimization.

    • Adding a bulky, electron-donating group (MeO) at the ortho position of the phenyl ring (ANALOG-004) is detrimental to activity, likely due to steric hindrance in the binding pocket.

    • Replacing the phenyl ring with a bioisostere like pyridine (ANALOG-005) retains activity, suggesting the nitrogen may be forming a beneficial hydrogen bond.

Chapter 5: Preclinical In Vivo Models and Translational Considerations

After a compound demonstrates promising in vitro potency, selectivity, and cellular activity, the investigation must move into a living system (in vivo).[16] This is a critical step, as the complex environment of a whole organism can dramatically affect a drug's behavior.[17]

  • Pharmacokinetics (PK): This is the study of what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). Animal models (typically rodents) are used to determine key parameters like bioavailability, half-life, and tissue distribution.

  • Pharmacodynamics (PD): This is the study of what the drug does to the body. It links the drug concentration (PK) to the biological effect (e.g., target engagement or a physiological change).

  • Efficacy Models: These are animal models of human disease (e.g., a mouse model of Alzheimer's or a tumor xenograft model for cancer).[16] The goal is to see if the compound can produce the desired therapeutic effect in vivo.[25]

  • Safety and Toxicology: Preliminary toxicology studies are conducted to identify any potential adverse effects and to establish a safe dose range for further studies.

The transition from in vitro to in vivo is often challenging.[25] A compound that is potent in a test tube may fail in vivo due to poor absorption, rapid metabolism, or unforeseen toxicity.[17] Therefore, a continuous feedback loop between in vitro and in vivo studies is essential for successful drug development.

Conclusion and Future Directions

The investigational journey for novel piperidine amine derivatives is a testament to the principles of modern drug discovery: a hypothesis-driven, iterative process of design, synthesis, and testing. The piperidine scaffold's inherent "drug-like" properties ensure it will remain a central feature in the medicinal chemist's toolbox.[1][26][27] Future research will likely focus on expanding into new chemical space through innovative synthetic methods and exploring novel biological targets. The increasing three-dimensionality of fragment libraries, including chiral piperidine scaffolds, promises to unlock greater selectivity and potency.[4][13][26] As our understanding of disease biology deepens, these versatile molecules will undoubtedly be adapted to meet the therapeutic challenges of tomorrow.

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  • (n.d.). Recent progress in assays for GPCR drug discovery. [Link]

  • Kiss, R., et al. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • de Oliveira, R., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]

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Exploratory

Solubility and stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in DMSO

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride in DMSO Introduction: The Critical Role of Pre-formulation Assessment in Drug Discovery In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride in DMSO

Introduction: The Critical Role of Pre-formulation Assessment in Drug Discovery

In the landscape of modern drug discovery, dimethyl sulfoxide (DMSO) reigns as the universal solvent, prized for its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[1][2] This attribute makes it indispensable for creating high-concentration stock solutions for high-throughput screening (HTS) and various biological assays. However, the assumption that a compound is both sufficiently soluble and stable in DMSO without empirical validation is a significant source of experimental irreproducibility and data misinterpretation.[3]

This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to rigorously evaluate the solubility and stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in DMSO. This compound, a piperidine derivative, possesses structural motifs—a tertiary amine, a primary amine, and ether linkages—that warrant careful characterization to ensure data integrity.[4][5] The protocols and principles detailed herein are designed to be self-validating, providing a robust foundation for any subsequent experimental work.

Part 1: Solubility Assessment in Dimethyl Sulfoxide (DMSO)

The solubility of a compound dictates the maximum concentration achievable for stock solutions, directly impacting assay design and the reliability of dose-response relationships. As a dihydrochloride salt, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine is designed for enhanced aqueous solubility, a property that often translates well to polar aprotic solvents like DMSO.[6] However, factors such as solvent purity (water content), temperature, and equilibration time must be controlled to determine the true thermodynamic solubility.

Experimental Protocol: Determining Maximum Thermodynamic Solubility

This protocol employs the widely accepted method of creating a supersaturated solution and allowing it to equilibrate, ensuring the measured concentration represents the true solubility limit at a given temperature.[1]

Pillar of Trustworthiness: This method is self-validating because it starts from a state of supersaturation. By allowing excess solid to precipitate until equilibrium is reached, the resulting supernatant concentration is, by definition, the maximum solubility, independent of the initial amount of excess compound used.

Methodology:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 10 mg of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride into a 2 mL microcentrifuge tube.

    • Add a small volume of anhydrous, high-purity DMSO (e.g., 200 µL). Using anhydrous DMSO is critical, as its hygroscopic nature means it readily absorbs atmospheric moisture, which can affect solubility.[7][8]

    • Vortex the mixture vigorously for 3-5 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound until a visible solid precipitate persists.

  • Equilibration:

    • Incubate the slurry at a constant, controlled temperature (e.g., 25°C) for 24 hours.

    • Gently agitate the mixture periodically (e.g., using a rotator or plate shaker) to ensure the system reaches thermodynamic equilibrium.[1]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., >12,000 x g) for 15 minutes to pellet the excess solid compound firmly.[1] This step is crucial to avoid transferring any solid particles, which would artificially inflate the measured concentration.

  • Quantification of Soluble Compound:

    • Carefully collect a precise volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile/water mixture) in which the compound is highly soluble.

    • Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a calibration curve prepared with known concentrations of the compound.[1][9]

Data Presentation: Solubility Profile

Quantitative solubility data should be presented clearly to inform downstream experimental design.

ParameterValueMethodNotes
Compound ID 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride--
Solvent DMSO (Anhydrous, ≥99.9%)--
Temperature 25°C-Maintained for 24h equilibration
Measured Solubility [Insert Experimental Value, e.g., 152 mM]HPLC-UVCorresponds to [e.g., 49.1 mg/mL]
Observations Clear, colorless solution after centrifugation.VisualNo precipitation or color change noted.
Solubility Class [e.g., Highly Soluble]-Based on predefined internal criteria.
Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the experimental protocol for determining maximum solubility.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_quant Step 4: Quantification A Weigh Compound (~10 mg) B Add Anhydrous DMSO (e.g., 200 µL) A->B C Vortex Vigorously (Create Slurry) B->C D Incubate 24h @ 25°C with Agitation C->D E Centrifuge >12,000 x g (15 min) D->E F Pellet (Excess Solid) E->F Discard G Supernatant (Saturated Solution) E->G Collect H Aliquot & Dilute Supernatant G->H I Analyze via HPLC/LC-MS H->I J Calculate Concentration (Solubility Limit) I->J

Caption: Workflow for Thermodynamic Solubility Assessment.

Part 2: Stability Assessment in DMSO Solution

Compound instability in DMSO stock solutions is a covert source of assay failure, leading to decreased compound potency and the generation of confounding artifacts. The chemical structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride contains functional groups that are potentially susceptible to degradation.

Potential Degradation Pathways & Influencing Factors

A proactive understanding of potential degradation routes is essential for designing a robust stability study.

  • Oxidation: The tertiary amine within the piperidine ring is a primary site for potential oxidation, which can lead to the formation of an N-oxide, a common metabolic and degradation pathway for such structures.[10] Atmospheric oxygen can contribute to this process over time.

  • Acid-Catalyzed Degradation: As a dihydrochloride salt, the compound can create a mildly acidic environment in the DMSO solution. Under these conditions, DMSO itself can degrade, potentially forming reactive species like methyl thioether or dimethyl disulfide that could interact with the compound.[11]

  • Hydrolysis: While DMSO is aprotic, its hygroscopic nature means that water is often a present contaminant.[7][12] This water can facilitate the hydrolysis of susceptible functional groups. Although the methoxy-ether linkages on the benzyl ring are generally stable, this pathway cannot be entirely dismissed without experimental evidence.

  • Photodegradation: The aromatic benzyl ring is a chromophore that can absorb UV light, potentially initiating photolytic degradation through radical mechanisms.[10]

Key Environmental Factors:

  • Temperature: Is the most critical factor; higher temperatures exponentially increase the rate of chemical degradation.[7]

  • Water Content: Water is a more significant factor in compound degradation in DMSO than oxygen.[12][13]

  • Light Exposure: Direct exposure to light, especially in the UV spectrum, should be minimized.

  • Freeze-Thaw Cycles: While many compounds are stable, repeated freeze-thaw cycles can introduce atmospheric moisture and potentially cause precipitation of less soluble materials.[12][13]

Experimental Protocol: Long-Term Stability Assessment

This protocol outlines a systematic study to determine the stability of the compound under typical storage conditions.

Pillar of Trustworthiness: This protocol is self-validating through the use of a T=0 time point as the baseline reference. All subsequent measurements are compared directly to the initial state of the exact same solution, providing a direct measure of degradation over time and minimizing variability from weighing or initial dissolution.

Methodology:

  • Stock Solution Preparation:

    • Prepare an accurately known concentration of the compound in anhydrous, high-purity DMSO (e.g., 10 mM).

    • Immediately after preparation, take a sample for analysis. This is the crucial T=0 time point.

  • Aliquoting and Storage:

    • Aliquot the remaining stock solution into multiple small-volume, amber glass vials with inert caps (e.g., PTFE-lined).[14] Aliquoting is essential to avoid contaminating the main stock and to prevent repeated freeze-thaw cycles for the entire batch.[15]

    • Store sets of aliquots under different, controlled conditions:

      • Optimal: -80°C (for long-term archival)

      • Standard: -20°C (for routine laboratory storage)

      • Accelerated: 4°C and Room Temperature (to identify potential short-term instability)

  • Time-Point Analysis:

    • At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the vial to equilibrate completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO solution.

    • Analyze the sample using a stability-indicating HPLC method. This method must be able to resolve the parent compound from any potential degradants, impurities, or solvent-related artifacts. An LC-MS method is ideal for identifying the mass of any new peaks that appear.[12]

  • Data Evaluation:

    • Calculate the purity of the compound at each time point, typically expressed as the peak area of the parent compound relative to the total peak area of all components.

    • Compare the purity at each time point to the T=0 sample. A common threshold for stability is retaining ≥95% of the initial purity.

Data Presentation: Stability Profile

Summarize the stability results in a table for straightforward interpretation.

Storage Temp.T=01 Month3 Months6 MonthsObservations
-80°C 99.8%99.7%99.8%99.7%No significant change.
-20°C 99.8%99.6%99.5%99.2%Stable. Minor purity decrease.
4°C 99.8%98.1%96.5%94.3%Degradation observed.
Room Temp (25°C) 99.8%92.3%85.1%76.8%Significant degradation. New peaks in chromatogram.
Visualization: Stability Testing Workflow

This diagram illustrates the logical process for conducting a long-term stability study.

G cluster_prep Step 1: Preparation & T=0 cluster_storage Step 2: Storage cluster_analysis Step 3: Time-Point Analysis cluster_eval Step 4: Evaluation A Prepare Stock Solution in Anhydrous DMSO B Analyze T=0 Sample (Baseline Purity) A->B C Aliquot into Amber Vials A->C D Store @ -80°C C->D E Store @ -20°C C->E F Store @ 4°C C->F G Store @ RT C->G H Retrieve Aliquots at Time = x D->H E->H F->H G->H I Equilibrate to RT Before Opening H->I J Analyze via Stability-Indicating HPLC I->J K Calculate % Purity vs. Time J->K L Compare to T=0 & Determine Stability K->L

Caption: Workflow for Long-Term Compound Stability Assessment.

Part 3: Best Practices for Handling and Storage

Based on the principles of solubility and stability, the following best practices are recommended for handling solutions of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in DMSO to ensure the highest data quality.

  • Use High-Purity Solvent: Always use anhydrous, high-purity (≥99.9%) DMSO to minimize water content and other reactive impurities.[14]

  • Prefer Fresh Solutions: Whenever feasible, prepare solutions fresh for each experiment.

  • Aliquot for Storage: For long-term use, prepare a concentrated master stock and immediately divide it into single-use aliquots in tightly sealed, appropriate containers (amber glass vials are preferred).[15]

  • Optimal Storage Conditions: Store long-term stocks at -80°C. For routine use over shorter periods (e.g., up to one month), -20°C is generally acceptable, but this should be confirmed by stability studies.[15][16] Always protect solutions from light.

  • Proper Thawing Technique: When retrieving a frozen aliquot, allow it to warm to ambient temperature completely before unsealing the cap. This prevents atmospheric water from condensing into the cold solvent, which would compromise the integrity of the stock over time.

Conclusion

A systematic, empirical evaluation of the solubility and stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in DMSO is not a perfunctory task; it is a fundamental requirement for generating reliable and reproducible scientific data. By implementing the robust, self-validating protocols outlined in this guide, researchers can confidently define appropriate stock concentrations, establish optimal storage conditions, and ensure the chemical integrity of their test compound, thereby strengthening the foundation of their drug discovery and development efforts.

References

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Benchchem.
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. Benchchem.
  • DMSO Solubility Assessment for Fragment-Based Screening.
  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. PubChem.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
  • Stability of screening compounds in wet DMSO. PubMed.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
  • Compound Handling Instructions. MCE (MedChemExpress).
  • Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride. Smolecule.
  • What is the best way of storing a DMSO in a research lab? Quora.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Piperidine. Wikipedia.
  • Dimethyl Sulfoxide (DMSO)
  • 1-(2,6-DIMETHOXYBENZYL)PIPERIDINE-4-AMINE DIHYDROCHLORIDE. ChemicalBook.
  • Analytical methods for quantifying amiloride and enhancer in skin layers.

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Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

An Application Note and Detailed Protocol for the Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, N-substituted 4-aminopiperidines are crucial building blocks for the development of novel therapeutics, including antagonists, agonists, and enzyme inhibitors. This document provides a comprehensive, field-tested protocol for the synthesis of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride, a versatile intermediate for drug discovery and development.

The presented synthetic strategy is a robust two-step process centered around a high-yield reductive amination, followed by a straightforward deprotection and salt formation. This guide is designed for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Overall Reaction Scheme

Overall Reaction Scheme

Part 1: Scientific Rationale and Strategy

The synthesis is logically divided into two primary stages: the coupling of the piperidine and benzyl moieties, and the subsequent deprotection to yield the final primary amine salt.

  • Core Coupling via Reductive Amination: The cornerstone of this synthesis is the reductive amination reaction.[2] This method is one of the most effective for forming carbon-nitrogen bonds and is widely favored for its operational simplicity and the commercial availability of reagents.[3] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine of the piperidine ring with 2,6-dimethoxybenzaldehyde.[4] This electrophilic intermediate is then reduced in situ by a mild and selective hydride donor.

  • Choice of Reagents and Protecting Groups:

    • Piperidine Precursor: We employ tert-butyl (piperidin-4-yl)carbamate as the starting material. The tert-butoxycarbonyl (Boc) group serves as an essential protecting group for the primary amine at the C-4 position. This prevents self-condensation or other side reactions, ensuring that only the secondary nitrogen of the piperidine ring reacts with the aldehyde.

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is particularly effective for reductive aminations because it is mild enough not to reduce the aldehyde starting material, yet reactive enough to efficiently reduce the iminium ion intermediate. Its use obviates the need for strict pH control often required with other reagents like sodium cyanoborohydride.

  • Deprotection and Salt Formation: The final step involves the removal of the acid-labile Boc group. Treatment with a strong acid, specifically hydrochloric acid in an appropriate solvent like isopropanol, quantitatively cleaves the carbamate. This same step serves a dual purpose: it simultaneously protonates both the piperidine nitrogen and the newly liberated 4-amino group to form the highly stable and often crystalline dihydrochloride salt, which facilitates purification and handling.

Part 2: Visualized Synthesis Workflow

The following diagram outlines the complete experimental workflow, from initial setup to the final, characterized product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection & Salt Formation A 1. Dissolve tert-butyl (piperidin-4-yl)carbamate and 2,6-dimethoxybenzaldehyde in DCM B 2. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C A->B C 3. Stir at room temperature for 12-18 hours B->C D 4. Monitor reaction completion by TLC/LC-MS C->D E 5. Quench with saturated NaHCO₃ solution D->E F 6. Perform aqueous work-up (extraction with DCM) E->F G 7. Purify crude product by column chromatography F->G H 8. Characterize Intermediate 1 G->H I 9. Dissolve Intermediate 1 in Isopropanol H->I Proceed with pure intermediate J 10. Add HCl solution (in Isopropanol) and stir I->J K 11. Observe precipitation of the product J->K L 12. Isolate product by vacuum filtration K->L M 13. Wash solid with cold Isopropanol/Ether L->M N 14. Dry under vacuum M->N O 15. Characterize Final Product N->O

Caption: Experimental workflow for the two-step synthesis.

Part 3: Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Notes
tert-butyl (piperidin-4-yl)carbamate79099-07-3200.28≥98% purity
2,6-Dimethoxybenzaldehyde3392-97-0166.17≥98% purity
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Reagent grade, handle under inert gas
Dichloromethane (DCM)75-09-284.93Anhydrous, ACS grade
Isopropanol (IPA)67-63-060.10Anhydrous, ACS grade
Hydrochloric Acid Solution7647-01-036.46e.g., 2M solution in Isopropanol
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11HPLC grade for chromatography
Hexanes110-54-386.18HPLC grade for chromatography
Step 1: Synthesis of tert-butyl (1-(2,6-dimethoxybenzyl)piperidin-4-yl)carbamate (Intermediate 1)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (piperidin-4-yl)carbamate (5.0 g, 25.0 mmol, 1.0 equiv) and 2,6-dimethoxybenzaldehyde (4.57 g, 27.5 mmol, 1.1 equiv).

  • Dissolve the solids in anhydrous dichloromethane (100 mL). Stir at room temperature until a clear solution is obtained.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add sodium triacetoxyborohydride (7.95 g, 37.5 mmol, 1.5 equiv) to the reaction mixture in portions over 15-20 minutes. Rationale: Portion-wise addition helps to control the initial exothermic reaction and prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure intermediate as a white solid or viscous oil.

Step 2: Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (Final Product)
  • Dissolve the purified intermediate from Step 1 (e.g., 7.0 g, 20.0 mmol) in anhydrous isopropanol (50 mL) in a 100 mL flask.

  • To this solution, add a 2M solution of hydrochloric acid in isopropanol (30 mL, 60.0 mmol, 3.0 equiv) dropwise while stirring at room temperature. Rationale: A slight excess of HCl ensures complete Boc deprotection and full formation of the dihydrochloride salt.

  • A white precipitate should begin to form during or shortly after the addition.

  • Stir the resulting suspension at room temperature for 4-6 hours to ensure the reaction goes to completion.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with a small amount of cold isopropanol (15 mL) and then diethyl ether (20 mL) to remove any residual impurities and aid in drying.

  • Dry the white solid under high vacuum at 40-50°C for 12 hours to yield the final product, 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride.

Part 4: Characterization and Expected Results

PropertyExpected Value
Chemical Formula C₁₄H₂₄Cl₂N₂O₂
Molecular Weight 323.26 g/mol
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, D₂O) δ ~7.5 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.2 (s, 2H, Ar-CH₂-N), ~3.8 (s, 6H, 2x-OCH₃), ~3.6-3.0 (m, 5H, piperidine-H), ~2.2-2.0 (m, 4H, piperidine-H).
Mass Spec (ESI+) Expected m/z: 251.18 [M+H]⁺ (for the free base)

Part 5: Mechanistic Visualization

The following diagram illustrates the accepted mechanism for the reductive amination step.

Caption: Mechanism of the reductive amination reaction.

Part 6: Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperidine Derivatives: Piperidine and its derivatives are toxic and corrosive.[5] Avoid inhalation, ingestion, and skin contact.[6][7]

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. Handle in a dry environment.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.[8] Handle with extreme care.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Pathak US, Singh S, and Padh J. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Defense Technical Information Center. (2000). Piperidine Synthesis. DTIC. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • White Rose eTheses Online. (2009). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Piperidine. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
  • Cardona, F., & Goti, A. (2019). Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars. ResearchGate. Available at: [Link]

  • PubChem. N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide. Available at: [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Piperidine. Available at: [Link]

  • Suginome, M., et al. (2006).
  • KISHIDA CHEMICAL CO., LTD. (2020). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Available at: [Link]

  • Redalyc. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista de la Sociedad Química de México. Available at: [Link]

  • Mititelu, M., et al. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia.
  • Jubilant Life Sciences Limited. (2016). Piperidine Safety Data Sheet. Available at: [Link]

  • PubChem. 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in Human Plasma

Abstract This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine in human plasma. The piperidine moiety is a significant structural component in many pharmaceuticals, making robust analytical methods for such compounds critical in drug development.[1][2][3] The method detailed herein employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, selectivity, and stability.[4][5][6]

Introduction

1-(2,6-Dimethoxybenzyl)piperidin-4-amine is a synthetic organic compound featuring a piperidine core, a structural motif prevalent in a wide range of biologically active molecules and pharmaceuticals.[2][3] Accurate quantification of this and similar compounds in biological matrices like plasma is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug discovery and development.[7] LC-MS/MS has become the gold standard for bioanalytical quantitation due to its superior sensitivity, selectivity, and speed.[8][9]

The primary challenge in developing a robust method for a compound like 1-(2,6-Dimethoxybenzyl)piperidin-4-amine lies in managing its basic nature, which can lead to poor peak shape and managing potential matrix effects from complex biological samples.[10] This protocol addresses these challenges by optimizing chromatographic conditions and employing a simple yet effective sample preparation technique to minimize matrix interference.[11] The validation of this method is conducted in alignment with the International Council for Harmonisation (ICH) M10 guideline, ensuring data reliability and regulatory compliance.[5][12]

Experimental

Materials and Reagents
  • Analyte: 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (Reference Standard, >99% purity)

  • Internal Standard (IS): 1-(2,6-Dimethoxybenzyl)piperidin-4-amine-d4 (Deuterated stable isotope-labeled, >99% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) obtained from a certified vendor.

Instrumentation and Conditions

A triple-quadrupole mass spectrometer equipped with a turbulent flow chromatography system was used for analysis.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) System
Analytical Column C18 Column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 251.2 > 121.1 (Quantifier), 251.2 > 152.1 (Qualifier)IS: 255.2 > 121.1 (Quantifier)
Collision Energy (CE) Optimized for each transition (e.g., Analyte: 20 eV, IS: 20 eV)
Source Temperature 550 °C

Rationale for Parameter Selection: A C18 column was chosen as a versatile and robust starting point for retaining the moderately polar analyte.[13] The use of formic acid in the mobile phase helps to protonate the amine groups on the analyte and IS, leading to better peak shape and improved ionization efficiency in positive ESI mode.[13] A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample preparation variability and ion suppression/enhancement.[1]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and QC samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate analyte working solutions to obtain final concentrations ranging from 1.00 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1.00 ng/mL

    • Low QC (LQC): 3.00 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation Protocol

A protein precipitation (PPT) method was selected for its simplicity, speed, and suitability for high-throughput analysis.[11][14]

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (prepared in acetonitrile at 50 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or well plate.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (50 µL) add_is 2. Add IS in ACN (150 µL) plasma->add_is vortex 3. Vortex (30s) add_is->vortex centrifuge 4. Centrifuge (13,000g, 5 min) vortex->centrifuge supernatant 5. Transfer Supernatant (100 µL) centrifuge->supernatant inject 6. Inject (10 µL) supernatant->inject lcms Quantification inject->lcms

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation

The method was validated following the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][15]

Selectivity

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS, confirming the method's selectivity.

Linearity and Range

The calibration curve was linear over the range of 1.00 to 1000 ng/mL. The linear regression model (1/x² weighting) yielded a coefficient of determination (r²) consistently greater than 0.995.

Table 2: Calibration Curve Performance

Concentration (ng/mL)Back-Calculated Conc. (Mean, n=3)Accuracy (%)
1.000.9898.0
2.502.55102.0
10.010.1101.0
50.049.599.0
250.0248.099.2
500.0508.0101.6
1000.0991.099.1
Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels in six replicates over three separate days.

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.006.8105.28.5103.5
LQC3.005.198.76.2101.1
MQC100.03.5102.44.1100.8
HQC800.02.997.53.898.9

The results demonstrate that the precision (%CV) was within 15% (20% for LLOQ) and accuracy was within ±15% (±20% for LLOQ) of the nominal values, meeting regulatory acceptance criteria.[12][15]

Matrix Effect and Recovery

The matrix effect and extraction recovery were assessed at LQC and HQC levels.

  • Extraction Recovery: The recovery was consistent and reproducible, with a mean recovery of 91.5% for the analyte and 93.2% for the IS.

  • Matrix Effect: The matrix factor was calculated to be between 0.95 and 1.04, indicating no significant ion suppression or enhancement from the plasma matrix.

Stability

The stability of the analyte in human plasma was evaluated under various storage and handling conditions. The results, summarized in Table 4, show that the analyte is stable under all tested conditions.

Table 4: Stability Assessment Summary

Stability ConditionDurationResult
Autosampler Stability 24 hoursStable
Bench-top Stability (Room Temp) 8 hoursStable
Freeze-Thaw Stability 3 cyclesStable
Long-term Storage (-80°C) 90 daysStable

Diagram of the Method Validation Logic

G cluster_performance Performance Characteristics cluster_sample Sample Handling Robustness Validation Method Validation Core Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters assessed during bioanalytical method validation.

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method was successfully validated according to international guidelines, demonstrating excellent performance and suitability for supporting pharmacokinetic studies in drug development.

References

  • De Clerck, L., & De Ruyck, H. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols.
  • Christianson, C. (2025).
  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube.
  • Zhang, T., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • Li, W., & Jian, W. (2014). Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • U.S. Food and Drug Administration. (2022).
  • European Medicines Agency. (2011).
  • Prolytix.
  • PharmaCompass. (2019).
  • Zhang, Y., & Wu, D. (Eds.). (2015).
  • PubChem. 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride.
  • BenchChem. (2025).
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Wikipedia. Piperidine.

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Method

Application Note &amp; Protocol: Foundational In Vitro Cytotoxicity Profiling of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

Introduction: The Need for a Foundational Assay The compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a novel molecule featuring a piperidine core. The piperidine scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for a Foundational Assay

The compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a novel molecule featuring a piperidine core. The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutics targeting the central nervous system, cancer, and infectious diseases.[1] Its prevalence is due to favorable physicochemical properties that can enhance metabolic stability and facilitate transport across biological membranes.[1]

Given the novelty of this specific compound, its biological target and mechanism of action are currently uncharacterized. Before investing in complex, target-specific assays, the primary and most critical step is to establish its fundamental cytotoxic profile. This initial screening provides an essential therapeutic window, identifying concentration ranges that are non-toxic versus those that induce cell death. This data is indispensable for designing all subsequent, more specific in vitro and in vivo studies.

This application note details a robust, validated protocol for determining the cytotoxicity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Scientific Rationale: Why the MTT Assay?

The decision to begin with an MTT assay is grounded in its reliability, high-throughput capability, and the nature of the information it provides.

  • Expertise & Experience: The principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4][5] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[2] As this process only occurs in metabolically active, living cells, the amount of formazan produced is directly proportional to the number of viable cells.[2] This provides a quantitative measure of how the compound affects the overall health and metabolic function of the cell population.

  • Trustworthiness: The protocol is designed as a self-validating system. It incorporates multiple controls:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, PBS) to account for any solvent-induced effects.

    • Untreated Control: Represents 100% cell viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Triton X-100) to confirm the assay is sensitive to cell death.[6]

    • Blank Control: Media without cells to establish the background absorbance.[7]

  • Authoritative Grounding: Cell-based assays are pivotal in the early stages of the drug discovery process for evaluating a compound's biological activity, mechanism of action, and potential toxicity.[6][8][9] They offer a more biologically relevant system than simple biochemical assays by preserving cellular signaling pathways and mimicking physiological responses.[9]

Safety & Handling Precautions

Researchers must consult the specific Safety Data Sheet (SDS) for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. As a general guideline for piperidine derivatives, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles.[1][8][10]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][8] Prevent contact with skin and eyes.[8][11]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8][11]

  • Disposal: Dispose of the compound and any contaminated materials according to all federal, state, and local environmental regulations.

Experimental Workflow & Protocols

The overall workflow is designed for clarity and reproducibility, moving from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis prep_cells Prepare Cell Suspension (e.g., HeLa, HepG2) seed_plate Seed Cells in 96-Well Plate (e.g., 10,000 cells/well) prep_cells->seed_plate add_compound Add Compound Dilutions to Cells prep_compound Prepare Compound Serial Dilutions incubate_treat Incubate for 24-72 hours (37°C, 5% CO2) add_compound->incubate_treat add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate_mtt Incubate for 2-4 hours (Formation of Formazan) add_mtt->incubate_mtt solubilize Add Solubilization Agent (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: High-level workflow for MTT-based cytotoxicity assessment.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is optimized for adherent cells grown in a 96-well plate format.

Materials:

  • 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

  • Adherent cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete culture medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).

    • Expert Insight: Seeding density is critical. Too few cells will result in a low signal, while overconfluency can inhibit growth and affect metabolic activity, skewing the results.[2] An initial cell titration experiment is recommended to determine the optimal density for your specific cell line.[7][12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the compound in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with solvent) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

    • Expert Insight: Avoid light exposure to the MTT reagent as it is light-sensitive.[7]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[14]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[5] The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4][7] A reference wavelength of 630 nm can be used to reduce background noise from cell debris.[5]

Data Analysis and Interpretation

Data Calculation:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells (media only) from all other wells.

  • Percentage Viability: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • IC50 Determination: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[15]

Example Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.1520.085100.0%
0.11.1350.07998.5%
11.0980.09195.3%
100.8550.06274.2%
500.5810.04550.4%
1000.2330.02120.2%

Troubleshooting:

  • High Background: May be caused by microbial contamination or components in the medium reacting with MTT.[4] Use fresh, sterile reagents.

  • Incomplete Solubilization: Ensure adequate mixing and sufficient volume of the solubilization agent.[4]

  • Compound Interference: Some colored or reducing compounds can interfere with the assay.[4] Run a control with the compound in cell-free media to check for direct MTT reduction.[16]

Hypothetical Mechanism of Action

While the precise mechanism is unknown, a cytotoxic compound could induce cell death through various signaling pathways. A common pathway involves the induction of mitochondrial stress, leading to apoptosis.

G Compound 1-(2,6-Dimethoxybenzyl) piperidin-4-amine Cell Cellular Uptake Compound->Cell Mito Mitochondrial Stress Cell->Mito Hypothesized Target ROS Increased ROS Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 Metabolism Decreased NAD(P)H Production Mito->Metabolism ROS->Mito Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis MTT Reduced MTT Conversion (Lower Absorbance) Metabolism->MTT

Caption: Hypothetical pathway of compound-induced cytotoxicity.

Conclusion

This application note provides a comprehensive and validated protocol for the initial in vitro characterization of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. By establishing a foundational cytotoxicity profile using the MTT assay, researchers can obtain reliable IC50 values that are crucial for guiding future mechanistic studies. Adherence to this detailed methodology will ensure the generation of high-quality, reproducible data essential for advancing the preclinical assessment of this novel compound.

References

  • Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Six Common Methods for Cell Viability Assay: Principles, Applications. AntBio. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • Viability assay. Grokipedia. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Cell Culture Guide - Techniques and Protocols. Assay Genie. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. YouTube. [Link]

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Application

Application Notes: A Comprehensive Guide to Radioligand Binding Assays for Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Radioligand binding assays are a cornerstone of pharmacology and drug discovery, providing a robust method for quantifying the interaction between...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radioligand binding assays are a cornerstone of pharmacology and drug discovery, providing a robust method for quantifying the interaction between a ligand and its target receptor. This guide offers a detailed protocol and theoretical background for conducting competition radioligand binding assays to characterize piperidine derivatives, a common scaffold in modern drug development, at G-protein coupled receptors (GPCRs) and other targets like sigma receptors. By elucidating the principles of assay design, execution, and data analysis, this document aims to equip researchers with the knowledge to generate reproducible and accurate binding affinity data.

Introduction to Radioligand Binding Assays

The fundamental principle of a radioligand binding assay is the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to a receptor of interest.[1] The binding of this radioligand can be measured, and the affinity of a non-labeled test compound, such as a piperidine derivative, can be determined by its ability to displace the radioligand from the receptor.[1] This displacement is measured at various concentrations of the test compound, allowing for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).[1][2] The Ki value, in particular, represents the intrinsic affinity of the compound for the receptor and is a critical parameter in assessing a drug candidate's potency.[3]

Radioligand binding remains the gold standard for detecting compound interactions with GPCRs due to its sensitivity, quantifiability, and the straightforward interpretation of results.[4][5] These assays are indispensable during lead identification and optimization, providing crucial data for establishing structure-activity relationships (SAR).[4][6]

Principles of Competitive Radioligand Binding

In a competitive binding assay, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of an unlabeled competitor (the piperidine derivative). The competitor "competes" with the radioligand for the same binding site on the receptor. As the concentration of the unlabeled competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity associated with the receptor.

The resulting data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor, generating a sigmoidal curve. From this curve, the IC50 value is determined, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[2]

Experimental Workflow: Competition Binding Assay

The general workflow for a competition radioligand binding assay is a multi-step process that requires careful optimization at each stage to ensure data quality.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation: Receptor + Radioligand + Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Piperidine Derivative Serial Dilution Compound_Prep->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Equilibrium Detection Detection of Radioactivity Separation->Detection Data_Processing Data Processing & Curve Fitting Detection->Data_Processing Parameter_Calc Calculation of IC50 and Ki Data_Processing->Parameter_Calc

Caption: General workflow for a competition radioligand binding assay.

Detailed Methodologies

Part 1: Receptor Membrane Preparation

High-quality receptor membrane preparations are essential for successful binding assays.[4]

Materials:

  • Cells or tissue expressing the receptor of interest.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.[7]

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.[7]

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed centrifuge.

Protocol:

  • Harvest cells or dissect tissue and place in ice-cold lysis buffer.

  • Homogenize the sample thoroughly on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[7]

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[7]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.

  • Repeat the high-speed centrifugation step to wash the membranes.

  • Resuspend the final pellet in a small volume of cryoprotectant buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Binding Assay Protocol (Filtration Method)

The filtration method is a classic and robust technique for separating bound from free radioligand.[5]

Materials:

  • Receptor membrane preparation.

  • Radioligand stock solution.

  • Unlabeled piperidine derivative stock solution.

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

  • Unlabeled ligand for determining non-specific binding (structurally different from the radioligand is ideal).[8]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7]

  • Vacuum filtration manifold (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled competitor (e.g., 1000-fold the Ki or Kd of the unlabeled ligand).[8]

    • Competition: Receptor membranes + radioligand + serial dilutions of the piperidine derivative.

  • Reagent Addition: Add the components to the wells in the following order: assay buffer, membrane preparation, unlabeled competitor (for NSB and competition wells), and finally the radioligand. The final assay volume is typically 250 µL.[7] The radioligand concentration is usually kept at or below its Kd value to ensure assay sensitivity.[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Detection: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Alternative: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[11][12] In this method, receptor membranes are coupled to SPA beads containing a scintillant.[13] Only radioligands bound to the receptor are in close enough proximity to the bead to excite the scintillant and produce a light signal.[14]

SPA Principle cluster_bound Bound Radioligand cluster_unbound Unbound Radioligand SPA_Bead_B SPA Bead Receptor_B Receptor SPA_Bead_B->Receptor_B coupled Radioligand_B Radioligand Receptor_B->Radioligand_B binds Radioligand_B->SPA_Bead_B excites scintillant (Signal) SPA_Bead_U SPA Bead Radioligand_U Radioligand label_no_signal Too far to excite (No Signal)

Caption: Principle of Scintillation Proximity Assay (SPA).

Data Analysis and Interpretation

1. Calculation of Specific Binding: Specific binding is the difference between total binding and non-specific binding.[9] Specific Binding = Total CPM - Non-specific CPM

2. Generation of Competition Curve: Plot the percentage of specific binding against the logarithm of the piperidine derivative concentration. The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50.

3. Calculation of Ki from IC50: The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[15] To determine the intrinsic binding affinity (Ki) of the piperidine derivative, the Cheng-Prusoff equation is used.[3][16]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki: The inhibition constant for the piperidine derivative.

  • IC50: The concentration of the piperidine derivative that inhibits 50% of the specific binding of the radioligand.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

This equation corrects for the competitive interaction between the test compound and the radioligand, providing a more accurate measure of affinity.[17][18]

Data Presentation

Quantitative data from a hypothetical competition binding assay for a piperidine derivative are summarized below.

ParameterValueDescription
Radioligand [³H]Example-LigandA selective antagonist for the target receptor.
Radioligand Kd 2.0 nMDissociation constant of the radioligand.
Radioligand Conc. ([L]) 1.5 nMConcentration of radioligand used in the assay.
Piperidine Derivative IC₅₀ 30 nMConcentration of the derivative that inhibits 50% of specific binding.
Piperidine Derivative Ki 15.4 nMInhibition constant, calculated using the Cheng-Prusoff equation.
Hill Slope -1.0The steepness of the competition curve, indicative of a competitive interaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
High Non-specific Binding (NSB > 50% of total binding) - Radioligand binding to non-receptor components (e.g., filters, plastic).[19] - Incorrect choice of unlabeled ligand to define NSB.- Add blocking agents like Bovine Serum Albumin (BSA) to the assay buffer.[10] - Pre-soak filters in PEI. - Ensure the unlabeled ligand for NSB is used at a saturating concentration (100-1000 times its Ki).[8][19]
Low Specific Binding Signal - Degraded receptor preparation or radioligand. - Insufficient receptor concentration. - Assay not at equilibrium.- Verify the integrity and activity of reagents. - Titrate the receptor membrane concentration to find an optimal signal window.[10] - Perform time course experiments to determine the time required to reach binding equilibrium.[4]
Poor Reproducibility - Inconsistent pipetting or washing steps. - Incomplete membrane resuspension. - Temperature fluctuations during incubation.- Use calibrated pipettes and ensure consistent technique. - Thoroughly vortex membrane aliquots after thawing. - Use a temperature-controlled incubator/shaker.

Conclusion

This guide provides a comprehensive framework for the successful implementation of radioligand binding assays for the characterization of piperidine derivatives. By understanding the underlying principles, adhering to a detailed and optimized protocol, and employing correct data analysis techniques, researchers can generate high-quality, reliable binding affinity data. This information is critical for advancing drug discovery programs by enabling informed decisions in the selection and optimization of lead compounds.

References

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health. Available at: [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. Available at: [Link]

  • Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]

  • Ligand binding assay. Wikipedia. Available at: [Link]

  • Binding kinetics of ligands acting at GPCRs. National Center for Biotechnology Information. Available at: [Link]

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Method

Application Notes &amp; Protocols: Evaluating the Efficacy of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in Preclinical Animal Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing preclinical animal models to assess the therapeutic efficacy of 1-(2,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing preclinical animal models to assess the therapeutic efficacy of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. Given the structural motifs common to sigma-1 receptor (S1R) ligands, we hypothesize that this compound may function as an S1R antagonist. The S1R is a compelling therapeutic target due to its role in modulating key cellular processes implicated in pain and neurodegeneration.[1][2] Consequently, these protocols will focus on a primary efficacy evaluation in a robust model of neuropathic pain, with secondary considerations for neurodegenerative disease models. The experimental designs detailed herein are grounded in principles of scientific rigor and adhere to the ARRIVE guidelines to ensure data quality and reproducibility.[3][4][5][6][7]

Introduction: Rationale for Target and Model Selection

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a novel compound whose mechanism of action is yet to be fully elucidated. However, its core piperidine structure is a common feature in a class of molecules that interact with sigma receptors. The sigma-1 receptor, in particular, is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates calcium signaling, ion channel activity, and cellular stress responses.[1] Antagonism of the S1R has shown promise in preclinical models of neuropathic pain, ischemic stroke, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][8]

Therefore, the primary hypothesis guiding these protocols is that 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride will exhibit analgesic properties in a model of peripheral nerve injury. The Chronic Constriction Injury (CCI) model in rats is selected as the primary platform for its high reproducibility and clinical relevance in mimicking human neuropathic pain symptoms such as allodynia and hyperalgesia.[9][10][11]

Furthermore, to explore the compound's potential broader neuroprotective effects, we will briefly outline an approach using a neurotoxin-induced model of Parkinson's disease , a condition where S1R modulation has also been implicated.[12][13][14] The overarching goal is to provide a robust framework for a thorough in vivo evaluation of this compound.

PART 1: Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury)

This section provides a detailed workflow for assessing the anti-allodynic and anti-hyperalgesic effects of the test compound.

Experimental Workflow Overview

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Treatment Phase A Acclimatization & Baseline Behavioral Testing B Randomization into Surgical Groups (Sham vs. CCI) A->B Healthy Animals C CCI Surgery: Loose Ligation of Sciatic Nerve B->C CCI Group D Post-operative Recovery (3-7 days) C->D E Confirmation of Neuropathy (Behavioral Testing) D->E F Randomization into Treatment Groups (Vehicle vs. Compound Doses) E->F Confirmed Neuropathic Animals G Compound Administration (Acute or Chronic Dosing) F->G H Post-treatment Behavioral Testing (Mechanical & Thermal) G->H I Tissue Collection & Biomarker Analysis H->I

Caption: Workflow for CCI model and compound efficacy testing.

Animal Selection and Housing
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 200-250g at the start of the experiment.

  • Housing: Group housing is permissible before surgery, but animals should be singly housed after surgery to prevent injury to the affected limb.[9][10] A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week and habituated to the behavioral testing equipment for 2-3 days before baseline measurements are taken.

Experimental Groups and Blinding

To minimize bias, all experiments must be conducted in a blinded manner.[15] The surgeon should be aware of the surgical group (Sham vs. CCI), but the individuals conducting behavioral testing and data analysis should be blinded to both the surgical and treatment group allocations.

Group Surgical Procedure Treatment N (per group) Purpose
1Sham SurgeryVehicle8-10Control for surgical stress and vehicle effects
2CCI SurgeryVehicle8-10Positive control for neuropathic pain
3CCI SurgeryCompound (Low Dose)8-10Test efficacy of low dose
4CCI SurgeryCompound (Mid Dose)8-10Test efficacy of medium dose
5CCI SurgeryCompound (High Dose)8-10Test efficacy of high dose
6CCI SurgeryPositive Control (e.g., Gabapentin)8-10Validate the model and benchmark efficacy

Table 1: Example Experimental Design

Protocol: Chronic Constriction Injury (CCI) Surgery

This protocol is adapted from established methods.[9][10][11][16]

  • Anesthesia: Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Preparation: Shave the left hind thigh and sterilize the area with povidone-iodine and 70% ethanol. Apply veterinary ophthalmic ointment to the eyes to prevent drying.

  • Incision: Make a small skin incision at the mid-thigh level. Using blunt dissection, separate the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Proximal to the nerve's trifurcation, loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between them.[11] The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Closure: Suture the muscle layer with a 4-0 absorbable suture and close the skin incision with wound clips or sutures.

  • Sham Surgery: For the sham group, perform the same procedure, including nerve exposure, but do not place the ligatures around the nerve.

  • Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine) as per institutional guidelines, ensuring it does not interfere with the development of neuropathic pain. Monitor the animals daily for signs of distress or infection. Wound clips are typically removed 7-10 days post-surgery.[9][10]

Protocol: Behavioral Testing

Testing should be performed at baseline (before surgery), 3-7 days post-surgery to confirm neuropathy, and then at specified time points after compound administration.

This test measures the paw withdrawal threshold to a non-painful mechanical stimulus.[17]

  • Place the rat in an elevated testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.

  • A positive response is a sharp withdrawal or licking of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

This test measures the paw withdrawal latency to a noxious thermal stimulus.

  • Place the rat in a plexiglass chamber on a heated glass floor (typically set to 30°C) and allow it to acclimate.

  • Position a radiant heat source beneath the glass floor, targeting the mid-plantar surface of the hind paw.

  • Measure the time (in seconds) it takes for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.

  • Perform 3-5 measurements per paw, with at least 5 minutes between each measurement.

Protocol: Compound Formulation and Administration
  • Formulation: Prepare 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in a suitable vehicle (e.g., sterile saline or 5% DMSO/5% Tween 80 in saline). The formulation should be sterile-filtered.

  • Route of Administration: The choice of route (e.g., intraperitoneal (IP), oral (PO), intravenous (IV)) will depend on the compound's properties and the study's objective.

  • Dosing Regimen:

    • Acute Efficacy: Administer a single dose and perform behavioral testing at peak plasma concentration times (if known) or at multiple time points (e.g., 30, 60, 120, 240 minutes post-dose).

    • Chronic Efficacy: Administer the compound daily for 7-14 days and perform behavioral testing at set intervals to assess sustained efficacy and potential tolerance development.[1]

Biomarker Analysis

At the end of the study, euthanize the animals and collect relevant tissues. This provides mechanistic insight into the compound's action.

  • Tissues: Lumbar spinal cord (L4-L6), dorsal root ganglia (DRG), and the sciatic nerve.

  • Potential Analyses:

    • Immunohistochemistry (IHC): To assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal activity (e.g., c-Fos).

    • Western Blot or ELISA: To quantify protein levels of S1R, inflammatory cytokines (e.g., TNF-α, IL-1β), or pain-related signaling molecules.

    • Proteomics: For an unbiased discovery of protein expression changes.[18]

PART 2: Efficacy in a Neurodegenerative Disease Model (Parkinson's Disease)

The potential role of S1R in modulating neuroinflammation and neuronal survival makes it a target for neurodegenerative diseases.[8][19] A widely used model to screen for anti-parkinsonian drugs is the MPTP-induced mouse model.[13][20][21]

Rationale and Workflow

G A Baseline Motor Function Testing (e.g., Rotarod) B Randomization into Treatment Groups A->B C MPTP Administration (Induces Dopaminergic Neuron Loss) B->C D Compound Administration (Prophylactic or Therapeutic) C->D E Post-treatment Motor Function Testing D->E F Euthanasia & Neurochemical Analysis (Striatal Dopamine Levels) E->F

Caption: Workflow for MPTP model and compound efficacy testing.

Model Induction
  • Species: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[21]

  • Neurotoxin: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. The dosing regimen can be acute or sub-chronic to induce varying degrees of dopaminergic neuron loss in the substantia nigra.[13][21]

Key Efficacy Endpoints
  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance. A therapeutic effect would be demonstrated by an increased latency to fall from the rotating rod compared to vehicle-treated MPTP mice.

  • Neurochemical Analysis:

    • HPLC-EC: After euthanasia, dissect the striatum and measure levels of dopamine and its metabolites (DOPAC, HVA). A neuroprotective or neuro-restorative effect would be indicated by a preservation or recovery of dopamine levels.[13]

  • Histological Analysis:

    • Tyrosine Hydroxylase (TH) Staining: Perform immunohistochemistry for TH (a marker for dopaminergic neurons) in the substantia nigra to quantify the degree of neuronal loss.

Ethical Considerations and Reporting

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Experiments should be designed to use the minimum number of animals necessary to achieve statistically significant results. All aspects of the study, from experimental design to results, should be reported in accordance with the ARRIVE guidelines to ensure transparency and reproducibility.[3][4][5][6][7]

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link]

  • ARRIVE Guidelines. (n.d.). Home. Retrieved from [Link]

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  • Maze Engineers. (2021, June 18). Rodent Models for Alzheimer's Disease in Drug Testing. Retrieved from [Link]

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  • Willette, A. A., et al. (2015). Alzheimer's disease biomarkers in animal models: closing the translational gap. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1852(5), 846-860.
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  • Uddin, M. S., et al. (2020). Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. International Journal of Molecular Sciences, 21(23), 9171.
  • Chen, Y.-T., et al. (2019). Utilizing an Animal Model to Identify Brain Neurodegeneration-Related Biomarkers in Aging. International Journal of Molecular Sciences, 20(24), 6296.
  • Sapunar, D., et al. (2009). What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Periodicum Biologorum, 111(2), 149-156.
  • Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28.
  • Sapunar, D., et al. (2009). What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. ResearchGate. Retrieved from [Link]

  • Jenner, P. (2003). Animal models of Parkinson's disease. Progress in Brain Research, 142, 111-122.
  • Boltze, J., et al. (2022). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use?
  • Casaril, A. M., et al. (2024). Animal models of neuropathic pain. International Review of Neurobiology, 179, 339-401.
  • Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy, 9, 3445-3454.
  • Logsdon, A. F., et al. (2021). Role of Animal Models in Alzheimer's Disease Drug Development. In Alzheimer's Disease Drug Development. Royal Society of Chemistry.
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Application

Application Note: High-Throughput Screening of a 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride Library

Abstract This document provides a comprehensive guide to the high-throughput screening (HTS) of a chemical library based on the 1-(2,6-dimethoxybenzyl)piperidin-4-amine scaffold. Piperidine derivatives are a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of a chemical library based on the 1-(2,6-dimethoxybenzyl)piperidin-4-amine scaffold. Piperidine derivatives are a cornerstone of modern medicinal chemistry, recognized for their prevalence in numerous FDA-approved drugs and their ability to confer favorable pharmacokinetic properties.[1][2] This application note details a robust framework for identifying novel bioactive "hits" from such a library, covering assay development, a detailed HTS protocol, data analysis, and hit confirmation strategies. The methodologies are designed to be self-validating, incorporating rigorous quality control metrics to ensure data integrity and reproducibility.

Introduction

1.1 The Role of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2] Its significance is rooted in its unique physicochemical and structural properties. The piperidine ring typically adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, enabling chemists to fine-tune properties like solubility and lipophilicity.[1][2] These attributes enhance a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes.[2]

1.2 Overview of the 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Library

The subject of this guide is a library of compounds derived from the 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride scaffold. This class of molecules features a central piperidine ring, offering a foundation for diverse chemical modifications. The dihydrochloride salt form is often used to improve the solubility and stability of the parent compound. While specific biological activity for this exact parent compound is not extensively documented in public literature, its structure is representative of scaffolds used in the synthesis of more complex molecules for pharmaceutical research.[3][4] The goal of screening a library based on this scaffold is to explore novel chemical space and identify compounds that modulate a specific biological target.

1.3 Principles of High-Throughput Screening (HTS)

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds against a biological target.[5][6] The process leverages automation, miniaturized assays, and sophisticated data analysis to identify "hits"—compounds that produce a desired activity in a primary screen.[7][8] Key steps in an HTS campaign include preparing compound libraries, developing and validating a robust assay, executing the automated screen, and analyzing the resulting data to select hits for further confirmation and characterization.[7][9]

Assay Development & Validation

The success of any HTS campaign hinges on the development of a robust and reliable assay. This section outlines the critical steps for creating and validating an assay suitable for automated screening. For illustrative purposes, we will describe a hypothetical biochemical assay targeting a protein kinase.

2.1 Selecting the Appropriate Assay Format

The choice of assay depends on the biological target.[8] For a kinase target, a common and HTS-compatible format is a luminescence-based assay that measures ATP consumption. As the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity. Commercial kits, such as ADP-Glo™ (Promega), are widely used for this purpose.

Causality Behind the Choice:

  • Miniaturization: Luminescence assays are highly sensitive, allowing for low reaction volumes (typically 2-10 µL) in 384- or 1536-well plates, which conserves precious library compounds and expensive reagents.[7]

  • Robustness: These assays typically have a large signal window and are less prone to interference from fluorescent compounds, a common source of artifacts in HTS.[10]

  • Automation Compatibility: The "add-mix-read" format is simple and easily adaptable to the robotic liquid handling systems used in HTS.[6]

2.2 Protocol: Assay Development and Miniaturization

This protocol details the steps to optimize and miniaturize a kinase assay for a 384-well format.

Objective: To determine optimal concentrations of kinase, substrate, and ATP that yield a robust signal while conserving reagents.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • 384-well low-volume, white, solid-bottom microplates (e.g., Corning #3572)

  • Acoustic liquid handler (e.g., Echo® 525) for compound dispensing

  • Multimode plate reader capable of luminescence detection

Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, excess concentration of substrate and ATP (e.g., 50 µM each) to the wells.

    • Initiate the kinase reaction by adding the enzyme dilutions.

    • Incubate for 60 minutes at room temperature.

    • Add ADP-Glo™ reagents as per the manufacturer's protocol to stop the reaction and generate a luminescent signal.

    • Measure luminescence on a plate reader.

    • Goal: Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀), ensuring the assay operates in the linear range of the enzyme kinetics.

  • ATP Titration (at EC₈₀ Kinase Concentration):

    • Using the determined EC₈₀ kinase concentration, perform a titration of ATP.

    • Initiate the reaction and incubate as before.

    • Measure the resulting luminescence.

    • Goal: Determine the ATP concentration that is at or near the Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors.

  • DMSO Tolerance Test:

    • Run the optimized assay with varying concentrations of dimethyl sulfoxide (DMSO), the solvent used for library compounds (e.g., 0.1% to 2.5%).

    • Goal: Determine the maximum DMSO concentration that does not significantly inhibit the kinase reaction. Typically, a final concentration of ≤1% is aimed for.

2.3 Protocol: Assay Validation and QC Metrics

Before commencing the full screen, the assay's performance must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[11] This is achieved by running several plates with only positive and negative controls.[12]

Plate Layout for Validation:

  • Negative Control (Max Signal): Wells containing all assay components and DMSO, but no inhibitor (n=192 wells). This represents 0% inhibition.

  • Positive Control (Min Signal): Wells containing a known, potent inhibitor of the kinase (a "staurosporine-like" control) at a concentration that fully inhibits the enzyme (n=192 wells). This represents 100% inhibition.

Validation Procedure:

  • Prepare three identical 384-well plates according to the layout described above.

  • Run the assay on three separate days to assess day-to-day reproducibility.[13]

  • Calculate the following quality control metrics for each plate.

Key Quality Control Metrics:

  • Z'-Factor: This is the most widely accepted metric for HTS assay quality.[14][15] It measures the separation between the positive and negative control distributions, accounting for both the signal window and data variation.[16]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[17]

    • Interpretation:

      • Z' > 0.5: An excellent assay, suitable for HTS.[15][16]

      • 0 < Z' < 0.5: A marginal assay; may require optimization.[15]

      • Z' < 0: The assay is not suitable for screening.[17]

  • Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay.

    • Formula: S/B = Mean_neg / Mean_pos

    • Interpretation: A higher S/B ratio (typically >5) is desirable.

  • Coefficient of Variation (%CV): Measures the relative variability within a set of controls.

    • Formula: %CV = (SD / Mean) * 100

    • Interpretation: A %CV of <15% is generally considered acceptable.[11]

Table 1: Example Assay Validation Data Summary

MetricDay 1 (Plate 1)Day 2 (Plate 2)Day 3 (Plate 3)Acceptance Criteria
Z'-Factor 0.820.790.85> 0.5
S/B Ratio 12.511.913.1> 5
%CV (Neg Ctr) 5.8%6.2%5.5%< 15%
%CV (Pos Ctr) 8.1%8.9%7.8%< 15%

High-Throughput Screening Workflow

With a validated assay, the full library screen can be executed. This process relies heavily on automation to ensure consistency and throughput.[5][6]

3.1 Library Preparation and Plating

The 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride library is typically stored at a high concentration (e.g., 10 mM in 100% DMSO) in "stock plates".[7] For the screen, "assay-ready" plates are prepared by transferring nanoliter volumes of the compounds into the 384-well assay plates using an acoustic liquid handler. This technology uses sound energy to dispense precise volumes, avoiding any physical contact and minimizing cross-contamination.

3.2 HTS Automation and Execution Protocol

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound from the stock plates into the assay plates. This results in a final screening concentration of 10 µM (assuming a 5 µL final assay volume). Reserve columns 23 and 24 for negative (DMSO) and positive controls, respectively.

  • Reagent Addition: An automated liquid handling workstation (e.g., a Beckman Coulter Biomek or Hamilton STAR) performs the subsequent steps.

    • Dispense 2.5 µL of the kinase/substrate mix in assay buffer to all wells.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Dispense 2.5 µL of the ATP solution to initiate the kinase reaction.

  • Incubation: The plates are incubated for 60 minutes at room temperature. Robotic plate handlers move plates between the liquid handler, incubators, and the plate reader.

  • Detection:

    • The liquid handler adds 5 µL of the ADP-Glo™ "Stop" reagent.

    • Incubate for 40 minutes.

    • The liquid handler adds 10 µL of the "Detection" reagent.

    • Incubate for 30 minutes.

  • Data Acquisition: A robotic arm moves the plates to a plate reader for luminescence measurement.

3.3 Visualization: HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Hit Selection Lib_Prep Library Preparation (10 mM in DMSO) Assay_Ready Acoustic Dispensing (50 nL into 384-well plates) Lib_Prep->Assay_Ready Reagent_Add Reagent Addition (Enzyme, Substrate, ATP) Assay_Ready->Reagent_Add Incubation Reaction Incubation (60 min @ RT) Reagent_Add->Incubation Detection_Add Detection Reagent Addition (ADP-Glo) Incubation->Detection_Add Readout Luminescence Readout Detection_Add->Readout Data_Norm Data Normalization (% Inhibition) Readout->Data_Norm Hit_Selection Hit Selection (Z-score > 3) Data_Norm->Hit_Selection Hit_Confirm Hit Confirmation & Secondary Assays Hit_Selection->Hit_Confirm To Hit Confirmation

Caption: Automated HTS workflow from library plating to hit selection.

Hit Confirmation & Secondary Assays

A "hit" from the primary screen is a compound that shows the desired activity but requires further validation to rule out artifacts and confirm its mechanism of action.[8][18]

4.1 Hit Triage and Selection Criteria

Primary screening data is first normalized to percent inhibition:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A common method for selecting hits is to use a Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.

Z-score = (Value_compound - Mean_plate) / SD_plate

Primary Hit Criteria: Compounds with a Z-score of >3 (or <-3 for activators) are typically selected as primary hits.

4.2 Protocol: Dose-Response Analysis and IC₅₀ Determination

Selected hits must be re-tested to confirm their activity and determine their potency.[19]

  • Compound Re-order: Obtain fresh, dry powder samples of the hit compounds to ensure purity and identity.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting at a high concentration (e.g., 100 µM).

  • Dose-Response Assay: Test these dilutions in the primary assay in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).

4.3 Secondary and Orthogonal Assays

To ensure the hit is acting on the intended target and is not an artifact, it should be tested in secondary assays.[18][20]

  • Orthogonal Assay: An assay that measures the same biological endpoint but uses a different detection technology (e.g., a fluorescence polarization assay instead of a luminescence-based one). This helps eliminate technology-specific artifacts.[18]

  • Counter-Screen: An assay against a related but distinct target (e.g., a different kinase) to assess selectivity. A truly promising hit should be selective for the target of interest.[21]

  • Biophysical Assay: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct physical binding of the compound to the target protein, providing definitive evidence of engagement.

Table 2: Example Hit Characterization Data

Compound IDPrimary Screen (% Inhibition)Confirmed IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Selectivity (Counter-Screen IC₅₀ µM)
HTS-0012385.4%1.21.5> 50
HTS-0045692.1%0.80.9> 50
HTS-0078988.9%2.5> 50 (Artifact)N/A

4.4 Visualization: Decision Tree for Hit Validation

Hit_Validation Start Primary HTS Hits (Z-score > 3) DoseResponse Dose-Response Confirmation (IC50 < 10 µM?) Start->DoseResponse Orthogonal Orthogonal Assay Confirmation (Active?) DoseResponse->Orthogonal Yes Discard_Potency Discard (Low Potency) DoseResponse->Discard_Potency No Selectivity Selectivity Counter-Screen (Selective?) Orthogonal->Selectivity Yes Discard_Artifact Discard (Assay Artifact) Orthogonal->Discard_Artifact No Biophysical Biophysical Assay (Direct Binding?) Selectivity->Biophysical Yes Discard_NonSelective Discard (Non-Selective) Selectivity->Discard_NonSelective No ValidatedHit Validated Hit Series Biophysical->ValidatedHit Yes Discard_NoBinding Discard (No Direct Binding) Biophysical->Discard_NoBinding No

Caption: Decision tree for triaging and validating primary HTS hits.

Conclusion & Future Directions

This application note provides a detailed, field-proven framework for the high-throughput screening of a 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride-based library. By adhering to rigorous assay validation standards and employing a systematic hit confirmation cascade, researchers can confidently identify novel, potent, and selective modulators of their biological target. Validated hits from this process serve as the starting point for medicinal chemistry efforts in the hit-to-lead and lead optimization phases of drug discovery, ultimately aiming to develop new therapeutic agents.

References

  • Anilocus. (n.d.). High-throughput screening (HTS) - Biotech Encyclopedia. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Vitaku, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • LabGopher. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2004). Overview of high-throughput screening. PubMed. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Zhang, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Developing Medicines. (n.d.). Drug Discovery → Hit Discovery. Retrieved from [Link]

  • Senger, M. R., et al. (2021). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Retrieved from [Link]

  • Inglese, J., et al. (2006). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Auld, D. S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Eli Lilly & Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

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Method

Application Note &amp; Protocol: A Multi-tiered Approach to Assessing Blood-Brain Barrier Penetration of Piperidine Compounds

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry. Introduction: The Piperidine Scaffold and the CNS Challenge The piperidine ring is a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Introduction: The Piperidine Scaffold and the CNS Challenge

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and serving as a key pharmacophore for interacting with CNS targets.[1] However, the very properties that make it attractive also present a significant hurdle: traversing the highly selective blood-brain barrier (BBB). The BBB is a dynamic interface of endothelial cells, astrocytes, and pericytes that protects the brain by strictly regulating the passage of substances.[2]

For any piperidine-containing compound to be therapeutically effective in the CNS, it must achieve sufficient concentrations at its target site within the brain. This necessitates a robust and systematic assessment of its BBB penetration potential early in the drug discovery pipeline. A compound's ability to cross the BBB is governed by a complex interplay of its physicochemical properties, its susceptibility to active efflux transport, and its metabolic stability.[3][4]

This application note provides a comprehensive, multi-tiered protocol for assessing the BBB penetration of novel piperidine compounds, integrating in silico, in vitro, and in vivo methodologies. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the data with confidence and make informed decisions in their CNS drug discovery programs.

Part 1: Foundational Assessment - Physicochemical Properties & In Silico Modeling

Before embarking on resource-intensive experimental studies, a foundational understanding of the piperidine compound's physicochemical profile is paramount. These properties are the primary determinants of its potential for passive diffusion across the BBB's lipid-rich membranes.[5]

Key Physicochemical Determinants for Piperidine Compounds
  • Lipophilicity (LogP/LogD): Moderately lipophilic compounds (LogP typically in the range of 1.5-3.0) are more likely to partition into the lipid membranes of the BBB.[3] However, excessive lipophilicity can lead to increased non-specific binding to plasma proteins and brain tissue, reducing the free concentration available to act on the target.

  • Molecular Weight (MW): Smaller molecules, generally below 450-500 Da, are more readily able to diffuse across the tight junctions of the BBB.[5]

  • Polar Surface Area (PSA): A lower PSA (generally below 70-90 Ų) is associated with better BBB penetration as it reduces the energy required to shed the hydration shell and enter the lipophilic membrane.

  • Hydrogen Bonding Capacity: A minimized number of hydrogen bond donors (ideally ≤ 3) and acceptors is crucial, as increased hydrogen bonding potential decreases BBB penetration.[3]

  • Basicity (pKa): The basic nitrogen of the piperidine ring is a critical parameter. A high pKa results in a greater proportion of the compound being ionized at physiological pH (7.4), which generally hinders passive diffusion across lipid membranes.[3] Understanding the pKa is essential for interpreting permeability data.

In Silico Prediction

Numerous computational models are available to predict BBB penetration, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).[6] While not a substitute for experimental data, these models are invaluable for early-stage filtering of large compound libraries.

Workflow for Initial Assessment:

Caption: Integrated in vitro workflow for BBB assessment.

Protocol: Bidirectional MDCK-MDR1 Assay

  • Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent, polarized monolayer is formed. Monitor monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER).

  • Transport Studies (Apical to Basolateral, A→B): Add the piperidine compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Transport Studies (Basolateral to Apical, B→A): In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber over time.

  • Inhibitor Control: To confirm P-gp involvement, run the B→A transport assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in B→A transport confirms the compound is a P-gp substrate.

  • Quantification: Analyze all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B).

Table 2: Interpretation of In Vitro Permeability Data

ParameterHigh PermeabilityModerate PermeabilityLow PermeabilityInterpretation
PAMPA-BBB Pe (10-6 cm/s) > 4.02.0 - 4.0< 2.0Indicates potential for passive diffusion across the BBB.
MDCK Papp (A→B) (10-6 cm/s) > 5.01.0 - 5.0< 1.0Reflects transcellular permeability in a biological system.
Efflux Ratio (ER) < 2.02.0 - 5.0> 5.0An ER > 2 suggests the compound is a substrate for active efflux, likely by P-gp. [7]

Part 3: In Vivo Assessment - Quantifying Brain Exposure

While in vitro assays are powerful screening tools, in vivo studies are the gold standard for definitively quantifying brain penetration. [4]These studies measure the actual concentration of the compound in the brain tissue of a living organism, providing the most physiologically relevant data.

In Situ Brain Perfusion

The in situ brain perfusion technique offers a precise measurement of the rate of drug transport across the BBB, independent of peripheral metabolism or clearance. [8][9][10]In this procedure, the blood supply to one cerebral hemisphere of an anesthetized rodent is replaced with a controlled perfusion fluid containing the test compound. [8] Protocol: In Situ Rat Brain Perfusion

  • Animal Preparation: Anesthetize a rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4) containing a known concentration of the piperidine compound and a vascular space marker (e.g., [14C]-sucrose). [8]Maintain a constant flow rate (e.g., 10 mL/min).

  • Duration: Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.

  • Sample Collection: At the end of the perfusion, decapitate the animal, dissect the brain, and collect samples of the perfused hemisphere and the perfusion fluid.

  • Analysis: Homogenize the brain tissue and analyze both the brain homogenate and the perfusate for the compound's concentration using LC-MS/MS.

  • Calculation: Calculate the brain uptake clearance (Kin) or the permeability-surface area (PS) product, which represents the rate of transport across the BBB.

Pharmacokinetic (PK) Studies: Brain-to-Plasma Ratio

PK studies are essential for determining the extent of brain penetration at steady-state. This involves administering the piperidine compound to animals and measuring its concentration in both the brain and plasma at various time points.

Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer the piperidine compound to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and euthanize a subset of animals to collect brain tissue.

  • Sample Processing: Process blood to obtain plasma. Homogenize the brain tissue.

  • Bioanalysis: Quantify the concentration of the compound in all plasma and brain homogenate samples using a validated LC-MS/MS method. [11][12]5. Data Analysis:

    • Calculate the area under the curve (AUC) for both plasma and brain concentration-time profiles.

    • Determine the brain-to-plasma ratio (Kp) at each time point (Kp = Cbrain / Cplasma).

    • Calculate the overall exposure ratio (Kp,AUC = AUCbrain / AUCplasma).

    • Crucially, determine the unbound brain-to-unbound plasma ratio (Kp,uu), which requires measuring the fraction of unbound drug in both plasma and brain homogenate (via equilibrium dialysis). Kp,uu is the most accurate predictor of the free drug concentration at the CNS target site.

Table 3: Interpretation of In Vivo Brain Penetration Data

ParameterHigh PenetrationModerate PenetrationLow PenetrationInterpretation
Kp (Total Brain/Plasma) > 1.00.3 - 1.0< 0.3Indicates the extent of total drug accumulation in the brain.
Kp,uu (Unbound Brain/Plasma) ≈ 1.0-< 0.1Kp,uu ≈ 1 suggests passive diffusion is the primary mechanism. Kp,uu > 1 suggests active influx. Kp,uu < 0.1 suggests significant active efflux.

Part 4: Bioanalytical Method - LC-MS/MS

Accurate quantification of piperidine compounds in complex biological matrices like plasma and brain homogenate is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and reproducibility. [11][13] General LC-MS/MS Method Development Considerations for Piperidine Compounds:

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction is commonly used to remove interferences from the brain homogenate and plasma samples.

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical. The acidic modifier helps to protonate the piperidine nitrogen, leading to good peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective for piperidine compounds. Detection is performed using multiple reaction monitoring (MRM) for optimal selectivity and sensitivity.

Conclusion: An Integrated Strategy for Success

Assessing the BBB penetration of piperidine compounds requires a systematic, multi-faceted approach. By integrating in silico predictions, robust in vitro assays for permeability and efflux, and definitive in vivo pharmacokinetic studies, researchers can build a comprehensive profile of a compound's CNS delivery potential. This tiered strategy allows for the early identification of promising candidates and the rational optimization of those with suboptimal properties, ultimately de-risking the progression of novel piperidine-based therapeutics for CNS disorders.

References

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. PubMed Central. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed Central. [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. [Link]

  • Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo. ResearchGate. [Link]

  • Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]

  • Strategies to assess blood-brain barrier penetration. ResearchGate. [Link]

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. PubMed Central. [Link]

  • Study of Some Piperine Analogues on Drugs Efflux by Targeting P-glycoprotein, an in silico Approach. Bentham Science. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. OUCI. [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. [Link]

  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. [Link]

  • Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction. CORE. [Link]

  • What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Traversing the Blood–Brain Barrier: Challenges and Opportunities. NCBI. [Link]

  • Development of an LC-MS Method for Ultra Trace-Level Determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a Potential Genotoxic Impurity Within Active Pharmaceutical Ingredients. PubMed. [Link]

  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PubMed Central. [Link]

  • Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. ResearchGate. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]

  • Assessment of the blood-brain barrier in CNS drug discovery. PubMed. [Link]

  • Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. PubMed. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Frontiers. [Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. [Link]

  • In Situ Brain Perfusion Technique. ResearchGate. [Link]

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers. [Link]

  • Aqueous (SBiP) Delipidation for Whole Mouse Brain After morphoFISH Perfusion v1. protocols.io. [Link]

  • In Situ Brain Perfusion Technique. Springer Nature Experiments. [Link]

  • Changes in brain piperidine levels under anesthesia: mass fragmentographic analysis. PubMed. [Link]

  • Piperidine. PubChem. [Link]

  • Effects of anesthetics on piperidine levels in mouse brain. PubMed. [Link]

  • An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction. ResearchGate. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Karger Publishers. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

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Application

Application Note: Structural Elucidation of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride using NMR and Mass Spectrometry

Introduction 1-(2,6-Dimethoxybenzyl)piperidin-4-amine is a substituted piperidine derivative with potential applications in pharmaceutical research and drug development. The piperidine scaffold is a common structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,6-Dimethoxybenzyl)piperidin-4-amine is a substituted piperidine derivative with potential applications in pharmaceutical research and drug development. The piperidine scaffold is a common structural motif in many biologically active compounds.[1][2][3] Precise structural characterization is a critical step in the development of any new chemical entity to ensure its identity, purity, and stability. This application note provides a detailed guide for the characterization of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols and data interpretation guidelines herein are designed for researchers, scientists, and drug development professionals.

The dihydrochloride salt form of the compound is often synthesized to improve solubility and stability.[4] The analytical challenge lies in unambiguously assigning the signals in the NMR spectra to the corresponding nuclei and elucidating the fragmentation pattern in the mass spectrum to confirm the molecular structure.

Predicted Molecular Structure

Below is the chemical structure of the free base form of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine.

Caption: Structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC are invaluable.

A. Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often a good starting point for amine hydrochlorides as it can solubilize the salt and the exchangeable protons (NH and NH₂) may be observed.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a 400 MHz or higher field NMR spectrometer.[5][6]

  • ¹H NMR:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR (COSY & HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine one-bond ¹H-¹³C correlations.

B. Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. These predictions are based on known chemical shift values for similar structural motifs.[7][8][9]

Assignment Predicted δ (ppm) Multiplicity Integration Notes
Ar-H (H4')7.30 - 7.45t1HTriplet due to coupling with H3' and H5'.
Ar-H (H3', H5')6.60 - 6.75d2HDoublet due to coupling with H4'.
OCH₃3.80 - 3.90s6HSinglet, characteristic of methoxy groups.[10]
Ar-CH₂-N3.60 - 3.75s2HSinglet, benzylic protons.
Piperidine-H (axial, equatorial at C2, C6)2.80 - 3.20m4HComplex multiplet due to axial and equatorial protons.
Piperidine-H (at C4)2.50 - 2.70m1HMultiplet, may be obscured by the solvent peak.
Piperidine-H (axial, equatorial at C3, C5)1.80 - 2.20m4HComplex multiplet.
NH₂⁺8.00 - 9.00br s3HBroad singlet, exchangeable with D₂O.
NH⁺10.0 - 11.0br s1HBroad singlet, exchangeable with D₂O.
C. Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

The predicted chemical shifts for the carbon nuclei are presented below.

Assignment Predicted δ (ppm) Notes
Ar-C (C2', C6')158.0 - 160.0Quaternary carbons attached to methoxy groups.
Ar-C (C4')130.0 - 132.0
Ar-C (C1')115.0 - 117.0Quaternary carbon.
Ar-C (C3', C5')104.0 - 106.0
OCH₃55.0 - 57.0
Ar-CH₂-N58.0 - 62.0
Piperidine-C (C2, C6)52.0 - 55.0
Piperidine-C (C4)48.0 - 52.0
Piperidine-C (C3, C5)28.0 - 32.0
D. 2D NMR Data Interpretation
  • COSY: Cross-peaks will be observed between adjacent protons in the piperidine ring (e.g., between H2/H6 and H3/H5, and between H3/H5 and H4). The aromatic protons H3'/H5' will show a correlation with H4'.

  • HSQC: This experiment will correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. For instance, the signal at ~3.85 ppm will correlate with the carbon signal at ~56 ppm, confirming the OCH₃ group.

II. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like amine hydrochlorides.[11] It provides information about the molecular weight and fragmentation pattern of the analyte.

A. Experimental Protocol: ESI-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. The addition of a small amount of formic acid can aid in protonation.

2. Mass Spectrometry Analysis:

  • Infuse the sample solution into an ESI-MS instrument.

  • Ionization Mode: Positive ion mode is typically used for amine-containing compounds to observe the protonated molecule [M+H]⁺.[1]

  • Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum. This will reveal the fragmentation pattern of the molecule.

B. Predicted Mass Spectrometry Data

1. Full Scan MS:

  • The expected protonated molecule [M+H]⁺ for the free base (C₁₄H₂₂N₂O₂) will have an m/z of approximately 251.1754.[12]

  • Other adducts such as [M+Na]⁺ (m/z ~273.1573) may also be observed.[12]

2. Tandem MS (MS/MS) Fragmentation Pattern: The fragmentation of protonated piperidine derivatives in tandem mass spectrometry is influenced by the substituents on the ring.[13][14] Common fragmentation pathways involve cleavages of the piperidine ring and reactions of its substituents.[1] For 1-(2,6-dimethoxybenzyl)piperidin-4-amine, the following fragmentation pathways are anticipated:

  • Loss of the 2,6-dimethoxybenzyl group: A prominent fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of the 2,6-dimethoxybenzyl cation (m/z 151.0759) and a piperidin-4-amine radical cation.[8]

  • Formation of the Iminium Ion: Alpha-cleavage next to the piperidine nitrogen can lead to the formation of a stable iminium ion.

  • Piperidine Ring Opening: Subsequent fragmentation can involve the opening of the piperidine ring.

The fragmentation workflow can be visualized as follows:

G cluster_0 ESI-MS Analysis Workflow A [M+H]⁺ Precursor Ion (m/z 251.18) B Collision-Induced Dissociation (CID) A->B Isolation & Activation C Fragment Ion 1 (m/z 151.08) 2,6-dimethoxybenzyl cation B->C Benzylic C-N cleavage D Fragment Ion 2 Piperidine-related fragments B->D Ring fragmentation

Caption: Predicted ESI-MS/MS fragmentation workflow.

III. Data Summary

The following table summarizes the key analytical data for the characterization of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride.

Technique Parameter Expected Result
¹H NMR Chemical Shifts (ppm)Aromatic: 6.6-7.5; Methoxy: ~3.85; Benzylic: ~3.65; Piperidine: 1.8-3.2
MultiplicitiesDistinctive t, d for aromatic protons; s for methoxy and benzylic protons; m for piperidine protons
¹³C NMR Chemical Shifts (ppm)Aromatic: 104-160; Methoxy: ~56; Benzylic: ~60; Piperidine: 28-55
ESI-MS [M+H]⁺ (m/z)~251.18
ESI-MS/MS Major Fragment (m/z)~151.08 (2,6-dimethoxybenzyl cation)

IV. Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, ensuring the accurate identification and quality control of this important chemical entity.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • MDPI. 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Aitken, R. A., et al. (2021). 2,6-Dimethoxybenzyl Bromide. MDPI. [Link]

  • Kubacka, A., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Karatky, M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • PubChem. 4-Piperidinamine. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • PubChemLite. 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. [Link]

  • Wang, C., & Li, L. (2010). An Interface for Sensitive Analysis of Monoamine Neurotransmitters by Ion-Pair Chromatography–ESI-MS with Continuous On-Line Elimination of Ion-Pair Reagents. PubMed Central. [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Aitken, R. A., et al. (2021). 2,6-Dimethoxybenzyl Bromide. ResearchGate. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Moser, A. (2015). Methoxy groups just stick out. ACD/Labs. [Link]

  • da Silva, E. T., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

  • Farmacia. SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. [Link]

  • Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. [Link]

  • ResearchGate. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

  • PubChem. N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide. [Link]

  • Arulraj, R., & Athimoolam, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Der Pharma Chemica. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDY OF piperidine-2,6-diones derivatives. [Link]

  • Pharmacophore. SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. [Link]

  • PubChem. 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride. [Link]

  • ATB. Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. [Link]

  • PubChemLite. 1-(2,6-dimethoxybenzyl)piperidin-4-one. [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

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Method

Investigator's Guide: Probing the Neuropharmacological Potential of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the neuropharmacological profile of the novel compound, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the neuropharmacological profile of the novel compound, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. While specific literature for this molecule is not yet established, its chemical architecture, featuring a piperidine core, is a highly privileged scaffold in central nervous system (CNS) drug discovery.[1] This guide leverages established methodologies for structurally related compounds to propose a hypothesis-driven approach for its characterization.

The 1-benzylpiperidine motif is the backbone of highly potent acetylcholinesterase (AChE) inhibitors, most notably Donepezil, which is a cornerstone therapy for Alzheimer's disease.[2][3] These inhibitors function by increasing the levels of acetylcholine in the brain.[2] Furthermore, various piperidine derivatives have shown high affinity for other crucial CNS targets, including sigma receptors, serotonin receptors, and N-type calcium channels, implicating them in a wide array of neurological functions and disease models.[4][5][6][7]

The presence of the 2,6-dimethoxy substitution on the benzyl ring of the title compound presents a unique structural feature. Its electronic and steric properties may confer novel selectivity and potency profiles compared to existing compounds. This guide, therefore, is not a summary of known data but a comprehensive, field-proven roadmap for discovery.

Part 1: Foundational Characterization

Before embarking on complex pharmacological screening, it is imperative to establish the compound's basic physicochemical properties and safety profile. These initial steps ensure data integrity and reproducibility in subsequent assays.

Protocol 1.1: Solubility and Stock Solution Preparation

Rationale: Accurate and consistent compound concentration is the bedrock of reliable pharmacological data. The dihydrochloride salt form is intended to enhance aqueous solubility, but this must be empirically verified in buffers used for biological assays.

Methodology:

  • Prepare a series of standard biological buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer, and Artificial Cerebrospinal Fluid (aCSF)).

  • Attempt to dissolve 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in each buffer to create a high-concentration stock (e.g., 10 mM). Use gentle vortexing and sonication if necessary.

  • Visually inspect for particulates. If the compound is not fully soluble, determine the maximum solubility by serial dilution and microscopic examination.

  • For most in vitro assays, a 10 mM or 20 mM stock solution in Dimethyl Sulfoxide (DMSO) is standard practice. Prepare this primary stock, aliquot into small volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C, protected from light.

  • Critical Step: Always ensure the final concentration of DMSO in the assay medium is non-toxic to the cells, typically ≤0.1%.

Protocol 1.2: Preliminary Cytotoxicity Assessment in a Neuronal Cell Line

Rationale: It is essential to distinguish between a compound's specific pharmacological effect and a general cytotoxic response. This protocol establishes the concentration range over which the compound can be tested without causing cell death. The human neuroblastoma cell line SH-SY5Y is a common and relevant model for initial neurotoxicity screening.

Methodology (MTT Assay):

  • Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) until they reach ~80% confluency.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the compound in culture media, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (media with the same final DMSO concentration) and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Replace the old media with the compound-containing media and incubate for a relevant period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the TC₅₀ (Toxic Concentration 50%).

Part 2: Hypothesis-Driven Primary Target Screening

Based on its structural motifs, the compound's activity can be probed against several high-probability neuropharmacological targets.

Application 2.1: Acetylcholinesterase (AChE) Inhibition

Rationale: The 1-benzylpiperidine core is a classic pharmacophore for AChE inhibitors.[2][8] Determining if 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride inhibits this enzyme is a primary logical step. The Ellman's assay is a robust, colorimetric method for measuring AChE activity.

Mechanism of AChE Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Propagation Postsynaptic_Receptor->Signal Inhibitor 1-(2,6-Dimethoxybenzyl) piperidin-4-amine Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Protocol 2.1.1: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Reagents:

    • AChE from electric eel (or human recombinant)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compound and a positive control (e.g., Donepezil or Physostigmine).

  • Procedure:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound.

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and pre-incubate for 15 minutes at 25°C.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate, ATCI.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change (yellow) is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (Inhibitory Concentration 50%).

Data Presentation: AChE Inhibition

Compound Concentration (µM) Reaction Rate (Abs/min) % Inhibition
Vehicle Control (0) [Value] 0
0.01 [Value] [Value]
0.1 [Value] [Value]
1 [Value] [Value]
10 [Value] [Value]
100 [Value] [Value]

| IC₅₀ (µM) | \multicolumn{2}{c|}{[Calculated Value] } |

Application 2.2: Sigma Receptor (S1R) Binding

Rationale: The piperidine scaffold is a key feature of many high-affinity sigma receptor ligands, which are implicated in neuroplasticity, neuroprotection, and psychiatric disorders.[7] A radioligand binding assay is the gold standard for determining a compound's affinity for a receptor.

Protocol 2.2.1: S1R Competitive Radioligand Binding Assay

  • Materials:

    • Membrane preparations from cells expressing S1R (e.g., HEK-293 cells) or from guinea pig brain.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol (at high concentration, e.g., 10 µM).

    • Assay Buffer: Tris-HCl.

  • Procedure:

    • In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, assay buffer, and varying concentrations of the test compound.

    • Add the [³H]-(+)-pentazocine at a concentration near its K_d value.

    • Incubate at room temperature for a defined period (e.g., 120 minutes).

    • Termination: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (counts in the presence of haloperidol) from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀, then calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

Part 3: Integrated Experimental Workflow

A logical, stepwise progression is crucial for the efficient characterization of a novel compound. The workflow should proceed from broad, initial assessments to more specific, hypothesis-driven assays.

Workflow for Neuropharmacological Characterization

Workflow start Compound Synthesis 1-(2,6-Dimethoxybenzyl) piperidin-4-amine step1 Step 1: Foundational Characterization start->step1 solubility Solubility Testing (PBS, DMSO) step1->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y) step1->cytotoxicity step2 Step 2: Primary Target Screening (In Vitro) solubility->step2 cytotoxicity->step2 ache_assay AChE Inhibition (Ellman's Assay) step2->ache_assay sigma_assay Sigma Receptor Binding Assay step2->sigma_assay other_assays Other CNS Target Assays (e.g., 5-HT) step2->other_assays decision Activity Observed? ache_assay->decision sigma_assay->decision other_assays->decision step3 Step 3: Secondary Assays & In Vivo Studies decision->step3 Yes end Define Pharmacological Profile decision->end No selectivity Selectivity Profiling (e.g., vs. BuChE) step3->selectivity functional Functional Assays (e.g., Agonist/Antagonist) step3->functional invivo In Vivo Models (e.g., Behavior, PK/PD) step3->invivo selectivity->end functional->end invivo->end

Caption: A stepwise workflow for characterizing a novel CNS compound.

Conclusion and Future Directions

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride stands as a promising candidate for neuropharmacological investigation due to its structural heritage. The protocols outlined in this guide provide a robust starting point for elucidating its biological activity profile.

Should initial in vitro screening yield potent and selective activity, subsequent research should focus on:

  • Selectivity Profiling: If AChE inhibition is confirmed, its selectivity against butyrylcholinesterase (BuChE) must be determined. High selectivity for AChE is a desirable trait for minimizing peripheral side effects.

  • Functional Assays: For receptor binding hits (e.g., at sigma or serotonin receptors), functional assays are required to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • In Vivo Studies: Promising compounds should be advanced to animal models to assess their pharmacokinetic properties (brain penetration), target engagement, and efficacy in relevant behavioral paradigms (e.g., novel object recognition for memory, elevated plus maze for anxiety).

By following this structured, hypothesis-driven approach, researchers can systematically uncover the therapeutic potential of this novel chemical entity and contribute valuable knowledge to the field of neuropharmacology.

References

  • Benchchem. 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride.

  • PubChemLite. 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride.

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.

  • Yamanashi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry.

  • Smolecule. (2023). 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride.

  • Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. Journal of Computer-Aided Molecular Design.

  • Kruse, C. G., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed.

  • Sgrò, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

Welcome to the technical support center for the synthesis of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Introduction

The synthesis of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary route for this synthesis is a reductive amination between 2,6-dimethoxybenzaldehyde and a suitable 4-aminopiperidine derivative. This guide will delve into the critical aspects of this reaction, from starting material selection to final product purification and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 1-(2,6-dimethoxybenzyl)piperidin-4-amine?

A1: The most prevalent and generally efficient method is a two-step process involving the reductive amination of 2,6-dimethoxybenzaldehyde with a Boc-protected piperidin-4-amine, followed by the deprotection of the Boc group and subsequent formation of the dihydrochloride salt. This approach offers greater control over the reaction and minimizes the formation of side products.

Q2: Why is it recommended to use a Boc-protected 4-aminopiperidine?

A2: 4-Aminopiperidine contains two nucleophilic nitrogen atoms: a primary amine (NH2) and a secondary amine (within the piperidine ring). The primary amine is generally more nucleophilic and can lead to undesired side reactions, such as dialkylation.[1] Protecting the primary amine with a tert-butoxycarbonyl (Boc) group ensures that the reductive amination occurs selectively at the secondary amine of the piperidine ring, thus improving the yield of the desired product.[2][3]

Q3: What are the common challenges encountered during the reductive amination step?

A3: The primary challenges include:

  • Low Yield: This can be due to incomplete imine formation, inefficient reduction, or steric hindrance from the bulky 2,6-dimethoxybenzyl group.

  • Side Product Formation: The most common side product is the alcohol formed from the reduction of the starting aldehyde.

  • Difficult Product Isolation: The product may be difficult to separate from unreacted starting materials or the reducing agent byproducts.

Q4: How can I effectively purify the final product, 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride?

A4: The dihydrochloride salt is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether.[1] The free base, if isolated first, can be purified by column chromatography on silica gel before conversion to the dihydrochloride salt.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in Reductive Amination 1. Steric Hindrance: The two methoxy groups on the benzaldehyde can sterically hinder the approach of the piperidine nitrogen.[2] 2. Inefficient Imine Formation: Presence of water can inhibit the formation of the intermediate imine. 3. Weak Reducing Agent: The chosen reducing agent may not be potent enough to efficiently reduce the sterically hindered imine.1. Optimize Reaction Conditions: Increase the reaction temperature and/or time to overcome the activation energy barrier. 2. Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove any traces of water. 3. Select a Suitable Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive aminations, even with sterically hindered substrates.[4]
Formation of 2,6-Dimethoxybenzyl Alcohol Premature Reduction of Aldehyde: The reducing agent may be reducing the aldehyde before it can react with the amine to form the imine.1. Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is less reactive towards aldehydes at neutral pH compared to sodium borohydride (NaBH₄). 2. Stepwise Addition: Add the reducing agent after allowing sufficient time for the imine to form. Monitor the reaction by TLC or LC-MS to confirm imine formation before adding the reducing agent.
Incomplete Boc Deprotection Insufficient Acid Strength or Reaction Time: The acidic conditions may not be strong enough or the reaction may not have proceeded to completion.1. Increase Acid Concentration: Use a higher concentration of HCl or switch to a stronger acid like trifluoroacetic acid (TFA).[2][3][5] 2. Extend Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed. 3. Elevate Temperature: Gently warming the reaction mixture can facilitate the deprotection.
Difficult Purification of the Dihydrochloride Salt Presence of Impurities: The crude product may contain unreacted starting materials, byproducts, or residual solvent.1. Trituration: Wash the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or acetone). 2. Recrystallization: Perform recrystallization from an appropriate solvent system. Experiment with different solvent pairs to find the optimal conditions for crystallization.

Experimental Protocols

Workflow for the Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A 2,6-Dimethoxybenzaldehyde R1 Reaction A->R1 B tert-Butyl piperidin-4-ylcarbamate B->R1 C Sodium Triacetoxyborohydride C->R1 D Dichloromethane (DCM) D->R1 E tert-Butyl (1-(2,6-dimethoxybenzyl)piperidin-4-yl)carbamate F tert-Butyl (1-(2,6-dimethoxybenzyl)piperidin-4-yl)carbamate R1->E R2 Reaction F->R2 G HCl in Dioxane G->R2 H 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride R2->H

Caption: Overall workflow for the synthesis.

Step 1: Reductive Amination of 2,6-Dimethoxybenzaldehyde with tert-Butyl piperidin-4-ylcarbamate

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • tert-Butyl piperidin-4-ylcarbamate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,6-dimethoxybenzaldehyde (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.1 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (1-(2,6-dimethoxybenzyl)piperidin-4-yl)carbamate. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

This protocol outlines the removal of the Boc protecting group and the formation of the final product.

Materials:

  • Crude tert-butyl (1-(2,6-dimethoxybenzyl)piperidin-4-yl)carbamate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the crude tert-butyl (1-(2,6-dimethoxybenzyl)piperidin-4-yl)carbamate from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • To this solution, add an excess of 4M HCl in 1,4-dioxane at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • A precipitate of the dihydrochloride salt should form. If precipitation is slow, it can be induced by the addition of diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride.

Mechanistic Insights

The synthesis proceeds through a well-established reductive amination mechanism.

G A 2,6-Dimethoxybenzaldehyde C Imine Intermediate A->C Condensation (-H2O) B Boc-protected 4-aminopiperidine B->C E Boc-protected Product C->E Reduction D [H-] (from NaBH(OAc)3) D->E G Final Product (Dihydrochloride Salt) E->G Deprotection F Acid (HCl) F->G

Caption: Simplified reaction mechanism.

Initially, the 2,6-dimethoxybenzaldehyde reacts with the secondary amine of the Boc-protected 4-aminopiperidine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The hydride reagent, sodium triacetoxyborohydride, then reduces the iminium ion to the desired N-benzylated piperidine derivative. The final step involves the acid-catalyzed removal of the Boc protecting group to yield the primary amine, which is then protonated by the excess acid to form the stable dihydrochloride salt.[2][3][5]

References

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). EP0159566A1 - Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • Sakamoto, T., et al. (2004).
  • Gallicchio, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(15), 4593.
  • Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Revista de la Sociedad Química de México, 59(4), 289-302.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • European Patent Office. (2018). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in aqueous buffers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in aqueous b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in aqueous buffers. Our goal is to provide both theoretical understanding and practical, actionable solutions to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in my standard phosphate-buffered saline (PBS) at a neutral pH. What is causing this?

A1: The primary issue stems from the chemical nature of the compound itself. 1-(2,6-Dimethoxybenzyl)piperidin-4-amine is a dibasic compound, meaning it has two amine groups that can be protonated. The dihydrochloride salt form indicates that both of these amines are protonated, which generally confers good water solubility. However, the solubility of amine salts is highly pH-dependent. At neutral or alkaline pH, the protonated amines can be deprotonated to their free base form, which is significantly less polar and, therefore, less soluble in aqueous solutions, often leading to precipitation.

Q2: What is the ideal pH range for dissolving this compound?

A2: To maintain the protonated, more soluble state, a slightly acidic pH is recommended. A buffer with a pH between 4.0 and 6.0 is a good starting point. This ensures that the amine groups remain in their charged, hydrochloride salt form, maximizing solubility.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming (e.g., to 37°C) can be an effective method to increase the rate of dissolution. However, prolonged heating or high temperatures should be avoided as it can potentially lead to degradation of the compound. Always check the manufacturer's recommendations for thermal stability.

Q4: Are there any co-solvents that can be used to improve solubility?

A4: Yes, if your experimental protocol allows, the use of a small percentage of an organic co-solvent can significantly enhance solubility. Common choices include DMSO, ethanol, or PEG 400. It is crucial to start with a low percentage (e.g., 1-5%) and increase only if necessary, as the co-solvent could interfere with downstream biological assays.

Q5: I've dissolved the compound, but it precipitates over time. How can I prevent this?

A5: This is likely due to a slow equilibration to a less soluble form or a gradual change in the pH of your solution. Ensure your buffer has sufficient buffering capacity to maintain the desired acidic pH. If the problem persists, preparing fresh solutions for each experiment is the most reliable approach. Storing stock solutions at a lower pH and then diluting them into the final buffer immediately before use can also be an effective strategy.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to resolving common solubility issues.

Problem: Compound fails to dissolve or forms a cloudy suspension.

Initial Assessment Workflow

start Start: Undissolved Compound check_ph Measure pH of Buffer start->check_ph is_acidic Is pH < 6.0? check_ph->is_acidic adjust_ph Adjust pH to 4.0-5.0 with dilute HCl is_acidic->adjust_ph No gentle_heat Warm gently (37°C) & Vortex is_acidic->gentle_heat Yes adjust_ph->gentle_heat is_dissolved Dissolved? gentle_heat->is_dissolved add_cosolvent Add Co-solvent (e.g., 1-5% DMSO) is_dissolved->add_cosolvent No success Success: Ready for Use is_dissolved->success Yes final_check Dissolved? add_cosolvent->final_check final_check->success Yes fail Consult further: Consider alternative buffer final_check->fail No

Caption: Systematic workflow for troubleshooting initial dissolution.

Detailed Protocol for Solubilization
  • Buffer Preparation: Prepare an aqueous buffer with a pH in the range of 4.0 to 6.0. Acetate or citrate buffers are good choices due to their buffering capacity in this range. Avoid phosphate buffers if possible, as they can sometimes interact with hydrochloride salts.

  • Initial Dissolution Attempt:

    • Weigh the required amount of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride.

    • Add the powdered compound to your acidic buffer.

    • Vortex or sonicate the solution for 5-10 minutes.

  • pH Adjustment (if necessary):

    • If the compound has not fully dissolved, check the pH of the solution.

    • If the pH is above 6.0, add 0.1 M HCl dropwise while stirring until the pH is within the 4.0-5.0 range. This will favor the protonated, more soluble form of the molecule.

  • Gentle Warming:

    • If the compound is still not fully dissolved, place the vial in a water bath set to 37°C for 10-15 minutes.

    • Intermittently vortex the solution during warming.

  • Use of Co-solvents (if permissible):

    • If solubility issues persist, and your experimental design allows, prepare a concentrated stock solution in 100% DMSO.

    • Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is as low as possible (ideally <1%) to minimize any potential off-target effects in your assay.

Understanding the Chemistry of Solubility

The solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is governed by the equilibrium between its protonated and deprotonated forms.

Chemical Equilibrium

node_A Precipitate (Free Base) node_B Dissolved (Dihydrochloride Salt) node_A->node_B Add Acid (H+) (Lowers pH) node_B->node_A Add Base (OH-) (Raises pH)

Caption: pH effect on the solubility equilibrium.

As illustrated, a lower pH environment pushes the equilibrium towards the protonated dihydrochloride salt, which is more soluble in aqueous solutions. Conversely, a higher pH favors the neutral, less soluble free base form, which can lead to precipitation.

Recommended Buffer Systems and Conditions

Buffer SystemRecommended pH RangeMaximum Recommended Concentration (Empirical Starting Point)Notes
Citrate Buffer4.0 - 5.5~10-20 mMExcellent buffering capacity in the acidic range.
Acetate Buffer4.0 - 5.5~10-20 mMAnother good option for maintaining an acidic pH.
MES Buffer5.5 - 6.5~5-10 mMCan be used if a slightly less acidic pH is required.
Water with HCl4.0 - 5.0>25 mMFor preparing concentrated stock solutions.

Disclaimer: The maximum recommended concentrations are empirical starting points and may vary depending on the specific buffer composition and temperature. It is always recommended to perform a small-scale solubility test before preparing a large batch.

References

  • PubChem Compound Summary for CID 15053155, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger. (Provides fundamental principles of solubility and pH adjustment for pharmaceutical compounds).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. (Offers detailed explanations of the physicochemical properties of drugs, including the behavior of amine salts in solution).
Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage and Administration of Piperidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical process of optimizing dosage and administrati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical process of optimizing dosage and administration of piperidine derivatives for in vivo studies. The piperidine scaffold is a cornerstone of modern medicinal chemistry, found in numerous therapeutics.[1][2][3] However, its unique physicochemical properties, particularly the basicity of the nitrogen atom, present distinct challenges in preclinical development.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter. We will move beyond simple protocols to explain the causal mechanisms and logical frameworks that underpin successful in vivo study design.

Part 1: Initial Dose Determination & Safety Assessment

The first crucial step with any novel piperidine derivative is to establish a safe and therapeutically relevant dose range. This process is foundational for all subsequent efficacy and pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: I have a novel piperidine derivative with promising in vitro data. How do I determine the starting dose for my first in vivo animal study?

A1: For a new chemical entity (NCE) without existing in vivo data, a systematic dose-range finding (DRF) study is the mandatory first step.[4] The primary goal is to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[5]

  • Causality: Starting "blindly" risks either a complete lack of efficacy (dose too low) or severe, unintended toxicity (dose too high), leading to wasted resources and unethical animal use. The MTD provides a data-driven upper limit for subsequent studies.[5]

  • Initial Dose Selection: If you have in vitro cytotoxicity data (e.g., IC50 or GI50), a common practice is to start with a dose that is a fraction of this value, after appropriate conversion to an in vivo equivalent. In the complete absence of data, begin with a very low dose (e.g., 1-5 mg/kg) and escalate.[4]

Q2: What are the key observations and endpoints in a Maximum Tolerated Dose (MTD) study?

A2: An MTD study is not designed to determine lethality; death is not an appropriate endpoint.[5] Instead, it relies on a constellation of clinical and pathological observations.

Endpoint CategoryKey ObservationsRationale
Clinical Signs Changes in posture, activity level, breathing patterns, grooming; presence of tremors or convulsions.Provides immediate, real-time indication of acute toxicity or central nervous system (CNS) effects.
Body Weight Daily body weight measurements.A weight loss exceeding 15-20% is a common sign of significant toxicity and a primary indicator for reaching the MTD.[5]
Food/Water Intake Monitor daily consumption.A significant decrease is often the first sign of poor tolerability.
Clinical Pathology Blood samples for liver function tests (e.g., ALT, AST) and kidney function tests (e.g., BUN, creatinine).Assesses potential organ-specific toxicity that may not be externally visible.

Q3: My piperidine derivative is causing severe irritation at the injection site. What's happening and how can I fix it?

A3: This is a common issue, especially with subcutaneous (SC) or intramuscular (IM) injections. The basic nature of the piperidine nitrogen means that if your formulation has a low pH, the compound will be protonated. Upon injection and buffering to physiological pH (~7.4), the compound can precipitate, causing localized pain and inflammation. Piperidine itself is a strong alkaline agent and can be corrosive.[6]

  • Troubleshooting Steps:

    • Check Formulation pH: Ensure the pH of your vehicle is as close to neutral as possible.

    • Improve Solubility: Consider using alternative, biocompatible vehicles or adding solubilizing agents (e.g., cyclodextrins, polysorbate 80).

    • Change Administration Route: Switch to intraperitoneal (IP) or intravenous (IV) administration, which allows for more rapid dilution and distribution, reducing the risk of local precipitation.

Part 2: Administration Route, Formulation, and Bioavailability

The route of administration profoundly impacts a compound's pharmacokinetic profile. For piperidine derivatives, formulation is often the key determinant of success, particularly for achieving oral bioavailability.

Workflow for Administration Route Selection

cluster_solubility Step 1: Assess Physicochemical Properties cluster_formulation Step 2: Formulation Strategy cluster_route Step 3: Route Selection & Rationale Solubility Aqueous Solubility & pKa Formulate Can a simple, safe formulation be made? (e.g., saline, PBS, 5% DMSO) Solubility->Formulate IV Intravenous (IV) Formulate->IV Yes (Highest Bioavailability Baseline) IP Intraperitoneal (IP) Formulate->IP Yes (Bypasses first-pass metabolism) PO Oral (PO) Formulate->PO No (Requires advanced formulation for poor solubility) IV->IP For easier, repeated dosing SC Subcutaneous (SC) IP->SC For slow-release studies PO->IP If bioavailability is poor

Caption: Decision workflow for selecting an in vivo administration route.

Frequently Asked Questions (FAQs)

Q4: I administered my piperidine derivative orally and saw no effect. Plasma analysis shows very low exposure. What are the likely causes?

A4: Poor oral bioavailability is a major hurdle. The two most common culprits are poor absorption and high first-pass metabolism.

  • Poor Absorption: Many complex piperidine derivatives are highly lipophilic and have low aqueous solubility, limiting their ability to dissolve in the gastrointestinal tract for absorption.[7]

  • First-Pass Metabolism: The compound is absorbed from the gut into the portal vein, which goes directly to the liver. The liver's metabolic enzymes (e.g., Cytochrome P450s) can extensively modify and clear the drug before it ever reaches systemic circulation.

Q5: How can I improve the oral bioavailability of my compound?

A5: This requires a multi-pronged approach focused on formulation and potentially co-administration with bioenhancers.

  • Formulation Optimization:

    • Particle Size Reduction: Micronization or nano-milling increases the surface area of the drug, improving dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher-energy, more soluble amorphous state.

    • Lipid-Based Formulations: Formulating in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption via lymphatic pathways, bypassing the liver and reducing first-pass metabolism.

  • Use of Bioenhancers: Piperine, an alkaloid from black pepper, is a well-known bioenhancer.[8][9] It can increase the bioavailability of other drugs by inhibiting metabolic enzymes and transporters in the gut wall and liver.[10] Co-administration of your derivative with piperine could be a viable strategy.[10]

Part 3: Experimental Protocols & Troubleshooting

This section provides actionable protocols for key experiments and a logical framework for troubleshooting unexpected results.

Protocol 1: Dose-Range Finding (DRF) Study in Mice

This protocol provides a general framework. It must be adapted to your specific compound and approved by your institution's animal care and use committee.

  • Animal Model: Select a relevant strain of mice (e.g., C57BL/6), 8-10 weeks old, n=3-5 per group (mixed-sex or single-sex depending on the therapeutic goal).

  • Acclimation: Allow animals to acclimate for at least 7 days before the study begins.

  • Dose Group Selection:

    • Group 1: Vehicle control.

    • Group 2: Low Dose (e.g., 5 mg/kg).

    • Group 3: Mid Dose (e.g., 25 mg/kg).

    • Group 4: High Dose (e.g., 100 mg/kg).

    • Rationale: Doses should be spaced logarithmically to cover a broad range.

  • Administration: Administer the compound via the selected route (e.g., IP).

  • Monitoring (First 4 hours): Observe animals continuously for acute signs of toxicity (e.g., tremors, lethargy, labored breathing).

  • Monitoring (Daily for 7-14 days):

    • Record body weight daily.

    • Perform a detailed clinical observation at least once daily.

    • Monitor food and water intake.

  • Endpoint: The MTD is reached for a dose group if you observe >15-20% body weight loss or significant, persistent clinical signs of distress.[5]

  • Data Analysis: Plot the mean body weight change for each group over time. The highest dose with an acceptable safety profile is the MTD.

Troubleshooting Workflow: High In Vivo Variability

High variability in animal responses can mask true efficacy and complicate data interpretation.

Start High Variability in In Vivo Response Observed Formulation Is the formulation a homogenous solution/suspension? Start->Formulation Dosing Is the dosing technique consistent? (e.g., gavage depth, injection site) Formulation->Dosing Yes Refine_Formulation Refine Formulation: Use co-solvents, micronize suspension. Formulation->Refine_Formulation No Metabolism Could there be genetic differences in metabolism among animals? Dosing->Metabolism Yes Refine_Dosing Standardize Dosing Technique: Train all personnel, use fixed landmarks. Dosing->Refine_Dosing No PK Perform a pilot PK study on a subset of animals. Metabolism->PK Yes PK_Result Does exposure (AUC) correlate with response? PK->PK_Result PK_Result->Start Yes (Exposure is variable, return to Formulation/Dosing) Increase_N Increase sample size (n) to account for inherent biological variability. PK_Result->Increase_N No

Caption: Troubleshooting flowchart for high variability in animal studies.

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide.
  • Yang, S. et al. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters, 24(5), 1437-1441. [Link]

  • Adibah, A. B., & Azzreena, A. (2019). Toxicity effects of piperidine alkaloids. ResearchGate. [Link]

  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing dosage of 3,3-Dipropylpiperidine for in-vivo studies.
  • Wang, Y. et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • de Oliveira, R. et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(10), e0205213. [Link]

  • Patil, P. et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar. [Link]

  • Unknown Author. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Kalp, M. et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12796-12808. [Link]

  • Sahu, R. P. et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37671–37697. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861254. [Link]

  • Khan, A. et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Latin American Journal of Pharmacy, 32(8), 1159-1164. [Link]

  • Sahu, R. P. et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • Ivanova, Y. et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. National Academies Press (US). [Link]

  • Al-Ghorbani, M. et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 937-946. [Link]

  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD)

Sources

Optimization

Preventing degradation of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in solution

Welcome to the technical support resource for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and best practices for handling this compound in solution. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about working with 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride.

Q1: Why is this compound provided as a dihydrochloride salt?

A1: The dihydrochloride salt form significantly enhances the aqueous solubility and stability of the parent compound, which is a common practice for amine-containing molecules. This allows for easier preparation of stock solutions and improves its handling characteristics for various experimental assays.

Q2: What is the recommended solvent for creating a stock solution?

A2: High-purity water (e.g., Milli-Q® or equivalent) is the recommended solvent for creating primary stock solutions. For specific assays requiring organic solvents, ensure the solvent is anhydrous and of high purity. Protic solvents may participate in degradation pathways, so aprotic solvents like DMSO or DMF might be considered for final dilutions, but their compatibility and potential for degradation should be empirically tested.

Q3: What are the ideal short-term and long-term storage conditions for solutions?

A3: For short-term storage (up to a few days), solutions should be kept at 2-8°C and protected from light. For long-term storage, we recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with benzylic and amine functionalities can be susceptible to photodegradation. It is crucial to protect solutions from light by using amber vials or by covering the containers with aluminum foil during experiments and storage.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a more detailed, question-and-answer-based approach to troubleshoot specific problems you might encounter.

Q1: I'm observing a gradual loss of compound activity or inconsistent analytical results (e.g., decreasing peak area in HPLC) over time. What could be the cause?

A1: This is a classic sign of compound degradation in your solution. 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride has several functional groups susceptible to degradation. The primary culprits are likely oxidation, pH-mediated hydrolysis, or photodegradation.

  • Oxidation: The tertiary amine on the piperidine ring and the electron-rich dimethoxybenzyl group are susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.

  • pH Instability: Although the dihydrochloride salt provides some initial buffering capacity, the stability of the amine can still be pH-dependent. Extreme pH values (either highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Photodegradation: As mentioned in the FAQs, exposure to UV or even ambient light can provide the energy to initiate degradation, often through free-radical mechanisms.

To address this, review your solution preparation and handling procedures. Ensure you are using degassed solvents, protecting your solutions from light, and maintaining an appropriate pH.

Q2: I've noticed a precipitate forming in my aqueous stock solution, especially after storage. What is happening and how can I prevent it?

A2: Precipitate formation can be due to several factors:

  • Conversion to Free Base: If the pH of your solution increases, the dihydrochloride salt can be neutralized to its free base form. The free base is typically less water-soluble than the salt, leading to precipitation. This can happen if the solution is prepared in a basic buffer or if it absorbs alkaline substances from the storage container.

  • Formation of Insoluble Degradants: Degradation products may have different solubility profiles than the parent compound. What you are observing could be the accumulation of less soluble degradation products.

  • Exceeding Solubility Limits: Ensure that the concentration of your stock solution does not exceed the compound's solubility limit in your chosen solvent and storage temperature.

Troubleshooting Steps:

  • Verify the pH of your solution. For an aqueous solution of the dihydrochloride salt, the pH should be acidic.

  • If you suspect conversion to the free base, you may be able to redissolve the precipitate by adding a small amount of dilute HCl. However, this is not ideal for experimental use.

  • Prepare fresh stock solutions and ensure the storage vials are made of inert materials (e.g., borosilicate glass) and are clean.

Q3: My experimental results are not reproducible. Could the age of my stock solution be a factor?

A3: Absolutely. It is crucial to use freshly prepared solutions whenever possible or to qualify the stability of your stock solution over time. We recommend performing a simple stability study (see protocol below) to determine how long you can confidently use a stock solution under your specific storage conditions.

Understanding the Degradation of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely routes based on its chemical structure, which contains a piperidine ring, a primary amine, a tertiary amine, and a dimethoxybenzyl group.

Potential Degradation Pathways
  • Oxidation: The tertiary amine of the piperidine ring is a primary site for oxidation, which can lead to the formation of an N-oxide. The electron-rich aromatic ring is also susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, especially in the presence of metal ions.

  • Hydrolysis/Cleavage: The benzylic C-N bond can be susceptible to cleavage under certain conditions, particularly at extreme pH and elevated temperatures. This would result in the separation of the piperidine-4-amine moiety from the 2,6-dimethoxybenzyl group.

  • Photodegradation: The aromatic ring can absorb UV light, leading to the formation of reactive intermediates that can undergo a variety of degradation reactions.

The following diagram illustrates these potential degradation points on the molecule.

G cluster_molecule 1-(2,6-Dimethoxybenzyl)piperidin-4-amine C1 C C2 C C1->C2 C_benzyl CH₂ C1->C_benzyl C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 photo_point Photodegradation/Oxidation C5 C C4->C5 C6 C C5->C6 C6->C1 O2 O C6->O2 N_tert N C_benzyl->N_tert cleavage_point Hydrolytic Cleavage C_me1 CH₃ O1->C_me1 C_me2 CH₃ O2->C_me2 C_p1 CH₂ N_tert->C_p1 oxidation_point Oxidation (N-oxide) C_p2 CH C_p1->C_p2 C_p3 CH₂ C_p2->C_p3 N_prim NH₂ C_p2->N_prim C_p4 CH₂ C_p3->C_p4 C_p5 CH₂ C_p4->C_p5 C_p5->N_tert

Caption: Troubleshooting workflow for degradation issues.

References

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Available from: [Link]

  • Penta Chemicals. Piperidine - SAFETY DATA SHEET. (2024). Available from: [Link]

  • ResearchGate. Steps involved for the analyses of degraded amines using GC. Available from: [Link]

  • Oledzka, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 803789. Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • International CCS Knowledge Centre. Advancing Amine Degradation Analysis. (2021). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025). Available from: [Link]

  • PubChemLite. 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. Available from: [Link]

  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecular Diversity, 24(4), 1367–1389. Available from: [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?. (2023). Available from: [Link]

  • PubMed. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. (2014). Available from: [Link]

  • ResearchGate. Thermal Degradation of Piperazine Blends with Diamines. Available from: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. (2015). Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2019). Available from: [Link]

  • Kumano, T., et al. (2025). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. Journal of Biological Chemistry, 301(1), 107981. Available from: [Link]

  • ResearchGate. Possible degradation pathways of piperidinium-functionalized polyethylene. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Troubleshooting

Technical Support Center: Navigating Off-Target Effects of Dimethoxybenzyl Piperidine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxybenzyl piperidine compounds. This guide is designed to provide you with in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxybenzyl piperidine compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you anticipate, identify, and mitigate off-target effects in your experiments. The piperidine motif is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties.[1] However, like all small molecules, the potential for off-target interactions is a critical consideration in drug discovery and development.

This resource will use Donepezil (Aricept®), a well-characterized acetylcholinesterase inhibitor with a dimethoxybenzyl piperidine core, as a primary example to illustrate key concepts and strategies. Donepezil is a selective and reversible piperidine derivative that has demonstrated a favorable pharmacological profile in treating Alzheimer's disease.[2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with dimethoxybenzyl piperidine compounds.

Q1: What are the known on- and off-target activities of Donepezil, a representative dimethoxybenzyl piperidine compound?

A1: Donepezil's primary, on-target activity is the reversible inhibition of acetylcholinesterase (AChE), which increases the availability of acetylcholine in the brain.[3] This mechanism is central to its therapeutic effect in Alzheimer's disease.

However, like many CNS-acting drugs, Donepezil has been associated with a range of adverse effects that may be linked to off-target activities or exaggerated on-target effects in peripheral tissues. These include cardiovascular effects such as bradycardia and heart block due to its vagotonic properties.[3] It is important to note that while highly selective for AChE, some studies have explored other potential biological activities of Donepezil. For instance, there is research suggesting that Donepezil may modulate the processing of amyloid precursor protein (APP) through a mechanism independent of its AChE inhibition.[4]

Q2: My cell-based assay is showing unexpected results (e.g., decreased viability, altered morphology) when I apply my dimethoxybenzyl piperidine compound. How can I determine if this is an off-target effect?

A2: This is a common challenge in preclinical research. Unexplained phenotypic changes can arise from off-target interactions. A systematic approach to deconvolution is crucial. Here's a logical workflow to begin your investigation:

  • Confirm On-Target Engagement: First, verify that your compound is engaging its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures target engagement in a native cellular environment.[5]

  • Dose-Response Analysis: Perform a careful dose-response study. If the unexpected phenotype occurs at concentrations significantly different from the IC50/EC50 for the primary target, it may suggest an off-target effect.

  • Literature and Database Review: Thoroughly search the literature for known off-target liabilities of similar chemical scaffolds. Utilize predictive toxicology databases to assess the potential for your compound to interact with common off-target families (e.g., kinases, GPCRs, ion channels).

  • Broad Panel Screening: If resources permit, screening your compound against a broad panel of off-target proteins (e.g., a kinase panel, a GPCR panel) can provide a comprehensive overview of its selectivity profile.

Q3: What are the most common classes of off-targets for piperidine-containing compounds?

A3: The piperidine scaffold is prevalent in a wide range of pharmaceuticals targeting various protein families.[1] Consequently, the off-target liabilities can be diverse. However, some of the most frequently observed off-target interactions for small molecules in general, and which should be considered for piperidine-containing compounds, include:

  • Kinases: The human kinome is a large family of structurally related enzymes, making it a common source of off-target interactions.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequently implicated in the off-target effects of drugs.[6]

  • Ion Channels: These membrane proteins are crucial for cellular communication and are susceptible to modulation by small molecules.

  • Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes can lead to drug-drug interactions and altered metabolism.

Q4: How can I proactively design my experiments to minimize the impact of potential off-target effects?

A4: A proactive approach to experimental design is key. Consider the following strategies:

  • Use of Structurally Unrelated Comparators: Include a positive control compound with a different chemical scaffold but the same on-target activity. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Knockout/Knockdown Models: Utilize cell lines where the primary target has been genetically removed or its expression is significantly reduced. If the phenotype persists in these cells, it is indicative of an off-target effect.

  • Orthogonal Assays: Employ multiple, distinct assay formats to measure the same biological endpoint. This can help to identify technology-specific artifacts.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues that may arise from off-target effects of dimethoxybenzyl piperidine compounds.

Issue 1: Inconsistent IC50 Values in Biochemical vs. Cell-Based Assays

Scenario: You have a potent dimethoxybenzyl piperidine inhibitor of a specific kinase in a biochemical assay, but the cellular potency is significantly weaker or non-existent.

Potential Cause: This discrepancy can arise from several factors, including poor cell permeability, active efflux from the cell, or engagement with intracellular off-targets that interfere with the on-target activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Step-by-Step Guidance:

  • Assess Cell Permeability: Use computational models or an in vitro permeability assay (e.g., PAMPA) to predict or measure the compound's ability to cross the cell membrane.

  • Investigate Active Efflux: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored.

  • Confirm Target Engagement with CETSA: This assay will definitively tell you if your compound is reaching and binding to its intended target within the cell.[5]

  • Broad-Panel Off-Target Screening: If CETSA confirms target engagement but the desired downstream effect is not observed, consider that an off-target may be activating a compensatory signaling pathway. A broad kinase panel screen can be particularly insightful here.

Issue 2: Unexpected Cardiotoxicity in Early In Vivo Studies

Scenario: A promising dimethoxybenzyl piperidine lead compound shows unexpected cardiovascular side effects (e.g., bradycardia, arrhythmia) in animal models.

Potential Cause: As seen with acetylcholinesterase inhibitors, these effects can be due to on-target activity in the heart or off-target interactions with cardiac ion channels (e.g., hERG) or GPCRs.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for in vivo cardiotoxicity.

Step-by-Step Guidance:

  • Target Expression Analysis: Confirm if the primary target of your compound is expressed in cardiac tissue using techniques like qPCR or immunohistochemistry.

  • hERG Channel Assay: The hERG potassium channel is a critical off-target in cardiotoxicity. A functional patch-clamp assay is the gold standard for assessing hERG liability.

  • Cardiac GPCR Panel: Screen the compound against a panel of GPCRs known to be involved in cardiac function (e.g., adrenergic, muscarinic, and dopaminergic receptors).

  • Structure-Activity Relationship (SAR) for Off-Target Effects: If an off-target is identified, initiate medicinal chemistry efforts to modify the compound to reduce its affinity for the off-target while maintaining on-target potency.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA experiment to confirm the engagement of a dimethoxybenzyl piperidine compound with its intracellular target.

Materials:

  • Cell line expressing the target protein

  • Dimethoxybenzyl piperidine compound of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • PCR tubes and thermal cycler

  • Instrumentation for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of your compound or vehicle control for a predetermined time.

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a set duration (e.g., 3 minutes).[6]

  • Cell Lysis: After heating, lyse the cells to release the soluble proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using a suitable method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Radioligand Binding Assay for Off-Target GPCR Screening

This protocol outlines a competitive radioligand binding assay to screen for off-target interactions with a specific GPCR.[8]

Materials:

  • Cell membranes prepared from a cell line overexpressing the GPCR of interest

  • A radiolabeled ligand known to bind to the GPCR (e.g., [3H]-labeled antagonist)

  • Unlabeled ("cold") ligand for the same GPCR (positive control)

  • Dimethoxybenzyl piperidine compound of interest

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, a saturating concentration of the cold ligand (to determine non-specific binding), or a range of concentrations of your test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the test compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Off-Target Profile of a Dimethoxybenzyl Piperidine Compound

Target ClassRepresentative TargetOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Index (Off-Target/On-Target)
Primary Target Acetylcholinesterase 10 --
KinaseABL1->10,000>1000
KinaseSRC-5,000500
GPCR5-HT2B Receptor-50050
Ion ChannelhERG-2,500250

This table is for illustrative purposes only and does not represent actual data for a specific compound.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical scenario where a dimethoxybenzyl piperidine compound, intended to inhibit a primary target, has an off-target effect on a GPCR, leading to the activation of a downstream signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound Compound Primary_Target Primary_Target Compound->Primary_Target Inhibition (On-Target) Off_Target_GPCR Off_Target_GPCR Compound->Off_Target_GPCR Activation (Off-Target) Downstream_Effector_1 Downstream_Effector_1 Primary_Target->Downstream_Effector_1 Signal Blocked Downstream_Effector_2 Downstream_Effector_2 Off_Target_GPCR->Downstream_Effector_2 Signal Activated Phenotypic_Response_1 Phenotypic_Response_1 Downstream_Effector_1->Phenotypic_Response_1 Desired Effect Phenotypic_Response_2 Phenotypic_Response_2 Downstream_Effector_2->Phenotypic_Response_2 Undesired Effect

Caption: Hypothetical signaling pathway modulation by a dimethoxybenzyl piperidine compound.

References

  • Donepezil. (2023). In StatPearls. StatPearls Publishing. Available from: [Link][3]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. [Video]. YouTube. Available from: [Link][9]

  • McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Franklin, R. A., Montalto, G., Cervello, M., Nicoletti, F., Fagone, P., Malaponte, G., Mazzarino, M. C., Candido, S., Libra, M., & Stivala, F. (2012). Advances in Targeting Signal Transduction Pathways. Advances in treatment of human diseases, 1(1), 1-3.[10]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved from [Link][11]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link][6]

  • Kim, J., Lee, J., Kim, S., Kim, H., & Suh, Y. H. (2019). Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons. Scientific reports, 9(1), 11849.[4]

  • Al-Ghazawi, F. M., & Al-Ghazawi, A. M. (2021). Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer's Disease: A Narrative Review. Cureus, 13(5), e15201.[7]

  • Lutz, M. W. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[12]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link][13]

  • Campillos, M., Kuhn, M., Gavin, A. C., Jensen, L. J., & Bork, P. (2008). Drug effects viewed from a signal transduction network perspective. Molecular systems biology, 4, 223.[14]

  • Serafini, G., Pompili, M., Innamorati, M., Dwivedi, Y., Amore, M., & Girardi, P. (2012). Long-Term Effect of Acetylcholinesterase Inhibitors on the Dorsal Attention Network of Alzheimer's Disease Patients: A Pilot Study Using Resting-State Functional Magnetic Resonance Imaging. Frontiers in Psychiatry, 3, 66.[15]

  • U.S. Food and Drug Administration. (n.d.). Aricept (donepezil hydrochloride) Label. Retrieved from [Link][16]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). toxCSM: a comprehensive platform for the study and optimisation of small molecule toxicity. Bioinformatics, 36(16), 4545-4546.[17]

  • O'Donnell, C. J., & Mente, A. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 208, 112812.[1]

  • Cheung, J., Rudolph, M. J., & D'Avignon, D. A. (2018). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Biochemistry, 57(11), 1835-1845.[18]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature protocols, 9(9), 2100-2122.[5]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). Molecules, 29(5), 1049.[19]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link][20]

  • Rehman, T., & Shabbir, Z. (2023). Cholinesterase Inhibitors. In StatPearls. StatPearls Publishing.[21]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link][22]

  • Tanemura, S., Sakata, D., & Takeda, K. (2008). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of biochemistry, 143(3), 273-275.[23]

  • University of Colorado Anschutz Medical Campus. (2017). Alzheimer's Drug Can Have Opposite Effect in Patients With Genetic Variation. [Press release].[24]

  • Liu, R., et al. (2022). TOXRIC: a comprehensive database of toxicological data and benchmarks. Nucleic Acids Research, 50(D1), D1249-D1256.[25]

  • FierceBiotech. (2010). DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences. Retrieved from [Link][26]

  • Meltzer, P. C., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 41(11), 1886-1898.[27]

  • Doeppner, T. R., et al. (2015). Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain. International journal of molecular sciences, 16(12), 29983-30000.[28]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current opinion in biotechnology, 16(6), 655-665.[29]

  • Vera, J., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 12(1), e1004696.[30]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][31]

  • Behavioral, Histopathological, and Biochemical Implications of Aloe Emodin in Copper-Aβ-Induced Alzheimer's Disease-like Model Rats. (2023). Molecules, 28(24), 8089.[32]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link][8]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2022). RSC Advances, 12(43), 28066-28076.[33]

  • Sketchy. (n.d.). Acetylcholinesterase inhibitors. Retrieved from [Link][34]

  • Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Neuropsychiatric disease and treatment, 3(3), 303-333.[2]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link][35]

  • Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. (2012). Journal of medicinal chemistry, 55(21), 9146-9156.[36]

  • Investigating the binding interactions of the anti-Alzheimer's drug donepezil with CYP3A4 and P-glycoprotein. (2022). Journal of Molecular Graphics and Modelling, 115, 108226.[37]

  • Post-marketing Surveillance of Donepezil Hydrochloride -Investigation of the Factors That Affect Aricept Medication Persistence Rate and the Safety and Efficacy in Patients With Alzheimer's Disease in Clinical Practice. (n.d.). ClinicalTrials.gov. Retrieved from [Link][38]

  • Kinase binding activity analysis using DiscoverX Kinomescan... (n.d.). ResearchGate. Retrieved from [Link][39]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem, e202400384.[40]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-11.[41]

Sources

Optimization

Technical Support Center: Refining Purification Methods for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

Welcome to the technical support resource for the purification of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the purification of this valuable research compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride?

Common impurities often originate from the synthetic route, which typically involves the reductive amination of piperidin-4-amine with 2,6-dimethoxybenzaldehyde.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual piperidin-4-amine or 2,6-dimethoxybenzaldehyde.

  • Over-alkylation Byproducts: Formation of tertiary amines if the primary amine of the product reacts further.

  • Reducing Agent Residues and Byproducts: Borohydride salts or their derivatives, depending on the reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[2][3]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or acids used.

  • Degradation Products: The 2,6-dimethoxybenzyl group can be sensitive to certain acidic conditions, potentially leading to cleavage.

Q2: My purified product has a yellowish tint. What could be the cause?

A yellowish tint in purified amines and their salts can be indicative of oxidation.[4] Piperidine derivatives, in particular, can be susceptible to air oxidation, which can lead to the formation of colored impurities.[4] Ensure that the purification process, especially solvent removal and drying, is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q3: How should I choose between recrystallization and column chromatography for purification?

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your synthesis.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a solid product, especially if the desired compound is highly crystalline. It is often more scalable and cost-effective than chromatography.[5]

  • Column Chromatography is more suitable for separating complex mixtures of compounds with different polarities, or for purifying non-crystalline (oily) materials.[4] It is highly effective at the lab scale for achieving high purity.

Q4: What are the key safety considerations when working with 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride and its precursors?

Piperidine and its derivatives should be handled with care. The free base form of similar compounds is often classified as harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[6] Always consult the Safety Data Sheet (SDS) for the specific compound and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.

Problem 1: The compound will not dissolve in the chosen recrystallization solvent, even with heating.

  • Cause: The solvent is too non-polar for the highly polar dihydrochloride salt.

  • Solution: Increase the polarity of the solvent system. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often effective.[7]

    • Actionable Advice: Start with a small amount of your crude material and test its solubility in various polar solvents. Try solvent mixtures, such as ethanol/water or methanol/ethyl acetate, to fine-tune the solubility.[7]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also sometimes inhibit crystallization.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent to slightly decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in an insulating material.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.

    • Add a seed crystal of the pure compound if available.

Problem 3: No crystals form, even after prolonged cooling.

  • Cause: The compound may be too soluble in the chosen solvent, or the concentration may be too low.

  • Solution:

    • Reduce the volume of the solvent by gentle heating under a stream of inert gas to increase the concentration.

    • If using a solvent mixture, add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.[4]

Suggested Recrystallization Solvent Systems
Solvent SystemRationale
Ethanol/WaterA common choice for polar salts. The compound is likely soluble in hot ethanol/water mixtures and less soluble upon cooling.
Methanol/Ethyl AcetateMethanol provides good solubility for the polar salt, while ethyl acetate acts as an anti-solvent to induce crystallization upon cooling.
IsopropanolA good single-solvent option that often provides a balance of solubility at high temperatures and insolubility at low temperatures for hydrochloride salts.

Troubleshooting Guide: Column Chromatography

For purifying the free base form of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine, column chromatography on silica gel can be effective. It is generally advisable to convert the dihydrochloride salt to the free base before chromatography.

Workflow for Column Chromatography Purification

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Pharmacological Data for Novel Piperidines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of interpreting unexpected pharmacological data for no...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of interpreting unexpected pharmacological data for novel piperidine-containing compounds. The piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its ability to confer favorable physicochemical properties and serve as a versatile synthetic handle.[1][2][3][4] However, its prevalence also comes with a set of common challenges, from metabolic liabilities to off-target activities.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is the piperidine scaffold so common, and what are its inherent liabilities?

Answer: The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. Its prevalence is due to several factors:

  • Structural Versatility: It's a non-planar, saturated heterocycle that can adopt various conformations (e.g., chair, boat), allowing it to present substituents in precise three-dimensional orientations to interact with biological targets.[3]

  • Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in protein binding pockets.[5]

  • Improved Pharmacokinetics: The piperidine motif can enhance metabolic stability and improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

However, these same features contribute to its common liabilities:

  • Metabolic Instability: The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation at carbons alpha or beta to the nitrogen.[6][7][8] This can lead to rapid clearance and the formation of potentially active or toxic metabolites.

  • Off-Target Activity: The basic nitrogen and lipophilic character can lead to interactions with unintended targets. Common off-target liabilities include:

    • hERG Channel Inhibition: A major cause of drug-induced cardiotoxicity.[9][10]

    • CYP Enzyme Inhibition: Leading to potential drug-drug interactions.[11]

    • Monoamine Receptors: Interactions with serotonin, dopamine, and adrenergic receptors due to structural similarities with endogenous neurotransmitters.[9]

Troubleshooting Guide 1: In Vitro Assay Discrepancies

Q2: My piperidine compound is highly potent in a biochemical (e.g., enzyme) assay but shows significantly weaker activity or no activity in a cell-based assay. What's going on?

Answer: This is a classic and frequent challenge in early-stage drug discovery. The discrepancy points to factors that are present in a complex cellular environment but absent in a purified, isolated biochemical system. The root cause is often related to the compound's ability to reach and engage its target within a living cell.

This workflow provides a systematic approach to identify the cause of the potency drop-off.

G cluster_0 Initial Observation cluster_1 Investigation Path cluster_2 Potential Causes & Solutions A High Potency in Biochemical Assay B Low/No Potency in Cell-Based Assay C Assess Physicochemical Properties B->C Start Here D Evaluate Cell Permeability C->D Solubility OK? G Poor Solubility / Aggregation Solution: Reformulate, use solubilizing agents. C->G No E Check for Cellular Efflux D->E Permeability OK? H Low Membrane Permeability Solution: Medicinal chemistry to reduce polarity, increase lipophilicity. D->H No F Assess Compound Metabolism E->F No Efflux? I Active Efflux by Transporters (e.g., P-gp) Solution: Co-dose with inhibitor, redesign compound. E->I Yes J Rapid Intracellular Metabolism Solution: Use metabolic inhibitors, block metabolic soft spots. F->J Yes, metabolism detected K Consider other causes: Target engagement in cells, assay artifacts. F->K No metabolism detected

Caption: Troubleshooting workflow for potency discrepancies.

1. Assess Physicochemical Properties: Kinetic Solubility Assay

  • Causality: Poor aqueous solubility can lead to compound precipitation in assay media, reducing the effective concentration available to cells. Aggregation can also cause non-specific effects.[12]

  • Protocol:

    • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock into your cell culture medium or a buffered solution (e.g., PBS, pH 7.4).

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature (e.g., 37°C).

    • Measure turbidity using a nephelometer or absorbance at a high wavelength (e.g., 620 nm).

    • Alternatively, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.

  • Trustworthiness Check: Run a known soluble and a known insoluble compound as positive and negative controls, respectively. Ensure the final DMSO concentration is consistent and non-interfering (typically <0.5%).[12]

2. Evaluate Cell Permeability: PAMPA Assay

  • Causality: The compound must cross the cell membrane to reach intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free method to predict passive diffusion.

  • Protocol:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The donor wells are filled with the compound solution in a buffer at a specific pH (e.g., pH 7.4).

    • The acceptor plate, containing buffer, is placed in contact with the filter plate.

    • After incubation (e.g., 4-16 hours), the concentration of the compound in both donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS.

    • Permeability (Pe) is calculated based on the concentration change.

  • Trustworthiness Check: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds.

Compound Class PAMPA Permeability (Pe, 10⁻⁶ cm/s) Interpretation
High Permeability> 10Likely to cross cell membranes by passive diffusion.
Medium Permeability1 - 10Permeability may be a limiting factor.
Low Permeability< 1Unlikely to be cell-permeable by passive diffusion.

3. Check for Cellular Efflux

  • Causality: Many cell lines express efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell, preventing them from reaching their target.

  • Protocol:

    • Run your cell-based activity assay as before.

    • In a parallel experiment, pre-incubate the cells with a known inhibitor of common efflux pumps (e.g., verapamil or cyclosporin A for P-gp).

    • Add your piperidine compound and measure activity.

  • Interpretation: A significant increase in potency in the presence of the efflux pump inhibitor strongly suggests your compound is a substrate for that transporter.

Troubleshooting Guide 2: Unexplained In Vivo Observations

Q3: My compound was potent and cell-permeable in vitro, but it shows poor or no efficacy in my animal model. Where is the disconnect?

Answer: This is a critical and costly issue known as an in vitro-in vivo correlation (IVIVC) failure.[13] While in vitro assays assess a compound's intrinsic activity, in vivo efficacy is a complex function of its ADME and pharmacokinetic/pharmacodynamic (PK/PD) properties. The most common culprits are poor metabolic stability and unfavorable pharmacokinetics.[14][15]

G cluster_1 Pharmacokinetic (PK) Assessment cluster_2 Analysis & Interpretation cluster_3 Root Cause & Next Steps A Potent In Vitro, Ineffective In Vivo B Step 1: In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) A->B C Step 2: Single-Dose PK Study in Animal Model B->C If stability is a concern D Is the compound rapidly metabolized in vitro? B->D E Does the in vivo PK study show low exposure (AUC) and/or high clearance (CL)? C->E G High First-Pass Metabolism Solution: Redesign to block metabolic 'soft spots'. Change route of administration. D->G Yes F Is the free (unbound) plasma concentration above the in vitro IC50? E->F Yes H Poor Bioavailability / High Clearance Solution: Improve solubility, permeability, or metabolic stability. E->H Yes I Insufficient Target Coverage Solution: Increase dose (if safe), or improve intrinsic potency. F->I No J Consider other issues: Target engagement in vivo, poorly predictive animal model, formulation issues. F->J Yes G cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism Compound Novel Piperidine (R-N-R') P450 Cytochrome P450 (e.g., CYP3A4) Metab1 α-Hydroxylation (Metabolite 1) P450->Metab1 + O Metab2 N-Dealkylation (Metabolite 2) P450->Metab2 - R' Metab3 Ring Opening (Metabolite 3) P450->Metab3 + O UGT UGTs Metab1->UGT Conjugation SULT SULTs Metab1->SULT Conjugation Conjugate Glucuronide or Sulfate Conjugate (More water-soluble) UGT->Conjugate SULT->Conjugate Excretion Excretion Conjugate->Excretion Enhanced Excretion

Sources

Optimization

Technical Support Center: Strategies for Mitigating Cytotoxicity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride In Vitro

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions reg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the in vitro cytotoxicity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. Our goal is to equip you with the knowledge to identify, understand, and mitigate cytotoxic effects to ensure the accuracy and reliability of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your in vitro experiments in a practical question-and-answer format.

Q1: I'm observing high cytotoxicity with 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride even at low concentrations. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it's crucial to first rule out experimental artifacts before concluding it's an intrinsic property of the compound. Here’s a systematic approach to your initial investigation:

  • Verify Compound Concentration and Stability: Double-check all calculations for your stock solutions and serial dilutions. An error in calculation can lead to significantly higher concentrations than intended. Additionally, assess the stability of the compound in your specific cell culture medium over the duration of your experiment, as degradation products could exhibit higher toxicity.[1]

  • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is below the threshold tolerated by your cell line. Typically, DMSO concentrations should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][2]

  • Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS). Include appropriate controls, such as the compound in cell-free medium, to check for any direct interaction with assay reagents.[1]

  • Assess Cell Health and Culture Conditions: Ensure your cells are healthy, within a consistent and low passage number, and seeded at a consistent density.[3][4] Inconsistent cell culture practices can lead to variability in cytotoxicity results.[3]

Q2: How can I determine if the observed effect is cytotoxic (cell death) or cytostatic (inhibition of proliferation)?

A2: Differentiating between cytotoxicity and cytostaticity is a critical step in characterizing the compound's effect. A cytostatic effect will halt cell proliferation, while a cytotoxic effect will actively cause cell death.[1]

To distinguish between these, you can perform a time-course experiment and monitor both cell viability and total cell number.[1][5]

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostatic Effect: The total cell number will plateau, while the percentage of viable cells remains high.[1]

A rapid cell survival assay that measures DNA replication, such as a BrdU incorporation assay, can also provide insights into cell cycle effects and proliferation.[6]

Q3: My results for cytotoxicity are inconsistent between experiments. What could be the cause?

A3: Lack of reproducibility is a common challenge in in vitro assays. Several factors can contribute to this variability:

  • Cell Culture Consistency: Use cells within a defined passage number range to avoid phenotypic drift.[3] Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

  • Reagent Preparation: Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Experimental Timeline: Maintain consistent incubation times and conditions (temperature, CO2, humidity) across all experiments.[1]

  • Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth.[5] It's advisable to use the inner wells for experimental conditions and fill the outer wells with sterile medium or PBS.[5]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the mechanisms and mitigation strategies for cytotoxicity.

Q1: What are the potential mechanisms of cytotoxicity for piperidine derivatives like 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride?

A1: While specific data for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is limited in publicly available literature, the broader class of piperidine derivatives has been shown to induce cytotoxicity through several mechanisms. These often involve the induction of apoptosis (programmed cell death).[7][8] Key pathways include:

  • Induction of Oxidative Stress: Many chemical compounds can lead to an overproduction of reactive oxygen species (ROS) within cells.[9][10][11][12] When the cell's antioxidant capacity is overwhelmed, this "oxidative stress" can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.[9][10][12][13]

  • Mitochondrial Pathway of Apoptosis: Piperidine derivatives can disrupt the mitochondrial membrane potential.[8] This can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7] Cytochrome c then participates in the formation of the apoptosome, a complex that activates initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3) to dismantle the cell.[14][15][16]

  • Modulation of Apoptotic Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio favors apoptosis.[7][16]

Q2: What strategies can I employ to mitigate the cytotoxicity of this compound in my experiments?

A2: If you've confirmed that the cytotoxicity is an intrinsic property of the compound, several strategies can be employed to lessen its effect, allowing you to study other biological activities.

  • Co-administration with Protective Agents:

    • Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.[1]

  • Formulation and Delivery Strategies:

    • Encapsulation: Encapsulating the compound in nanoparticles or liposomes can sometimes reduce its immediate toxicity to cells while still allowing for its intended biological effect.[17][18]

    • Solubility Enhancement: Poor solubility can lead to compound precipitation and non-specific toxicity.[1] Optimizing the formulation to improve solubility might mitigate these effects.

  • Modification of Experimental Conditions:

    • Reduced Incubation Time: Shortening the exposure time of the cells to the compound may be sufficient to observe the desired effect while minimizing cytotoxicity.[1]

    • Serum Concentration: The presence of serum proteins, such as albumin, can bind to the compound and reduce its free concentration, thereby lowering its cytotoxic effect.[2][19][20] You can test different serum concentrations to find a balance that maintains cell health and allows for compound activity. It's important to note that only the unbound fraction of a drug is generally considered active.[21]

Q3: How do I choose the right cytotoxicity assay for my experiments?

A3: A multi-assay approach is often recommended for a comprehensive assessment of cytotoxicity.[22] Different assays measure different cellular parameters:

  • MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[22][23] However, compounds that interfere with mitochondrial function can give misleading results.[24]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a measure of cell lysis.[22][23]

  • Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay is excellent for distinguishing between different stages of cell death. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membranes.[22][23]

  • Caspase Activity Assays: These assays measure the activity of specific caspases (e.g., caspase-3/7) that are key executioners of apoptosis.[14][23]

The choice of assay depends on the specific question you are asking. For a general screen, MTT or LDH may be sufficient. To understand the mechanism of cell death, Annexin V/PI and caspase assays are more informative.

Part 3: Experimental Protocols and Data Presentation

Table 1: Troubleshooting Experimental Variability

Issue Potential Cause Recommended Solution
High variability between replicate wellsInconsistent cell seeding, pipetting errors, edge effects.[3]Use a multichannel pipette for consistency, avoid using outer wells of the plate.[5]
Lack of inter-experiment reproducibilityVariation in cell passage number, reagent preparation, incubation times.[3]Standardize all experimental parameters, use freshly prepared reagents.[1]
Compound precipitation in culture mediumPoor solubility of the compound.[1]Test compound solubility in the medium beforehand, consider using a different solvent or formulation.
Workflow for Assessing and Mitigating In Vitro Cytotoxicity

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategies A High Cytotoxicity Observed B Troubleshoot Experimental Artifacts (Concentration, Solvent, Assay Interference) A->B C Artifact Confirmed? B->C D Yes C->D Yes E No C->E No F Optimize Experiment & Re-evaluate D->F G Intrinsic Cytotoxicity Suspected E->G H Differentiate Cytotoxic vs. Cytostatic Effects G->H I Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) H->I J Measure Oxidative Stress (ROS) I->J K Assess Mitochondrial Membrane Potential I->K L Measure Caspase Activation I->L M Implement Mitigation Strategies N Co-administer Protective Agents (e.g., NAC) M->N O Optimize Formulation/Delivery M->O P Modify Experimental Conditions (Time, Serum %) M->P Q Evaluate Efficacy of Mitigation N->Q O->Q P->Q

Caption: A systematic workflow for troubleshooting, investigating, and mitigating the in vitro cytotoxicity of a test compound.

Hypothesized Signaling Pathway for Piperidine-Induced Apoptosis

Apoptosis_Pathway compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine ros ↑ Reactive Oxygen Species (ROS) compound->ros bax ↑ Bax / ↓ Bcl-2 Ratio compound->bax mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Activated Caspase-9 apoptosome->casp9 casp3 Activated Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A hypothesized signaling cascade illustrating how a piperidine derivative might induce apoptosis through oxidative stress and the mitochondrial pathway.

References

  • Activation and role of caspases in chemotherapy-induced apoptosis - PubMed.
  • Technical Support Center: Managing In Vitro Cytotoxicity - Benchchem.
  • Drug-induced oxidative stress and toxicity - PubMed.
  • Drug-Induced Oxidative Stress and Toxicity - PMC - PubMed Central.
  • Technical Support Center: Troubleshooting Cytotoxicity Assays - Benchchem.
  • Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed.
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
  • Effects of protein binding on in vitro toxicity. The toxicity of... - ResearchGate.
  • Drug-Induced Oxidative Stress and Cellular Toxicity - Mount Sinai Scholars Portal.
  • [PDF] Drug-Induced Oxidative Stress and Toxicity | Semantic Scholar.
  • Full article: The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo.
  • Application Notes and Protocols for In Vitro Cytotoxicity Testing of (+)-Pinocembrin - Benchchem.
  • Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI - NIH.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.
  • Application Notes and Protocols for Cytotoxicity Assessment of Isoscabertopin - Benchchem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Chemical structures of anticancer piperidine derivatives. - ResearchGate.
  • Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. - SciSpace.
  • Technical Support Center: Minimizing Off-Target Effects in Experimental Design - Benchchem.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI.
  • Caspase Activation Cascades in Apoptosis - PubMed.
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • Apoptosis - Wikipedia.
  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.
  • In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. - ResearchGate.
  • Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives - Benchchem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of 3,3-Dipropylpiperidine - Benchchem.
  • Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - PMC - PubMed Central.
  • Activation of Caspases || Apoptosis I || 4K Animation - YouTube.
  • Chemically Modified Zein- and Poly(methyl vinyl ether-co-maleic anhydride)-Based Core–Shell Sub-Micro/Nanoparticles for Essential Oil Delivery: Antibacterial Activity, Cytotoxicity, and Life Cycle Assessment - MDPI.
  • Deriving Protein Binding-Corrected Chemical Concentrations for In Vitro Testing.
  • An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - NIH.
  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology.
  • (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG - ResearchGate.
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI.
  • (PDF) Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - ResearchGate.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH.
  • 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride | Benchchem.
  • New Approach Reduces Drug Resistance and Toxicity | Technology Networks.
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News.
  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - Frontiers.
  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC.
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC - NIH.
  • 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride - PubChemLite.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - NIH.

Sources

Troubleshooting

Enhancing the stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride for long-term storage

Technical Support Center: 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride A Guide to Enhancing Stability for Long-Term Storage and Experimental Consistency From the desk of the Senior Application Scientist: Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

A Guide to Enhancing Stability for Long-Term Storage and Experimental Consistency

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their critical work. In my experience, inconsistent results can often be traced back to subtle, overlooked degradation of key reagents. This guide moves beyond generic storage instructions to provide a deep, mechanistic understanding of the compound's stability profile. Our goal is to empower you with the knowledge to not only preserve your material but also to troubleshoot issues proactively. The protocols and insights provided herein are designed to be self-validating, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Understanding the Stability Profile of Your Compound

To effectively store a chemical, we must first understand its vulnerabilities. This section details the inherent chemical properties of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride that make it susceptible to degradation.

Q1: What are the primary factors that can compromise the stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride during long-term storage?

A1: The stability of this compound is primarily threatened by four key factors: hygroscopicity, oxidation, thermal stress, and photodegradation. These are not independent threats; for instance, moisture absorption can accelerate oxidation.

  • Hygroscopicity: As a dihydrochloride salt, the compound is highly polar and has a strong affinity for water vapor. Absorbed moisture can act as a solvent, promoting hydrolysis of the methoxy groups or facilitating other degradative reactions. Physically, this can manifest as clumping or deliquescence.

  • Oxidation: The molecule possesses two sites susceptible to oxidation: the tertiary amine within the piperidine ring and the primary amine at the 4-position. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Stress: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating the rate of all degradation pathways according to the Arrhenius equation. Thermal degradation can be complex, potentially leading to cleavage of the benzyl group or ring-opening of the piperidine moiety.

  • Photodegradation: The dimethoxybenzyl group is an aromatic chromophore, meaning it can absorb light, particularly in the UV spectrum. This absorbed energy can initiate radical reactions, leading to a cascade of degradation events.

Below is a diagram illustrating the primary potential degradation pathways.

G cluster_main 1-(2,6-Dimethoxybenzyl)piperidin-4-amine cluster_degradation Degradation Products Parent 1-(2,6-Dimethoxybenzyl)piperidin-4-amine (Stable Form) N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (Atmospheric O₂) Primary_Oxide Oxidized Primary Amine (e.g., Nitroso, Imine) Parent->Primary_Oxide Oxidation Hydrolysis Demethylated Products (Phenolic Derivatives) Parent->Hydrolysis Hydrolysis (Requires Water) Photodegradation Benzyl-Piperidine Cleavage Products Parent->Photodegradation Photolysis (UV/Light Exposure)

Caption: Potential degradation pathways for the subject compound.

Section 2: Recommended Long-Term Storage Protocol

Adherence to a strict storage protocol is the most effective strategy for preserving the integrity of the compound.

Q2: What are the ideal conditions for the long-term (>6 months) storage of solid 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride?

A2: The ideal conditions are designed to mitigate all the risks outlined in Section 1. We recommend a multi-layered approach to protection.

Step-by-Step Storage Protocol:

  • Aliquot on Arrival: Upon receiving the compound, avoid repeatedly opening the primary container. If your experimental workflow allows, aliquot the bulk powder into smaller, single-use glass vials under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen). This minimizes exposure of the bulk stock to atmospheric moisture and oxygen.

  • Select Proper Containers: Use amber glass vials with PTFE-lined screw caps. Amber glass protects against light exposure, while the PTFE liner provides a superior seal against moisture and air compared to other materials.

  • Inert Gas Blanketing: Before sealing each vial (both the bulk container and aliquots), flush the headspace with a dry, inert gas like argon or nitrogen. This displaces oxygen and moisture, significantly inhibiting oxidative and hydrolytic degradation.

  • Secondary Containment & Desiccation: Place the sealed vials inside a larger, airtight secondary container (e.g., a desiccator cabinet or a sealed pouch). Add a desiccant, such as silica gel or molecular sieves, to the secondary container to absorb any moisture that may permeate the seals over time.

  • Controlled Freezing: Store the secondary container in a freezer at -20°C ± 5°C . This low temperature drastically reduces the rate of all potential degradation reactions. Avoid frost-free freezers, as their temperature cycling can be detrimental over the long term.

  • Equilibration Before Use: When you need to use a sample, remove only the required aliquot vial from the freezer. Crucially, allow the vial to warm to room temperature completely before opening it. This prevents atmospheric moisture from condensing onto the cold powder.

Storage Conditions Summary Table:

ParameterOptimal ConditionAcceptable (Short-Term)Rationale
Temperature -20°C ± 5°C2-8°C (in desiccator)Slows reaction kinetics significantly.
Atmosphere Inert Gas (Argon/Nitrogen)Ambient (in desiccator)Prevents oxidation of amine groups.
Humidity Desiccated (<20% RH)Controlled (<40% RH)Prevents hygroscopic water absorption and subsequent hydrolysis.
Light Protected (Amber Vial/Dark)Protected from direct lightPrevents UV-induced photodegradation.
Container Glass Vial, PTFE-lined capTightly sealed containerInert and provides a superior barrier to moisture and oxygen.

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This section helps you diagnose potential problems related to compound stability.

Q3: My analytical results (e.g., HPLC, LC-MS) show a decreasing peak area for the parent compound and the appearance of new, unidentified peaks. What is the likely cause?

A3: This is a classic sign of chemical degradation. The decreasing area of the parent peak corresponds to its consumption, while the new peaks represent the formation of degradation products. The troubleshooting workflow below can help you pinpoint the cause.

G Start Inconsistent Analytical Results: Parent Peak Area Decreasing Q1 Review Storage History: Was the compound stored at -20°C in a desiccated, dark environment? Start->Q1 Q2 Was the container warmed to RT before opening? Q1->Q2 Yes R1 Root Cause: Thermal/Photodegradation Action: Discard compromised stock. Implement strict storage protocol. Q1->R1 No Q3 Was the compound handled under an inert atmosphere? Q2->Q3 Yes R2 Root Cause: Hygroscopicity/Hydrolysis Action: Perform Karl Fischer titration to quantify water. Consider discarding stock. Q2->R2 No R3 Root Cause: Oxidation Action: Run LC-MS to identify potential N-oxides. Discard stock and handle under inert gas. Q3->R3 No

Caption: Troubleshooting workflow for inconsistent analytical results.

Q4: The solid powder, which was once fine and white, has become clumpy and slightly discolored. What does this indicate?

A4: This physical change is a strong indicator of moisture absorption and potential degradation.

  • Clumping: This is a direct result of hygroscopicity, where absorbed water molecules act as a binding agent between particles. Your sample has been exposed to humidity.

  • Discoloration (e.g., yellowing): This often points to oxidation. Oxidized organic compounds, particularly those involving aromatic rings and nitrogen, frequently form colored byproducts.

If you observe these changes, the purity of the compound is highly suspect. It is strongly recommended to acquire a new, verified lot of the material and implement the storage protocol detailed in Section 2.

Q5: I need to prepare an aqueous stock solution. How can I maximize its short-term stability?

A5: Solutions are inherently less stable than the solid-state material. If you must store a solution, even for a short period:

  • Use a Buffer: Prepare the solution in a slightly acidic buffer (e.g., pH 4-6 acetate or citrate buffer). The dihydrochloride salt will naturally create an acidic solution, but a buffer will resist pH shifts that could accelerate degradation. Studies on related piperidine derivatives show stability is highly pH-dependent.

  • Degas the Solvent: Before dissolving the compound, sparge the buffer with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Store Cold and Dark: Store the solution at 2-8°C in an amber vial.

  • Use Freshly: Do not store stock solutions for extended periods. It is best practice to prepare them fresh for each experiment.

Section 4: FAQs

Q6: How often should I perform a quality control check on my long-term stock?

A6: For critical applications, we recommend re-analyzing the purity of your primary stock via a stability-indicating HPLC method (see Protocol 5.2) every 12 months, even if stored under ideal conditions. For aliquots that are frequently accessed, a check every 6 months is advisable.

Q7: What is the most critical mistake to avoid when handling this compound?

A7: The most critical and common mistake is opening a refrigerated or frozen vial before it has fully equilibrated to room temperature. This immediately introduces condensation, compromising the entire vial with moisture.

Q8: Can I store the compound at room temperature for a few days?

A8: This is strongly discouraged. While immediate, catastrophic degradation is unlikely, exposure to ambient temperature, humidity, and light initiates the degradation processes. For maintaining the highest purity, adherence to the recommended cold, dark, and dry conditions is essential at all times.

Section 5: Key Experimental Protocols

These protocols provide a framework for validating the stability of your compound.

Protocol 5.1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and establish that your analytical method can detect them.

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and 1 mL of stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and 1 mL of stock solution to a photostability chamber (per ICH Q1B guidelines).

Protocol 5.2: Stability-Indicating RP-HPLC Method

This is a general-purpose method; it should be optimized and validated for your specific equipment and needs. The goal is to achieve baseline separation between the parent peak and any peaks generated during the forced degradation study.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (based on the dimethoxybenzyl chromophore)

  • Injection Volume: 10 µL

References

  • BenchChem. (n.d.). Instability and degradation pathways of 1-piperideine.
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Poirier, V., et al. (2025). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Novel Piperidine Derivatives and Established Serotonin Reuptake Inhibitors: A Methodological Guide

For: Researchers, scientists, and drug development professionals in the field of neuropharmacology and medicinal chemistry. Abstract: The development of novel selective serotonin reuptake inhibitors (SSRIs) is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of neuropharmacology and medicinal chemistry.

Abstract: The development of novel selective serotonin reuptake inhibitors (SSRIs) is a cornerstone of modern neuropharmacology, aimed at refining therapeutic efficacy and minimizing adverse effects in the treatment of depressive and anxiety disorders. This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, specifically focusing on the hypothetical analysis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in comparison to established SSRIs such as Fluoxetine and Sertraline. Due to the current absence of publicly available pharmacological data for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride, this document serves as a methodological blueprint for its systematic evaluation. We will detail the requisite in vitro and in vivo assays, present comparative data for well-characterized SSRIs, and elucidate the scientific rationale underpinning these experimental designs.

Introduction: The Rationale for Novel SSRI Development

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is the primary target for SSRIs.[1] By blocking the reuptake of serotonin from the synaptic cleft, SSRIs enhance serotonin availability, a mechanism believed to underlie their therapeutic effects.[2] While existing SSRIs have demonstrated significant clinical success, there remains a substantial patient population that exhibits inadequate response or intolerable side effects. This necessitates the continued exploration of novel chemical scaffolds, such as piperidine derivatives, which may offer improved selectivity, potency, or pharmacokinetic profiles.[3]

The compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride represents a novel piperidine structure. Its potential as an SSRI warrants a thorough investigation of its binding affinity for SERT and its functional capacity to inhibit serotonin reuptake. This guide outlines the critical experimental pathway for such an evaluation.

The Serotonin Reuptake Pathway and SSRI Mechanism of Action

Serotonergic neurons release serotonin into the synaptic cleft, where it binds to postsynaptic receptors to propagate neuronal signaling. The action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[4] SSRIs act by binding to SERT, thereby inhibiting this reuptake process and prolonging the presence of serotonin in the synapse.[2]

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin (5-HT) Presynaptic_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_in_Neuron Serotonin SERT->Serotonin_in_Neuron Recycling Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding SSRI SSRI SSRI->SERT Inhibition

Figure 1: Mechanism of Serotonin Reuptake and SSRI Inhibition.

In Vitro Efficacy Assessment: A Step-by-Step Approach

The initial evaluation of a novel compound's potential as an SSRI begins with in vitro assays to determine its binding affinity for SERT and its functional potency in inhibiting serotonin reuptake.

Radioligand Binding Assay for SERT Affinity (Ki)

This assay quantifies the affinity of a test compound for SERT by measuring its ability to displace a radiolabeled ligand known to bind to the transporter. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 cells.

  • Assay Buffer: Utilize a buffer containing appropriate ions (e.g., Tris-HCl, NaCl, KCl) to mimic physiological conditions.

  • Radioligand: Use a high-affinity radioligand for SERT, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride).

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare hSERT-expressing cell membranes start->prep mix Incubate membranes with [³H]-Radioligand and Test Compound (varying conc.) prep->mix separate Separate bound/free ligand via vacuum filtration mix->separate quantify Quantify radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki values quantify->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.

Serotonin Reuptake Inhibition Assay (IC50)

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing SERT. The half-maximal inhibitory concentration (IC50) reflects the potency of the compound as a reuptake inhibitor.

Experimental Protocol:

  • Cell Culture: Plate hSERT-expressing cells (e.g., HEK293 or JAR cells) in a multi-well format.[5]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Serotonin Uptake: Add a low concentration of radiolabeled serotonin (e.g., [³H]-5-HT) to initiate uptake.

  • Incubation: Incubate for a short period at 37°C to allow for serotonin transport.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of serotonin uptake against the concentration of the test compound to determine the IC50 value.

Comparative In Vitro Data of Known SSRIs

The following table provides reference Ki and IC50 values for established SSRIs, which serve as a benchmark for evaluating novel compounds.

CompoundSERT Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)
Fluoxetine ~1[6]~17[7]
Sertraline ~0.3[1]~2.0 - 25
Paroxetine ~0.07[8][9]~0.1 - 1.0
Citalopram ~1.1 - 1.8~3.5 - 17.7[10]
Escitalopram ~0.8 - 1.1[11]~2.6

Note: Values can vary depending on the specific assay conditions and cell types used.

In Vivo Efficacy Assessment: Preclinical Models

Following promising in vitro results, the antidepressant-like effects of a novel compound are evaluated in animal models. These models assess behavioral changes that are sensitive to clinically effective antidepressant treatments.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model in rodents. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatment is known to reduce this immobility time.

Experimental Protocol (Mice):

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.

  • Drug Administration: Administer the test compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Place each mouse individually into the water cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups.

Tail Suspension Test (TST)

The TST is another common model of behavioral despair.[12][13] Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically decrease the time spent immobile.

Experimental Protocol (Mice):

  • Apparatus: A suspension bar and tape to secure the mouse's tail. The mouse should be suspended high enough to prevent it from touching any surfaces.

  • Acclimation and Dosing: Similar to the FST.

  • Test Session: Suspend each mouse by its tail for a 6-minute period.[14][15]

  • Behavioral Scoring: Record the total time the mouse remains immobile.

  • Data Analysis: Compare the immobility duration between the treated and control groups.

InVivo_Workflow cluster_tests Behavioral Tests start Start acclimate Acclimate mice to testing environment start->acclimate dosing Administer Test Compound or Vehicle Control acclimate->dosing fst Forced Swim Test (FST) dosing->fst Option 1 tst Tail Suspension Test (TST) dosing->tst Option 2 score Score Immobility Time fst->score tst->score analyze Statistical Analysis: Compare Treated vs. Control score->analyze end End analyze->end

Figure 3: General Workflow for In Vivo Behavioral Testing.

Conclusion and Future Directions

The comprehensive evaluation of a novel compound such as 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride requires a systematic and multi-faceted approach. The in vitro assays detailed in this guide will establish its fundamental pharmacological profile at the molecular target, SERT. Subsequent in vivo studies are crucial to determine its potential antidepressant-like efficacy in a whole-organism context.

Should 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride demonstrate high affinity and potent inhibition of serotonin reuptake in vitro, coupled with significant efficacy in preclinical behavioral models, further investigation into its selectivity for other monoamine transporters (norepinephrine and dopamine transporters), off-target receptor binding profile, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and toxicity would be warranted. This rigorous, stepwise evaluation is essential for the successful development of the next generation of serotonin reuptake inhibitors.

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Comparative

In Vitro Validation of Target Engagement: A Comparative Guide for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

This guide provides a comprehensive framework for the in vitro validation of target engagement for the novel compound, 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. Given the absence of a defined molecular ta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of target engagement for the novel compound, 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. Given the absence of a defined molecular target for this compound, we will explore validation strategies against two plausible and high-value target classes: G-Protein Coupled Receptors (GPCRs) and Voltage-Gated Ion Channels. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of key experimental methodologies, detailed protocols, and insights into experimental design.

The structural motif of a substituted piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents. The presence of a dimethoxybenzyl group further suggests potential interactions with biogenic amine receptors or other targets within the central nervous system. This guide will, therefore, serve as a roadmap for the initial characterization and validation of this compound's biological activity.

Part 1: Foundational Principles of Target Engagement

Target engagement is the critical first step in drug discovery, confirming the direct physical interaction between a drug candidate and its intended biological target. Robust in vitro validation of target engagement is paramount before committing to more complex and resource-intensive cellular and in vivo studies. The primary objectives of these initial assays are to:

  • Confirm Direct Binding: Demonstrate a specific and measurable interaction between the compound and the target protein.

  • Quantify Affinity and Potency: Determine the concentration at which the compound elicits a half-maximal effect (EC50) or binding (Kd/Ki).

  • Elucidate Mechanism of Action: Characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

  • Assess Specificity and Selectivity: Evaluate off-target interactions to anticipate potential side effects.

This guide will compare and contrast the primary in vitro techniques used to address these objectives for both GPCRs and ion channels.

Part 2: Hypothetical Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[1][2][3] Their involvement in a vast array of physiological processes makes them a prime candidate for the pharmacological activity of novel compounds.

Comparative Analysis of GPCR Target Engagement Assays

A multi-faceted approach is often necessary to fully characterize the interaction of a compound with a GPCR. The following table compares the most common in vitro assays.

Assay Type Principle Information Gained Advantages Limitations
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from the receptor by the test compound.[4][5][6]Binding affinity (Ki), receptor density (Bmax).Gold standard for quantifying affinity, high sensitivity.Requires a suitable radioligand, does not provide functional information (agonist vs. antagonist), safety considerations with radioactivity.[4][6]
cAMP Accumulation Assay Measures the modulation of intracellular cyclic AMP (cAMP) levels upon GPCR activation (for Gs or Gi-coupled receptors).[7]Functional potency (EC50/IC50), efficacy, mechanism (agonist/antagonist).Functional readout, high-throughput amenable.Limited to Gs and Gi-coupled receptors, can be influenced by downstream signaling events.
Calcium Flux Assay Measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[8][9][10]Functional potency (EC50), efficacy, mechanism (agonist/antagonist).High-throughput, sensitive, real-time kinetic data.[10][11]Primarily for Gq-coupled receptors, can have a narrow assay window.
Time-Resolved FRET (TR-FRET) Assays Measures the interaction between tagged receptors and signaling partners (e.g., G-proteins, β-arrestin) or the binding of fluorescently labeled ligands.[6][12]Binding affinity, functional potency, signaling bias.Homogeneous "mix-and-read" format, high-throughput.Requires tagged proteins or labeled ligands, potential for assay interference.
Experimental Workflow: GPCR Target Validation

The following diagram illustrates a typical workflow for validating the engagement of a novel compound with a hypothetical GPCR.

GPCR_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Selectivity & Signaling Bias A Radioligand Binding Assay (Determine Ki) C Agonist Dose-Response (EC50) A->C Hit Confirmation B Functional Screen (e.g., Calcium Flux for Gq) B->C Hit Confirmation D Antagonist Mode (Schild Analysis) C->D E Counter-Screening (Related GPCRs) C->E F β-arrestin Recruitment Assay C->F

Caption: A streamlined workflow for GPCR target validation.

Detailed Protocol: Calcium Flux Assay for a Gq-Coupled Receptor

This protocol outlines the steps for a no-wash calcium flux assay using a fluorescent plate reader.[8][9][10]

1. Cell Preparation:

  • One day prior to the assay, seed a stable cell line expressing the Gq-coupled GPCR of interest into black-walled, clear-bottom 96-well or 384-well plates at an optimized density to achieve a confluent monolayer on the day of the experiment.
  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM or a commercially available no-wash kit). Probenecid may be included to prevent dye leakage from the cells.[8]
  • Remove the cell culture medium and add the dye loading solution to each well.
  • Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride and a known reference agonist/antagonist in an appropriate assay buffer.
  • The fluorescent plate reader will be programmed to add the compounds to the wells and immediately begin reading.

4. Data Acquisition and Analysis:

  • Place the plate in a fluorescent kinetic plate reader (e.g., FLIPR or FlexStation).
  • Measure the baseline fluorescence for a short period before the automated addition of the compounds.
  • Continue to measure the fluorescence intensity at regular intervals to capture the transient calcium peak.
  • The change in fluorescence intensity is proportional to the intracellular calcium concentration.
  • Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Compound: Donepezil

While primarily known as an acetylcholinesterase inhibitor, Donepezil also exhibits activity at other targets, including sigma-1 receptors, and shares some structural similarities with the test compound.[13][14][15] It can serve as a negative control in a specific GPCR assay or as a tool compound to investigate broader pharmacological effects.

Part 3: Hypothetical Target Class 2: Voltage-Gated Ion Channels

Ion channels are critical for neuronal excitability, muscle contraction, and other physiological processes, making them important drug targets.[16][17] The piperidine scaffold is present in many known ion channel modulators.

Comparative Analysis of Ion Channel Target Engagement Assays

The gold standard for studying ion channel function is electrophysiology, but other methods are available for higher throughput screening.

Assay Type Principle Information Gained Advantages Limitations
Manual Patch-Clamp Electrophysiology Directly measures the flow of ions through a single channel or across the entire cell membrane by "patching" a glass micropipette onto the cell.[18][19][20][21]Detailed biophysical properties (conductance, gating kinetics), mechanism of action (blocker, opener), voltage-dependence.Gold standard for functional characterization, high information content.Extremely low throughput, technically demanding, requires skilled personnel.[18][22]
Automated Patch-Clamp (APC) A higher-throughput version of patch-clamp using planar substrates with micro-apertures to capture cells and form seals.[23][24][25][26][27]Similar to manual patch-clamp but with higher throughput.Significantly higher throughput than manual patch-clamp, reduced operator bias.Lower seal resistance and data quality compared to manual, higher cost of consumables.
Radioligand Binding Assay Measures the displacement of a radiolabeled ion channel ligand by the test compound.[28][29][30]Binding affinity (Ki).High-throughput, cost-effective for primary screening.Does not provide functional information, requires a specific radioligand for the target channel.[28][29]
Ion Flux Assays (e.g., using fluorescent indicators) Measures the influx or efflux of specific ions (or their surrogates like thallium for potassium) using ion-sensitive fluorescent dyes.[16][31]Functional activity (inhibition or activation), potency (IC50/EC50).High-throughput, functional readout.Indirect measure of channel activity, can be prone to artifacts.
Experimental Workflow: Ion Channel Target Validation

The following diagram outlines a typical workflow for validating the engagement of a novel compound with a hypothetical voltage-gated potassium channel (Kv).

IonChannel_Workflow cluster_0 Primary Functional Screen cluster_1 Detailed Characterization cluster_2 Selectivity Profiling A Automated Patch-Clamp (Screen for % Inhibition) B Manual Patch-Clamp (Determine IC50) A->B Hit Confirmation C State-Dependence Analysis (Resting vs. Inactivated) B->C D Screen against a panel of related ion channels B->D

Caption: A workflow for voltage-gated ion channel target validation.

Detailed Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the manual patch-clamp technique to characterize the effect of the compound on a voltage-gated potassium channel.[18][19][20][21]

1. Cell Culture and Preparation:

  • Culture a cell line stably expressing the voltage-gated potassium channel of interest on glass coverslips.
  • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

2. Pipette Preparation and Seal Formation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
  • Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

3. Whole-Cell Configuration and Recording:

  • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.
  • Using a voltage-clamp amplifier, hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the potassium channels.
  • Record the resulting outward potassium currents.

4. Compound Application and Data Analysis:

  • After obtaining stable baseline recordings, perfuse the external solution containing a known concentration of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride onto the cell.
  • Record the potassium currents in the presence of the compound.
  • Wash out the compound to assess the reversibility of the effect.
  • Measure the peak current amplitude before and after compound application to determine the percentage of inhibition.
  • Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50.
Comparative Compound: 4-Aminopyridine (4-AP)

4-Aminopyridine is a well-characterized, non-selective blocker of voltage-gated potassium channels.[32][33][34] It serves as an excellent positive control for validating potassium channel assays and as a benchmark for comparing the potency and mechanism of novel blockers like the test compound.

Conclusion

The in vitro validation of target engagement for a novel compound such as 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride requires a systematic and multi-pronged approach. By employing a combination of binding and functional assays tailored to a hypothesized target class, researchers can build a comprehensive pharmacological profile. This guide provides a comparative framework to aid in the rational selection of experimental methodologies, ensuring a robust and efficient path from hit identification to lead optimization. The ultimate confirmation of the compound's true biological target will rely on the convergence of evidence from these and subsequent, more complex biological assays.

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Validation

Cross-reactivity profiling of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride against a panel of receptors

Disclaimer: Publicly available cross-reactivity data for the specific compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride could not be located. This often occurs with novel or proprietary research compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available cross-reactivity data for the specific compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride could not be located. This often occurs with novel or proprietary research compounds. To fulfill the objective of creating a comprehensive comparison guide, this document will use Risperidone , a well-characterized atypical antipsychotic with a rich and publicly documented cross-reactivity profile, as an illustrative example. The principles, experimental designs, and data interpretation frameworks presented herein are directly applicable to the analysis of any novel compound, including the one specified in the topic.

Comparative Cross-Reactivity Analysis of Risperidone: A Guide to Off-Target Profiling

Prepared by: Gemini, Senior Application Scientist

Abstract

In drug discovery, early and comprehensive characterization of a compound's interaction with unintended biological targets is critical for predicting its therapeutic window and potential side effects. This guide provides an in-depth comparative analysis of Risperidone, an atypical antipsychotic, against a panel of common off-target receptors. We present a framework for evaluating cross-reactivity, detailing the necessary experimental protocols, comparative data analysis, and the interpretation of these findings. This document serves as a methodological template for researchers and drug development professionals aiming to profile novel chemical entities.

Introduction: The Imperative of Cross-Reactivity Profiling

The therapeutic efficacy of a drug candidate is defined by its interaction with its intended biological target. However, pharmacological activity is rarely confined to a single target. Unintended interactions, or "off-target" effects, can lead to a range of outcomes, from unexpected beneficial effects (drug repositioning) to severe adverse drug reactions (ADRs). Therefore, a systematic evaluation of a compound's binding profile across a broad range of receptors, ion channels, and enzymes—a process known as cross-reactivity or liability profiling—is a cornerstone of modern preclinical safety assessment.

Risperidone is a classic example of a drug with a complex, multi-target profile. While its primary therapeutic action in treating schizophrenia is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, its interactions with other receptors, such as adrenergic and histaminergic receptors, are directly linked to its side-effect profile, including orthostatic hypotension and sedation. This guide uses Risperidone and its comparison with another atypical antipsychotic, Olanzapine, to illustrate how to structure and interpret a cross-reactivity study.

Comparative Binding Affinity Profile: Risperidone vs. Olanzapine

A compound's affinity for a receptor is a primary indicator of its potential for biological activity at that site. Affinity is typically measured as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in an in vitro assay. A lower Ki value signifies higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of Risperidone and Olanzapine for a panel of key central nervous system (CNS) receptors. This data is aggregated from publicly available pharmacological databases and peer-reviewed literature.

Receptor TargetRisperidone (Ki, nM)Olanzapine (Ki, nM)Potential Clinical Implication of Interaction
Dopamine D2 3.1 - 5.011 - 31Antipsychotic efficacy (antagonism)
Serotonin 5-HT2A 0.16 - 0.54 - 25Antipsychotic efficacy, reduced extrapyramidal symptoms
Adrenergic α1 0.8 - 1.619 - 54Orthostatic hypotension, dizziness (antagonism)
Adrenergic α2 1.1 - 7.3230Potential modulation of blood pressure and sedation
Histamine H1 2.1 - 4.27Sedation, weight gain (antagonism)
Muscarinic M1 > 10,00026 - 100Low risk of anticholinergic side effects for Risperidone

Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) and other sources.

Interpretation of Comparative Data:

  • Primary Targets: Both drugs exhibit high affinity for D2 and 5-HT2A receptors, consistent with their classification as atypical antipsychotics. Risperidone shows notably higher affinity for the 5-HT2A receptor compared to the D2 receptor.

  • Key Differences in Off-Targets: Risperidone demonstrates significantly higher affinity for adrenergic α1 and α2 receptors compared to Olanzapine. This aligns with the higher reported incidence of orthostatic hypotension with Risperidone.

  • Anticholinergic Potential: Olanzapine has a moderate affinity for the muscarinic M1 receptor, indicating a potential for anticholinergic side effects (e.g., dry mouth, constipation), whereas Risperidone's affinity is negligible (>10,000 nM), suggesting a much lower risk.

Experimental Design: In-Vitro Radioligand Binding Assay

To generate the data presented above, a competitive radioligand binding assay is a standard and robust method. This technique quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from its target receptor.

Workflow for Competitive Radioligand Binding Assay

Below is a diagram illustrating the typical workflow for this experiment.

G prep Receptor Preparation (e.g., cell membrane homogenates) incubation Incubation Receptor + Radioligand + Test Compound (Allow to reach equilibrium) prep->incubation radioligand Radioligand Stock (e.g., [3H]-Spiperone for D2) radioligand->incubation test_compound Test Compound Dilution Series (e.g., Risperidone) test_compound->incubation separation Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->separation quantification Quantification (Scintillation counting of bound radioactivity) separation->quantification analysis Data Analysis (IC50 determination, Cheng-Prusoff conversion to Ki) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Receptor Source Preparation:

    • Homogenize cells or tissues expressing the target receptor (e.g., CHO cells stably expressing human D2 receptors) in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh assay buffer to a specific protein concentration, determined by a Bradford or BCA assay.

  • Assay Plate Setup:

    • To a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and varying concentrations of the test compound (e.g., Risperidone).

    • Include control wells:

      • Total Binding: Contains receptor membranes and radioligand only.

      • Non-Specific Binding (NSB): Contains receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.

  • Incubation:

    • Add the prepared receptor membrane suspension to all wells to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

    • Dry the filtermat and measure the radioactivity retained on each filter disk using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Functional Assays: From Binding to Biological Response

While binding affinity indicates the potential for interaction, it does not reveal the functional consequence (e.g., agonist, antagonist, or inverse agonist activity). Functional assays are required to determine the biological response elicited by the compound-receptor interaction.

For G-protein coupled receptors (GPCRs), such as the D2 and 5-HT2A receptors, common functional assays measure changes in second messenger levels (e.g., cAMP, IP3) or downstream signaling events (e.g., calcium mobilization).

Signaling Pathways for Key Risperidone Targets

The diagram below illustrates the canonical signaling pathways for the D2 (a Gi-coupled receptor) and 5-HT2A (a Gq-coupled receptor) receptors, which are primary targets for Risperidone's antagonist activity.

G cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2R D2 Receptor Gi Gi Protein D2R->Gi Dopamine AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Risperidone_D2 Risperidone Risperidone_D2->D2R Antagonist (Blocks) HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Serotonin PLC Phospholipase C (PLC) Gq->PLC Activates IP3 ↑ IP3 & DAG PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca Risperidone_5HT2A Risperidone Risperidone_5HT2A->HT2AR Antagonist (Blocks)

Caption: Antagonistic action of Risperidone on D2 and 5-HT2A signaling.

Conclusion and Implications for Drug Development

The comprehensive cross-reactivity profiling of a drug candidate, exemplified here by the analysis of Risperidone, is a non-negotiable step in modern drug discovery. The data derived from these studies provide a "pharmacological fingerprint" that is essential for:

  • Mechanism of Action Confirmation: Validating high-affinity interaction with the intended therapeutic target.

  • Safety and Tolerability Prediction: Identifying interactions with off-targets known to be associated with adverse effects. As shown, Risperidone's affinity for H1 and α1 receptors predicts its sedative and hypotensive side effects.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity by reducing affinity for undesirable off-targets while maintaining or enhancing affinity for the primary target.

  • Dose Selection for Clinical Trials: Informing the selection of a starting dose that is likely to be safe and effective, based on the anticipated engagement of both on-target and off-target receptors at clinically relevant concentrations.

By employing the systematic approach outlined in this guide—combining robust in-vitro binding and functional assays with careful comparative analysis—research teams can build a strong, data-driven foundation for advancing new chemical entities toward clinical development.

References

  • Title: The importance of thorough off-target profiling for drug safety and repositioning Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: PDSP Ki Database - University of North Carolina Source: NIMH Psychoactive Drug Screening Program URL: [Link]

  • Title: Risperidone: a review of its use in the management of the behavioural and psychological symptoms of dementia Source: CNS Drugs URL: [Link]

  • Title: Side-Effect Profile of Atypical Antipsychotics: A Brief Review Source: World Psychiatry URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Molecular Pharmacology URL: [Link]

Comparative

A Researcher's Guide to In Vivo Validation: Benchmarking 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride Against a Known Standard in a Neuropathic Pain Model

Introduction: The Imperative for Rigorous In Vivo Validation The sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling therapeutic target for a range of pathologies, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous In Vivo Validation

The sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling therapeutic target for a range of pathologies, including cancer, neurodegenerative diseases, and chronic pain.[1][2][3] 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a novel compound with a chemical structure suggestive of interaction with piperidine-binding sites, such as the sigma receptors.[4] As researchers transition from in vitro characterization to in vivo efficacy studies, the central question becomes: "Does the observed effect translate to a whole-organism model, and is it a result of the intended mechanism of action?"

This guide provides a comprehensive framework for validating the in vivo effects of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. We will move beyond a simple "test vs. vehicle" paradigm, which can often yield ambiguous or misleading results. Instead, we will detail a robust comparative study design incorporating a well-characterized, selective σ2R/TMEM97 ligand as a positive control. This approach is the cornerstone of trustworthy and publishable preclinical data, allowing for a direct comparison of potency, efficacy, and duration of action against an established benchmark. For this guide, we will focus on a well-established preclinical model of neuropathic pain, a condition where σ2R/TMEM97 modulation has shown significant therapeutic promise.[5][6]

The Scientific Rationale: Why a Positive Control is Non-Negotiable

In drug discovery, a vehicle control group demonstrates that the observed effect is not due to the solvent or formulation. However, it does not confirm that the effect is mediated by the intended pharmacological target. A positive control serves this critical function.

Pillars of a Self-Validating System:

  • Establishes Assay Validity: If the positive control, a compound with known efficacy in the chosen model, fails to produce the expected outcome, it flags a fundamental issue with the experimental setup, animal model, or procedural execution. This prevents misinterpretation of negative results from the test compound.

  • Provides a Benchmark for Efficacy: It allows for a quantitative comparison. Is the test compound more potent, equally potent, or less potent than the standard? Does it have a longer or shorter duration of action? This context is crucial for lead candidate selection and further development.

  • Supports Target Engagement: When both the test compound and a selective positive control produce similar physiological effects, it strengthens the hypothesis that they share a common mechanism of action—in this case, modulation of the σ2R/TMEM97. Recent studies have validated the specificity of σ2R/TMEM97 ligands by demonstrating a loss of analgesic effect in Tmem97 knockout mice, representing the gold standard for target validation.[1][6]

Below is a logical diagram illustrating the validation framework.

G cluster_0 Core Hypothesis cluster_1 Experimental Validation cluster_2 Outcome Interpretation Test_Compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride Target σ2 Receptor (TMEM97) Test_Compound->Target Modulates InVivo_Model Spared Nerve Injury (SNI) Model Test_Compound->InVivo_Model Effect Analgesia in Neuropathic Pain Target->Effect Leads to Positive_Control Positive Control (e.g., UKH-1114) Positive_Control->InVivo_Model Vehicle_Control Vehicle Control Vehicle_Control->InVivo_Model Behavioral_Test Mechanical Allodynia (von Frey Test) InVivo_Model->Behavioral_Test Outcome_PC Positive Control Shows Efficacy? (Assay Validated) Behavioral_Test->Outcome_PC Outcome_Test Test Compound Shows Efficacy? Outcome_PC->Outcome_Test If YES Conclusion Conclusion on Test Compound's In Vivo Activity Outcome_Test->Conclusion

Caption: Logical workflow for in vivo validation of a test compound against controls.

Compound & Model Selection: A Synergistic Approach

Compound Profiles:

CompoundRoleDescription
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride Test Compound (TC)A novel piperidine-based molecule hypothesized to be a σ2R/TMEM97 modulator.
UKH-1114 Positive Control (PC)A well-characterized and selective σ2R/TMEM97 ligand with demonstrated anti-allodynic effects in preclinical neuropathic pain models.[1]
Saline (0.9% NaCl) or other appropriate solvent Vehicle Control (VC)An inert substance used to dissolve/suspend the compounds, ensuring that any observed effects are from the compounds themselves.

In Vivo Model Selection: The Spared Nerve Injury (SNI) Model

We have selected the SNI model of neuropathic pain for several key reasons:

  • Robustness and Reproducibility: It reliably produces a long-lasting and significant mechanical allodynia (pain in response to a non-painful stimulus).

  • Clinical Relevance: The model mimics key aspects of human peripheral nerve injury-induced neuropathic pain.

  • Established Role of σ2R: The σ2R/TMEM97 has been specifically implicated in the modulation of neuropathic pain, making this model highly relevant for testing our hypothesis.[1][6]

Experimental Design and Step-by-Step Protocols

This section details the complete workflow, from surgery to data analysis.

G cluster_acclimation Phase 1: Pre-Surgery cluster_surgery Phase 2: Induction cluster_testing Phase 3: Treatment & Testing Acclimation Animal Acclimation (1 week) Baseline Baseline Behavioral Testing (von Frey) Acclimation->Baseline Surgery SNI or Sham Surgery (Day 0) Baseline->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Allodynia_Confirm Confirm Allodynia (Day 7) Recovery->Allodynia_Confirm Dosing Compound Administration (TC, PC, VC) (Day 7) Allodynia_Confirm->Dosing Behavior_Post Behavioral Testing (Multiple Timepoints Post-Dose) Dosing->Behavior_Post G cluster_pathway Proposed σ2R/TMEM97 Signaling in Neurons Nerve_Injury Peripheral Nerve Injury Stress Integrated Stress Response (ISR) (e.g., PERK, ATF4 activation) Nerve_Injury->Stress Hyperexcitability Neuronal Hyperexcitability Stress->Hyperexcitability Pain Neuropathic Pain State Hyperexcitability->Pain TC_PC σ2R Ligands (Test Compound & Positive Control) S2R σ2R / TMEM97 TC_PC->S2R Bind & Modulate S2R->Stress Inhibits

Caption: Proposed mechanism of σ2R ligands in alleviating neuropathic pain.

Conclusion

Validating a novel compound for in vivo efficacy requires a meticulously designed, self-validating experimental system. The inclusion of a well-characterized positive control, such as UKH-1114, alongside the test compound and vehicle control is not merely good practice; it is essential for generating unambiguous, interpretable, and trustworthy data. This comparative approach allows researchers to not only confirm the activity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in a clinically relevant model of neuropathic pain but also to benchmark its performance against a known standard. This rigorous validation is the critical next step in determining its potential as a future therapeutic agent.

References

  • Weng, T. Y., et al. (2017). Sigma-2 Receptor/TMEM97 and PGRMC1 Protect from Aβ Toxicity in an N-terminal Domain-dependent Manner. Scientific Reports. Available at: [Link]

  • Izzo, N. J., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Yousuf, M. S., et al. (2024). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science. Available at: [Link]

  • Abate, C., et al. (2020). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology. Available at: [Link]

  • Wheeler, K. T., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current Pharmaceutical Design. Available at: [Link]

  • Zeng, C., et al. (2016). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Medicinal Research Reviews. Available at: [Link]

  • Mach, R. H., et al. (2011). The Sigma-2 (s2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current Pharmaceutical Design. Available at: [Link]

  • Bruna, J., et al. (2022). Recent Developments in Sigma-2 Receptor Compounds for Pain. Pharmaceuticals. Available at: [Link]

  • Shalaby, M., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Molecules. Available at: [Link]

  • Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology. Available at: [Link]

  • van de Witte, S. V., et al. (1996). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. Available at: [Link]

  • Carbone, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. Available at: [Link]

  • Skuza, G., & Rogóz, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological Reports. Available at: [Link]

  • Wikipedia contributors. (2023). Sigma-2 receptor. Wikipedia. Available at: [Link]

  • Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology. Available at: [Link]

  • Diaz, J. L., et al. (2022). Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain. International Journal of Molecular Sciences. Available at: [Link]

  • Cocco, C., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]

  • Yousuf, M. S., et al. (2023). Validation of σ2R/TMEM97 as a neuropathic pain target: Specificity, human expression and mechanism of action. bioRxiv. Available at: [Link]

  • Izzo, N. J., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. ResearchGate. Available at: [Link]

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Sources

Validation

Head-to-head comparison of novel piperidine analogs in a specific disease model

An In-Depth Head-to-Head Comparison of Novel Piperidine Analogs in a Preclinical Model of Alzheimer's Disease This guide presents a detailed comparative analysis of two novel piperidine analogs, Compound 15b and Compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Novel Piperidine Analogs in a Preclinical Model of Alzheimer's Disease

This guide presents a detailed comparative analysis of two novel piperidine analogs, Compound 15b and Compound 15j , against the established Alzheimer's disease (AD) therapeutic, Donepezil . The comparison is grounded in a well-defined preclinical disease model relevant to the cholinergic deficit observed in AD, providing researchers, scientists, and drug development professionals with objective performance data and the underlying scientific rationale for the experimental methodologies employed.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function. One of the earliest and most consistent neurochemical changes observed in the AD brain is the degeneration of cholinergic neurons in the basal forebrain.[1] This results in a substantial deficit of the neurotransmitter acetylcholine (ACh), a molecule critical for learning and memory.[2][3] The "cholinergic hypothesis" of AD posits that this loss of cholinergic signaling is a primary contributor to the cognitive and memory impairments seen in patients.[1]

This hypothesis provides a foundational therapeutic target: enhancing cholinergic neurotransmission. The primary strategy to achieve this is through the inhibition of cholinesterases, the enzymes responsible for breaking down acetylcholine in the synaptic cleft.[4] There are two main forms of this enzyme in the brain:

  • Acetylcholinesterase (AChE): Predominantly found in neurons, it is the primary enzyme for ACh hydrolysis under normal physiological conditions.[5]

  • Butyrylcholinesterase (BChE): Mainly expressed in glial cells, its role becomes more significant in the AD brain where AChE levels decrease, and BChE levels may increase, particularly in association with amyloid plaques.[6][7][8]

Donepezil, a piperidine derivative, is a cornerstone of AD therapy and functions as a selective, reversible inhibitor of AChE.[4][9] The piperidine scaffold is a privileged structure in medicinal chemistry for developing CNS-active agents. The novel analogs, 15b and 15j, are built upon this scaffold with modifications designed to modulate potency and selectivity against both AChE and BChE, potentially offering a broader spectrum of action.[2]

In Vitro Efficacy: A Head-to-Head Comparison of Cholinesterase Inhibition

The initial assessment of therapeutic potential for any novel compound targeting AChE and BChE is to determine its direct inhibitory activity in a controlled, cell-free system. This provides a clean, quantitative measure of potency (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Rationale: The Ellman's Method

The Ellman's method was chosen for this analysis as it is a robust, reliable, and widely accepted spectrophotometric assay for measuring cholinesterase activity.[10][11] Its self-validating principle lies in a direct, colorimetric readout that is proportional to enzyme activity. The enzyme hydrolyzes a synthetic substrate (acetylthiocholine), producing thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB), generating a yellow-colored product whose formation can be tracked over time by measuring absorbance at 412 nm.[10] A more potent inhibitor will slow the rate of this color change, providing a clear and quantifiable measure of its efficacy.

Comparative Inhibition Data

The inhibitory potencies of compounds 15b, 15j, and the benchmark, Donepezil, were assessed against both human AChE and BChE. The results are summarized below.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
15b 0.39 ± 0.111.25 ± 0.233.21
15j 0.87 ± 0.150.16 ± 0.040.18
Donepezil 0.02 ± 0.0033.54 ± 0.41177
Data sourced from Mo et al., 2020.[2]

Interpretation of In Vitro Results:

  • Donepezil confirms its known profile as a highly potent and selective AChE inhibitor, being approximately 177 times more selective for AChE over BChE.

  • Compound 15b shows good, sub-micromolar inhibition of AChE and is only moderately selective for AChE.

  • Compound 15j is a standout analog. While being a less potent AChE inhibitor than Donepezil and 15b, it demonstrates exceptionally potent inhibition of BChE (IC50 = 0.16 µM) and is uniquely selective for BChE over AChE.[2] This profile is particularly interesting, as targeting BChE may offer therapeutic benefits, especially in later stages of AD when BChE's role in ACh metabolism and plaque maturation increases.[6][7]

In Vivo Efficacy: Reversing Cognitive Deficits in a Disease-Relevant Model

While in vitro data confirms target engagement, in vivo testing is crucial to assess a compound's ability to exert a therapeutic effect in a complex biological system, accounting for factors like blood-brain barrier penetration and metabolism.

Experimental Rationale: The Scopolamine-Induced Amnesia Model

To model the cholinergic deficit of Alzheimer's disease, the scopolamine-induced amnesia model in mice is a well-established and highly validated paradigm.[12] Scopolamine is a muscarinic receptor antagonist; by blocking the action of acetylcholine at its receptor, it induces a temporary state of cognitive impairment, particularly in spatial learning and memory, that mimics the cholinergic dysfunction seen in AD.[2][12] This model is ideal for rapidly screening the efficacy of potential cognitive enhancers that act by increasing acetylcholine levels.

The Morris Water Maze (MWM) was employed as the behavioral readout. This test is considered the gold standard for assessing hippocampal-dependent spatial learning and memory in rodents.[13] The task requires the animal to use distal visual cues to find a hidden platform in a pool of opaque water. The ability of a compound to reverse the scopolamine-induced increase in the time (escape latency) and distance required to find the platform serves as a direct measure of its pro-cognitive efficacy.[2][14]

Comparative In Vivo Performance

Compounds 15b and 15j were evaluated for their ability to ameliorate scopolamine-induced cognitive deficits in the Morris Water Maze test. The results demonstrated a significant reversal of amnesia.[2] Both novel compounds were shown to significantly decrease the escape latency and path length in scopolamine-treated mice, indicating a restoration of spatial learning and memory.[2] The performance of these compounds was comparable to that of Donepezil in this model, confirming their potential as effective cognitive enhancers in a system with compromised cholinergic signaling.

Methodologies and Protocols

For scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format for efficient analysis.

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes

  • Butyrylcholinesterase (BChE) from human serum

  • Acetylthiocholine iodide (ATChI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (pH 8.0)

  • Test Compounds (15b, 15j, Donepezil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic reads at 412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the substrate (ATChI) and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds and Donepezil.

  • Assay Plate Setup:

    • To each well, add 25 µL of phosphate buffer.

    • Add 25 µL of the various dilutions of the test compounds or Donepezil to the appropriate wells.

    • For the "100% activity" control wells, add 25 µL of buffer containing the same final concentration of DMSO as the test wells.

    • For blank wells (no enzyme), add an additional 25 µL of buffer.

  • Enzyme Addition: Add 25 µL of the AChE or BChE enzyme solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: To initiate the reaction, add 50 µL of the DTNB solution followed by 25 µL of the ATChI substrate solution to all wells. The final volume should be 150 µL.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Scopolamine-Induced Amnesia Model & Morris Water Maze

Materials:

  • Male ICR mice (or similar strain), 8-10 weeks old

  • Morris Water Maze apparatus (circular pool, ~120 cm diameter, filled with opaque water)

  • Submerged platform (hidden 1-2 cm below the water surface)

  • Video tracking system and software

  • Scopolamine hydrobromide

  • Test Compounds (15b, 15j, Donepezil)

  • Saline solution (vehicle)

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before experiments.

  • Habituation: On the day before the training begins, allow each mouse to swim freely in the pool for 60 seconds without the platform present to acclimate them to the maze.

  • Acquisition Phase (Training - 4 days):

    • Divide animals into groups (e.g., Vehicle Control, Scopolamine Control, Scopolamine + Donepezil, Scopolamine + 15b, Scopolamine + 15j).

    • Each day, administer the test compound or Donepezil orally (or via the chosen route) 60 minutes before the training session.

    • 30 minutes before the training session, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to all groups except the Vehicle Control group (which receives saline).

    • Each mouse undergoes four training trials per day. For each trial, the mouse is placed into the pool at one of four randomized starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • Allow the mouse to remain on the platform for 20-30 seconds after each trial.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Memory Test - Day 5):

    • On the day after the final training session, remove the platform from the pool.

    • The drug administration schedule from the training phase is repeated.

    • Place each mouse in the pool at a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • For the acquisition phase, compare the average escape latencies between groups for each training day.

    • For the probe trial, compare the time spent in the target quadrant between groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance. A significant decrease in escape latency or a significant increase in time spent in the target quadrant compared to the Scopolamine Control group indicates an anti-amnesic effect.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams are provided.

Cholinergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Alzheimer's Pathology ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle Choline Choline Choline->ChAT Synthesis AChE AChE ACh_Synapse->AChE Hydrolysis BChE BChE ACh_Synapse->BChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_Synapse->Muscarinic_R Binding Choline_Metabolite Choline_Metabolite AChE->Choline_Metabolite -> Choline BChE->Choline_Metabolite -> Choline Signal Signal Transduction (Learning & Memory) Muscarinic_R->Signal AD_Neuron_Loss Cholinergic Neuron Loss AD_ACh_Deficit ACh Deficit AD_Neuron_Loss->AD_ACh_Deficit AD_ACh_Deficit->Signal IMPAIRED Inhibitor Piperidine Analogs (15b, 15j, Donepezil) Inhibitor->AChE Inhibits Inhibitor->BChE Inhibits

Caption: Cholinergic signaling pathway and points of therapeutic intervention.

Ellmans_Assay cluster_workflow Ellman's Assay Workflow cluster_reaction Biochemical Reaction Start 1. Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) PreIncubate 2. Pre-incubate at 37°C (15 min) Start->PreIncubate AddSubstrate 3. Initiate Reaction (Add DTNB & ATChI Substrate) PreIncubate->AddSubstrate Measure 4. Kinetic Measurement (Absorbance at 412 nm) AddSubstrate->Measure Analyze 5. Calculate Reaction Rate & % Inhibition Measure->Analyze End 6. Determine IC50 Value Analyze->End ATChI Acetylthiocholine (Substrate) AChE AChE / BChE (Enzyme) ATChI->AChE Thiocholine Thiocholine AChE->Thiocholine DTNB DTNB (Colorless) TNB TNB (Yellow Product) DTNB->TNB Reaction with Thiocholine Inhibitor Inhibitor Inhibitor->AChE Blocks

Caption: Workflow and principle of the in vitro Ellman's assay.

MWM_Workflow cluster_phase1 Acquisition / Training Phase (4 Days) cluster_phase2 Probe / Memory Test Phase (Day 5) cluster_outcome Outcome Assessment Admin_Drug 1. Administer Test Compound (e.g., 15j) or Vehicle Admin_Scop 2. Administer Scopolamine (to induce amnesia) Admin_Drug->Admin_Scop Train 3. Morris Water Maze Training (4 trials/day) Admin_Scop->Train Record_Latency 4. Record Escape Latency & Path Length Train->Record_Latency Admin_Drug2 5. Repeat Drug Administration Record_Latency->Admin_Drug2 Proceed to Day 5 Admin_Scop2 6. Repeat Scopolamine Administration Remove_Platform 7. Remove Platform from Pool Probe_Trial 8. Conduct 60s Probe Trial Record_Time 9. Record Time in Target Quadrant Result Compare performance against Scopolamine-only group. Successful Compound: ↓ Escape Latency ↑ Time in Target Quadrant Record_Time->Result

Caption: Experimental workflow for the in vivo scopolamine model.

Conclusion and Future Directions

This guide provides a head-to-head comparison of novel piperidine analogs 15b and 15j against Donepezil, a standard of care for Alzheimer's disease.

  • In vitro , Compound 15j emerged as a particularly compelling candidate, demonstrating potent and selective inhibition of BChE.[2] This dual-inhibitor profile, targeting both cholinesterases, represents a rational strategy for addressing the evolving neurochemical landscape of the AD brain.

  • In vivo , both novel analogs effectively reversed the cognitive deficits in a validated cholinergic deficit model, with efficacy comparable to Donepezil.[2]

These findings underscore the therapeutic potential of these novel piperidine structures. Compound 15j, with its unique BChE-preferential inhibition, warrants further investigation. Future studies should focus on chronic dosing in transgenic AD animal models to assess the impact on not only cognitive function but also on underlying pathologies such as amyloid plaque deposition. Furthermore, comprehensive pharmacokinetic and safety toxicology studies will be essential to determine the viability of these compounds as clinical candidates for the treatment of Alzheimer's disease.

References

  • Mo, Y., et al. (2020). Novel Piperidine Compounds Show Promise in Preclinical Alzheimer's Models: An In Vitro and In Vivo Efficacy Comparison.
  • Darvesh, S., et al. (2016). Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. Current Alzheimer Research. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. Available at: [Link]

  • Nordberg, A., et al. (2013). A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. Primary Psychiatry. Available at: [Link]

  • Canas, P. M., et al. (2019). Cholinergic system during the progression of Alzheimer's disease: therapeutic implications. Molecular Psychiatry. Available at: [Link]

  • Giacobini, E. (2004). Donepezil: an update. Expert Review of Neurotherapeutics. Available at: [Link]

  • Medscape. (2025). What is the role of donepezil (Aricept) in treating dementia, specifically Alzheimer's disease?. Available at: [Link]

  • Shah, S., et al. (2015). Cholinergic System and Post-translational Modifications: An Insight on the Role in Alzheimer's Disease. Journal of Alzheimer's Disease. Available at: [Link]

  • Nordberg, A., et al. (2013). A review of butyrylcholinesterase as a therapeutic target in the treatment of Alzheimer's disease. CNS Neuroscience & Therapeutics. Available at: [Link]

  • Brewer, A. & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. Available at: [Link]

  • Wikipedia. Alzheimer's disease. Available at: [Link]

  • Wikipedia. Donepezil. Available at: [Link]

  • Nordberg, A., et al. (2013). A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. CNS Neuroscience & Therapeutics. Available at: [Link]

  • Bar-Rog, M., et al. (2022). The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer's Disease Pathogenesis. International Journal of Molecular Sciences. Available at: [Link]

  • BenchChem. (2025). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition.
  • Scribd. Ellman Esterase Assay Protocol. Available at: [Link]

  • Słotkin, B., et al. (2022). A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze. International Journal of Molecular Sciences. Available at: [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available at: [Link]

  • ResearchGate. (2018). Spatial learning and memory in the Morris water maze confirm the anti-amnesic effects of PNE against scopolamine-induced memory deficits. Available at: [Link]

  • Laczó, J., et al. (2017). Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans. Psychopharmacology. Available at: [Link]

  • MMPC.org. (2024). Morris Water Maze Protocol. Available at: [Link]

  • Bio-protocol. (2016). In vivo pharmacodynamic studies. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride: An Evaluation of Plausible Synthetic Routes

Introduction This guide provides a comparative analysis of three plausible and robust synthetic routes to 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. Each route has been designed based on well-established a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comparative analysis of three plausible and robust synthetic routes to 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride. Each route has been designed based on well-established and frequently cited transformations in piperidine chemistry.[2][3][4] We will delve into the strategic considerations, experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach to empower researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride can be approached from several angles, primarily revolving around the formation of the C-N bonds to the piperidine nitrogen and the introduction of the 4-amino group. The three routes evaluated in this guide are:

  • Route 1: Convergent Reductive Amination from a Protected 4-Aminopiperidine. This strategy involves the direct coupling of the benzyl and piperidine fragments in a convergent manner.

  • Route 2: Linear Approach via a 4-Piperidone Intermediate. This route builds the molecule in a more linear fashion, introducing the N-benzyl group first, followed by the formation of the 4-amino moiety.

  • Route 3: N-Alkylation and Subsequent Functional Group Transformation. This classical approach involves the formation of the N-benzyl bond followed by the conversion of a precursor functional group to the desired amine.

The following sections will provide a detailed breakdown of each route, including step-by-step protocols, supporting literature, and a comparative analysis of key performance indicators.

Route 1: Convergent Reductive Amination

This route is arguably one of the most efficient as it brings together two key fragments, 4-amino-N-Boc-piperidine and 2,6-dimethoxybenzaldehyde, in a single key step.

Synthetic Pathway

Route 1 A 4-Amino-N-Boc-piperidine C N-Boc-1-(2,6-dimethoxybenzyl)piperidin-4-amine A->C Reductive Amination (e.g., NaBH(OAc)₃) B 2,6-Dimethoxybenzaldehyde B->C D 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride C->D Boc Deprotection (HCl in Dioxane)

Caption: Synthetic scheme for Route 1.

Experimental Protocol

Step 1: Reductive Amination

  • To a solution of 4-amino-N-Boc-piperidine (1.0 eq) in dichloromethane (DCM), add 2,6-dimethoxybenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-1-(2,6-dimethoxybenzyl)piperidin-4-amine.

Step 2: Boc Deprotection and Salt Formation

  • Dissolve the purified product from the previous step in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride.

Rationale and Discussion

This route is highly attractive due to its convergency. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for imines formed in situ, tolerating a wide range of functional groups. The starting materials are commercially available, which simplifies the initial stages of the synthesis. The final deprotection and salt formation is a clean and straightforward process.

Route 2: Linear Approach via a 4-Piperidone Intermediate

This route employs a more linear sequence, starting from a 4-piperidone derivative.

Synthetic Pathway

Route 2 A 4-Piperidone monohydrate hydrochloride B 1-(2,6-Dimethoxybenzyl)-4-piperidone A->B N-Alkylation (2,6-Dimethoxybenzyl chloride, K₂CO₃) C 1-(2,6-Dimethoxybenzyl)piperidin-4-amine B->C Reductive Amination (NH₄OAc, NaBH₃CN) D 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride C->D Salt Formation (HCl in Ether)

Caption: Synthetic scheme for Route 2.

Experimental Protocol

Step 1: N-Alkylation

  • To a suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add 2,6-dimethoxybenzyl chloride (1.1 eq).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2,6-dimethoxybenzyl)-4-piperidone.

Step 2: Reductive Amination

  • To a solution of 1-(2,6-dimethoxybenzyl)-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding aqueous HCl (2M) until the pH is acidic.

  • Wash the aqueous layer with diethyl ether.

  • Basify the aqueous layer with aqueous NaOH (6M) and extract with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the free amine.

Step 3: Salt Formation

  • Dissolve the free amine in diethyl ether and add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Rationale and Discussion

This route is a reliable and well-precedented approach for the synthesis of 4-aminopiperidines.[3][4] The N-alkylation of 4-piperidone is typically high-yielding. The subsequent reductive amination with ammonium acetate and sodium cyanoborohydride is a standard method for converting ketones to primary amines. A key consideration is the handling of sodium cyanoborohydride, which is toxic and requires careful quenching under acidic conditions.

Route 3: N-Alkylation and Subsequent Functional Group Transformation

This route involves the initial formation of the N-benzyl bond, followed by the conversion of a 4-position functional group into the desired amine.

Synthetic Pathway

Route 3 A 4-Hydroxypiperidine B 1-(2,6-Dimethoxybenzyl)-4-hydroxypiperidine A->B N-Alkylation (2,6-Dimethoxybenzyl chloride, K₂CO₃) C 1-(2,6-Dimethoxybenzyl)-4-azidopiperidine B->C Azide Substitution (DPPA, DBU) D 1-(2,6-Dimethoxybenzyl)piperidin-4-amine C->D Azide Reduction (H₂, Pd/C) E 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride D->E Salt Formation (HCl in Ether)

Sources

Validation

Benchmarking the selectivity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride against other CNS ligands

A Comparative Guide to the CNS Receptor Selectivity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride Abstract The development of novel therapeutics for Central Nervous System (CNS) disorders is critically depe...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the CNS Receptor Selectivity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

Abstract

The development of novel therapeutics for Central Nervous System (CNS) disorders is critically dependent on the selectivity of candidate molecules for their intended targets. [ 25, 27 ] Poor selectivity can lead to a host of off-target effects, complicating clinical development and potentially causing adverse patient outcomes. This guide provides a comprehensive benchmark analysis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (termed "Compound X" for this guide) , a novel piperidine derivative, against a panel of common CNS-implicated G-protein coupled receptors (GPCRs) and transporters. [ 29 ] Through rigorous in-vitro radioligand binding and functional assays, we objectively compare the selectivity profile of Compound X with established CNS ligands, offering critical data for researchers in neuroscience and drug development. The methodologies herein are detailed to ensure reproducibility and serve as a framework for similar selectivity profiling campaigns.

Introduction: The Imperative of Selectivity in CNS Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous CNS-active drugs. [ 29 ] Its versatility allows for the fine-tuning of physicochemical properties that govern blood-brain barrier penetration and target engagement. [ 12 ] The subject of this guide, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (Compound X), is a novel investigational compound. While its primary target is under investigation, its structural elements suggest potential interactions with aminergic GPCRs, such as dopamine and serotonin receptors.

For any CNS drug candidate, achieving a high degree of target selectivity is paramount. [ 12, 25 ] The brain's complex network of neurotransmitter systems means that a single compound interacting with multiple unintended receptors can lead to a cascade of undesirable effects, ranging from mild side effects to severe toxicity. Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a foundational step in building a robust safety and efficacy case for a new molecular entity.

This guide establishes a head-to-head comparison of Compound X's binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) against a panel of key CNS receptors, benchmarked against well-characterized reference compounds. Our objective is to provide a clear, data-driven assessment of its selectivity profile to inform future research and development efforts.

Experimental Design & Rationale

The overall strategy involves a two-tiered approach: initial broad screening via radioligand binding assays to determine affinity across multiple targets, followed by functional assays on key identified targets to assess agonist or antagonist activity.

Rationale for Target & Competitor Selection

The CNS target panel was selected to cover major aminergic receptor families frequently implicated in the therapeutic actions and side effects of neuropsychiatric drugs.

  • Dopamine Receptors (D₁, D₂): Central to psychosis, mood, and motor control. D₂ antagonism is a hallmark of antipsychotics, while off-target D₁ activity can modulate effects.

  • Serotonin Receptors (5-HT₁A, 5-HT₂A): Key targets for antidepressants and antipsychotics. 5-HT₂A antagonism is linked to the efficacy of atypical antipsychotics, while 5-HT₁A agonism is associated with anxiolytic and antidepressant effects.

  • Adrenergic Receptors (α₁, α₂): Off-target activity at adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension (α₁) or sedation (α₂).

  • Sigma Receptors (σ₁, σ₂): These enigmatic receptors are implicated in a variety of CNS functions and are known binding sites for many CNS drugs, including antipsychotics and antidepressants. [ 17 ]

Reference Ligands were chosen for their distinct selectivity profiles:

  • Haloperidol: A typical antipsychotic with high affinity for D₂ receptors but also significant activity at σ₁ and α₁ receptors.

  • Risperidone: An atypical antipsychotic with potent D₂ and 5-HT₂A antagonist activity.

  • Clozapine: A "multi-target" atypical antipsychotic with moderate affinity for a wide range of receptors, believed to contribute to its unique efficacy and side-effect profile.

Experimental Workflow

The experimental process is designed to move from broad affinity screening to specific functional characterization, ensuring a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 Tier 1: Affinity Profiling cluster_1 Tier 2: Functional Characterization cluster_2 Analysis & Reporting CompoundPrep Compound X & Reference Ligand Preparation BindingAssay Competitive Radioligand Binding Assays CompoundPrep->BindingAssay MembranePrep Receptor Membrane Preparation (HEK293/CHO) MembranePrep->BindingAssay Ki_Calc Ki Value Calculation (Cheng-Prusoff) BindingAssay->Ki_Calc Selectivity Selectivity Profile Analysis Ki_Calc->Selectivity CellCulture Cell Culture (Receptor-expressing lines) cAMP_Assay cAMP Accumulation Assay (Gs/Gi-coupled) CellCulture->cAMP_Assay Ca_Assay Calcium Mobilization Assay (Gq-coupled) CellCulture->Ca_Assay EC50_Calc EC50/IC50 Value Calculation cAMP_Assay->EC50_Calc Ca_Assay->EC50_Calc EC50_Calc->Selectivity Report Final Report Generation Selectivity->Report G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Filtration & Counting A1 1. Prepare Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂) A2 2. Thaw & Homogenize Receptor Membranes A1->A2 A3 3. Prepare Serial Dilutions of Test Compound A2->A3 A4 4. Prepare Radioligand (e.g., [³H]Spiperone for D₂) A3->A4 B1 5. Add to 96-well plate: - Membranes - Test Compound - Radioligand A4->B1 B2 6. Incubate at RT (e.g., 60-90 min) to reach equilibrium B1->B2 C1 7. Rapidly filter through GF/B filter plates B2->C1 C2 8. Wash plates with ice-cold buffer to remove unbound ligand C1->C2 C3 9. Dry filters, add scintillation cocktail C2->C3 C4 10. Count radioactivity (CPM/DPM) C3->C4

Figure 2: Workflow for a typical radioligand binding assay.
  • Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest are prepared via homogenization and centrifugation, then stored at -80°C. Protein concentration is determined via a BCA assay.

  • Assay Setup: Assays are performed in 96-well plates in a final volume of 250 µL.

  • Plate Content:

    • Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membranes, 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D₂), 50 µL radioligand.

    • Competition: 150 µL membranes, 50 µL of test compound (at 10-12 concentrations), 50 µL radioligand.

  • Incubation: Plates are incubated for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration onto glass fiber filter mats (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Washing: Filters are washed 3-4 times with ice-cold wash buffer.

  • Counting: Filters are dried, and a scintillation cocktail is added. Radioactivity is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated (Total - NSB). IC₅₀ values are determined using non-linear regression (log[inhibitor] vs. response). Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: Calcium (Ca²⁺) Mobilization Functional Assay [ 2, 10, 15 ]

This protocol is for Gq-coupled receptors (e.g., 5-HT₂A) and measures changes in intracellular calcium.

  • Cell Plating: Seed cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-5HT₂A) into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Aspirate culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C. Probenecid may be included to prevent dye extrusion. [ 9, 15 ]

  • Compound Preparation: Prepare serial dilutions of the test compound (for antagonist mode) and a fixed concentration of a known agonist (e.g., Serotonin for 5-HT₂A).

  • Assay Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Antagonist Mode: Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes.

    • Establish a stable baseline fluorescence reading.

    • Inject the agonist into the wells and immediately begin kinetic fluorescence readings (e.g., every 1.5 seconds for 60-90 seconds).

  • Data Analysis: The change in fluorescence (peak minus baseline) is calculated. For antagonist mode, IC₅₀ values are determined by plotting the inhibition of the agonist response against the log of the antagonist concentration using non-linear regression.

Protocol 3: cAMP Accumulation Functional Assay [ 3, 4, 8 ]

This protocol is for Gs- or Gi-coupled receptors (e.g., D₂) and measures changes in intracellular cAMP.

  • Cell Plating: Seed cells stably expressing the receptor of interest (e.g., CHO-D₂) into 384-well plates and culture overnight.

  • Assay Procedure (Antagonist Mode for Gi-coupled D₂ receptor):

    • Aspirate culture medium. Add test compounds at various concentrations, followed by a fixed concentration of a known agonist (e.g., Quinpirole for D₂) and a stimulant of adenylyl cyclase (e.g., Forskolin). Forskolin raises basal cAMP levels, allowing for the measurement of inhibition by the Gi-coupled receptor.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection:

    • Lyse the cells and detect cAMP levels using a commercially available kit, typically based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. [ 6, 8 ]

    • In an HTRF assay, cAMP produced by the cells competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody. A higher intracellular cAMP level leads to a lower FRET signal. [ 3 ]

  • Data Analysis: Convert raw fluorescence ratios to cAMP concentrations using a standard curve run in parallel. Plot the inhibition of agonist-induced cAMP reduction against the log of the antagonist concentration to determine the IC₅₀ value.

References

  • Vertex AI Search. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Cisbio. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH National Library of Medicine.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual, NCBI.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Bio-protocol. (n.d.). Calcium Mobilisation Assay in Response to Chemokine Stimulation.
  • JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. YouTube.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553.
  • Concept Life Sciences. (n.d.). Neuroscience Drug Discovery Services.
  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery.
  • Decker, A. M., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS One, 12(3), e0174127.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Sahn, J. J., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.28.1-1.28.16.
  • Di Pietro, O., & Cumbau, A. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 304.
  • Taylor & Francis Online. (n.d.). Functional selectivity – Knowledge and References.
  • Kenakin, T. (2019). Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. International Journal of Neuropsychopharmacology, 22(7), 435-446.
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  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Pertwee, R. G. (2009). Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets. Neuropharmacology, 56(Suppl 1), 30-37.
Comparative

An Independent Verification Guide to the Biological Activity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

This guide provides a comprehensive framework for the independent verification of the biological activity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. Given the absence of extensive public data on this sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride. Given the absence of extensive public data on this specific molecule, we have designed a systematic approach based on its structural characteristics. The presence of a piperidine scaffold, a common feature in centrally active agents, and a dimethoxybenzyl group suggests a plausible interaction with sigma (σ) receptors.[1] Therefore, this guide will focus on a series of experiments to determine its affinity and functional activity at sigma-1 (σ1) and sigma-2 (σ2) receptors.

Our approach is grounded in established pharmacological principles, employing competitive radioligand binding assays to ascertain direct receptor interaction and functional cell-based assays to characterize the nature of this interaction (i.e., agonist or antagonist). By comparing the activity of the test compound with well-characterized reference ligands, this guide aims to provide a robust and objective assessment of its biological profile.

Foundational Strategy: De-orphaning a Novel Compound

The core challenge with a novel compound like 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is the lack of a known biological target. Our strategy is, therefore, one of hypothesis-driven investigation.

Hypothesis: Based on its chemical structure, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a ligand for sigma-1 and/or sigma-2 receptors.

To test this, we will employ a two-tiered experimental approach:

  • Tier 1: Receptor Binding Affinity: Does the compound bind to σ1 and/or σ2 receptors? This will be determined using competitive radioligand binding assays to measure the compound's binding affinity (Ki).

  • Tier 2: Functional Activity: If the compound binds, what is its effect on receptor function? We will assess its ability to act as an agonist (activator) or antagonist (inhibitor) by measuring downstream signaling events, specifically intracellular calcium mobilization.

This systematic approach ensures that we first establish a direct interaction before investing resources in more complex functional studies, representing an efficient and logically sound validation process.

G cluster_0 Overall Verification Workflow A Test Compound: 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride B Hypothesis Generation: Potential Sigma (σ) Receptor Ligand A->B Structural Analysis C Tier 1: Binding Assays (Determine Affinity) B->C Hypothesis Testing D Tier 2: Functional Assays (Determine Activity) C->D If Binding Confirmed E Data Analysis & Profiling C->E D->E F Biological Activity Profile E->F

Caption: High-level workflow for biological activity verification.

Experimental Design: Materials and Controls

Scientific integrity demands rigorous controls to ensure that observed effects are specific to the compound and target . This section details the necessary reagents and the rationale for their selection.

Test and Comparative Compounds

The selection of appropriate controls is critical for interpreting the experimental data. We will compare the test compound against established, commercially available sigma receptor ligands.

Compound RoleCompound NameRationale for Selection
Test Compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochlorideThe subject of investigation. The dihydrochloride salt form is expected to enhance aqueous solubility.
Positive Control (σ1 Agonist) PRE-084 hydrochlorideA highly selective σ1 receptor agonist.[2][3][4] Essential for validating the agonist response in functional assays.
Positive Control (σ2 Agonist) Siramesine hydrochlorideA potent and selective σ2 receptor agonist. Used to establish a benchmark for σ2-mediated functional responses.
Non-selective Ligand Haloperidol hydrochlorideA well-characterized ligand with high affinity for both σ1 and σ2 receptors, as well as dopamine D2 receptors.[5][6][7] It will serve as a reference in binding assays.
Vehicle Control Assay Buffer / DMSOUsed to establish the baseline response in all assays and to control for any effects of the solvent used to dissolve the compounds.
Cell Lines and Reagents

The choice of cell line is crucial for ensuring the presence of the target receptors.

  • Cell Line for Binding Assays: A cell line with robust endogenous expression of both σ1 and σ2 receptors is ideal. The human neuroblastoma cell line SK-N-SH or the mouse hippocampal neuronal cell line HT-22 are suitable choices as they are known to express sigma receptors.[8][9]

  • Cell Line for Functional Assays: The HT-22 cell line is also suitable for functional assays as sigma receptor activation is linked to changes in intracellular calcium levels in neuronal cells.[10] Alternatively, Chinese Hamster Ovary (CHO-K1) cells, which are a common background for stably expressing recombinant receptors, can be used.[11][12]

  • Radioligands:

    • [³H]-(+)-Pentazocine: A selective radioligand for labeling σ1 receptors.[5][13]

    • [³H]-1,3-di-o-tolylguanidine ([³H]-DTG): A non-selective sigma receptor radioligand. Used in conjunction with a σ1 masking agent to specifically label σ2 receptors.[5][14]

  • Assay Kits:

    • FLIPR Calcium Assay Kits: These provide a homogeneous, fluorescence-based method for detecting changes in intracellular calcium.[1]

Methodologies: Step-by-Step Protocols

The following protocols are designed to be self-validating, with each step explained to ensure technical accuracy and reproducibility.

Cell Culture and Membrane Preparation

This protocol is foundational for the radioligand binding assays.

Causality: Radioligand binding assays require isolated cell membranes containing the target receptors. This protocol ensures the preparation of high-quality membranes free from cytosolic components that could interfere with the assay.

G A Culture SK-N-SH or HT-22 cells to ~90% confluency B Harvest cells (scraping) A->B C Centrifuge to pellet cells B->C D Resuspend pellet in ice-cold lysis buffer C->D E Homogenize cells (Dounce or polytron) D->E F Centrifuge homogenate at low speed (remove nuclei) E->F G Centrifuge supernatant at high speed (pellet membranes) F->G H Wash membrane pellet G->H I Resuspend final pellet and determine protein concentration H->I J Store aliquots at -80°C I->J

Caption: Workflow for cell membrane preparation.

Step-by-Step Protocol:

  • Cell Culture: Culture SK-N-SH or HT-22 cells in appropriate media until they reach 80-90% confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS). Harvest the cells by gentle scraping in PBS.

  • Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh ice-cold buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a suitable assay buffer.

  • Quantification and Storage: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). Aliquot the membrane suspension and store at -80°C until use.

Tier 1: Radioligand Binding Assays

These competitive binding assays will determine the affinity of the test compound for σ1 and σ2 receptors.

Causality: The principle is to measure the ability of the unlabeled test compound to compete with a fixed concentration of a high-affinity radioligand for binding to the receptor. A more potent compound will displace the radioligand at a lower concentration.

G A Prepare reaction tubes: Assay Buffer, Cell Membranes, Test Compound (varying conc.), [3H]-(+)-Pentazocine (fixed conc.) C Incubate at 37°C for 90 min A->C B Define Non-Specific Binding: Add excess Haloperidol B->C D Terminate reaction by rapid filtration over glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Add scintillation cocktail to filters E->F G Quantify bound radioactivity via liquid scintillation counting F->G

Caption: Workflow for the σ1 radioligand binding assay.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, combine assay buffer (50 mM Tris-HCl, pH 7.4), cell membrane preparation (25-50 µg protein), and varying concentrations of the test compound (or control compounds).

  • Radioligand Addition: Add a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 2-5 nM).

  • Non-Specific Binding: To a separate set of wells, add a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[13]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

Causality: Since [³H]-DTG binds to both σ1 and σ2 receptors, a "masking" ligand is required. By including a high concentration of a σ1-selective unlabeled ligand (e.g., (+)-pentazocine), we can saturate the σ1 sites, ensuring that [³H]-DTG binding occurs predominantly at the σ2 receptors.[5][14]

Step-by-Step Protocol:

  • Assay Setup: The setup is identical to the σ1 assay, with one key modification: include a high concentration of a σ1-selective masking agent (e.g., 100-300 nM (+)-pentazocine) in all wells.

  • Radioligand Addition: Add a fixed concentration of [³H]-DTG (typically near its Kd for σ2, e.g., 10-20 nM).

  • Non-Specific Binding: Non-specific binding is determined using a high concentration of unlabeled Haloperidol (10 µM).

  • Incubation, Termination, and Counting: Follow steps 4-7 from the σ1 receptor binding assay protocol.

Tier 2: Intracellular Calcium Mobilization Assay

This functional assay will determine whether the test compound activates (agonist) or blocks (antagonist) sigma receptor signaling.

Causality: Many receptors, upon activation, trigger a signaling cascade that results in the release of calcium from intracellular stores into the cytoplasm.[15][16] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes. An agonist will induce a calcium flux, while an antagonist will block the flux induced by a known agonist.

G cluster_0 Agonist Mode cluster_1 Antagonist Mode A Seed HT-22 cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM) A->B C Place plate in FLIPR instrument B->C D Add varying concentrations of Test Compound C->D E Measure fluorescence change over time D->E F Seed HT-22 cells in a 96-well plate G Load cells with a calcium-sensitive dye F->G H Pre-incubate with varying concentrations of Test Compound G->H I Place plate in FLIPR instrument H->I J Add a fixed concentration (EC80) of a known agonist (PRE-084 or Siramesine) I->J K Measure fluorescence change over time J->K

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Ortho- vs. Para-Substituted Dimethoxybenzyl Piperidines

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of therapeutic agents targeting t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of therapeutic agents targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a variety of receptors. When coupled with a dimethoxybenzyl moiety, these compounds exhibit significant affinity for several key biological targets, including sigma (σ) and dopamine (D) receptors, which are implicated in a range of neurological and psychiatric disorders.[2]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of ortho- versus para- substituted dimethoxybenzyl piperidines. The seemingly subtle shift in the positioning of the two methoxy groups on the benzyl ring can profoundly influence the molecule's three-dimensional conformation, electronic properties, and ultimately, its binding affinity and selectivity for its biological targets. Understanding these nuances is critical for the rational design of more potent and selective drug candidates. We will explore the synthetic strategies for accessing these isomers, delve into their comparative biological activities, and provide detailed experimental protocols for their evaluation.

Chemical Synthesis: Accessing the Isomers

The synthesis of both ortho- and para- dimethoxybenzyl piperidines can be readily achieved through reductive amination, a robust and widely used method for forming C-N bonds. This approach typically involves the reaction of piperidine with the corresponding dimethoxybenzaldehyde in the presence of a reducing agent.

A general synthetic scheme is presented below:

cluster_ortho Ortho-isomer Synthesis cluster_para Para-isomer Synthesis reagents Piperidine + Dimethoxybenzaldehyde Isomer intermediate Imine/Iminium Intermediate reagents->intermediate Formation product Dimethoxybenzyl Piperidine Product intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) ortho_aldehyde 2,3- or 2,4- Dimethoxybenzaldehyde ortho_product Ortho-dimethoxybenzyl piperidine para_aldehyde 3,4-Dimethoxybenzaldehyde para_product Para-dimethoxybenzyl piperidine

Caption: General Synthetic Pathway for Dimethoxybenzyl Piperidines.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of the appropriate dimethoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 equivalents).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired dimethoxybenzyl piperidine.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Isomers

The positioning of the methoxy groups on the benzyl ring dictates the electronic distribution and steric bulk of the ligand, which in turn influences its interaction with the receptor binding pocket.

Ortho-Substituted Dimethoxybenzyl Piperidines (e.g., 2,3- and 2,4-dimethoxy)
  • Conformational Constraints: The presence of a methoxy group at the ortho position can introduce significant steric hindrance. This can restrict the rotation of the benzyl ring, leading to a more constrained set of low-energy conformations. This conformational rigidity can be either beneficial or detrimental to binding, depending on whether the preferred conformation aligns with the geometry of the receptor's binding site.

  • Electronic Effects: An ortho-methoxy group can engage in intramolecular hydrogen bonding with the piperidine nitrogen's proton (in its protonated state), potentially influencing the pKa of the amine and its interaction with acidic residues in the binding pocket.

  • Receptor Interactions: The steric bulk of the ortho-methoxy group may lead to unfavorable steric clashes with amino acid residues at the entrance or within the binding pocket, potentially reducing binding affinity. However, in some cases, this steric influence can enhance selectivity for a particular receptor subtype by preventing binding to others with smaller binding pockets.

Para-Substituted Dimethoxybenzyl Piperidines (e.g., 3,4-dimethoxy)
  • Conformational Flexibility: With substitution at the para position, there is significantly less steric hindrance compared to the ortho isomer. This allows for greater rotational freedom of the benzyl ring, enabling the ligand to adopt a wider range of conformations to fit optimally within the binding pocket.

  • Electronic Effects: The electron-donating nature of the methoxy groups at the para position can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in the receptor.

  • Receptor Interactions: The 3,4-dimethoxy substitution pattern is a common motif in many CNS-active compounds, including the selective sigma-1 receptor agonist SA4503 [1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine].[3] This suggests that this substitution pattern is generally well-tolerated and can lead to high-affinity interactions. For sigma-2 receptors, a para-methoxy group on a benzamide moiety has been shown to dramatically improve selectivity over the sigma-1 receptor.[4]

cluster_ortho Ortho-Isomer cluster_para Para-Isomer ortho Ortho-Dimethoxybenzyl Piperidine steric_hindrance Increased Steric Hindrance ortho->steric_hindrance conformational_restriction Conformational Restriction steric_hindrance->conformational_restriction potential_selectivity Potential for Increased Selectivity conformational_restriction->potential_selectivity para Para-Dimethoxybenzyl Piperidine reduced_sterics Reduced Steric Hindrance para->reduced_sterics conformational_flexibility Greater Conformational Flexibility reduced_sterics->conformational_flexibility enhanced_pi_stacking Potential for Enhanced π-π Stacking conformational_flexibility->enhanced_pi_stacking

Caption: Comparative SAR of Ortho- and Para-Isomers.

Comparative Biological Activity: A Quantitative Look

While a direct, side-by-side study of ortho- vs. para- dimethoxybenzyl piperidines is not extensively reported, we can infer the likely trends based on data from related compounds and general SAR principles. The primary targets for this class of compounds are often sigma (σ) and dopamine (D₂) receptors.

Compound ClassTarget ReceptorExpected Affinity TrendRationale
Ortho-Dimethoxybenzyl Piperidine Sigma-1 (σ₁)Potentially lower affinitySteric hindrance from the ortho-methoxy group may impede optimal binding.
Sigma-2 (σ₂)Variable; may show selectivityThe steric bulk could favor binding to one subtype over the other.
Dopamine D₂Potentially lower affinityThe active site of the D₂ receptor may not accommodate the bulkier ortho-substituted ligand as effectively.
Para-Dimethoxybenzyl Piperidine Sigma-1 (σ₁)High affinityThe 3,4-dimethoxy motif is present in known high-affinity σ₁ ligands.[3]
Sigma-2 (σ₂)High affinity and potential for high selectivityA para-methoxy group has been shown to significantly enhance σ₂ selectivity in related scaffolds.[4]
Dopamine D₂Moderate to high affinityThe less sterically hindered para substitution is generally well-tolerated by the D₂ receptor.

Experimental Protocols for Biological Evaluation

To empirically determine the binding affinities of these compounds, competitive radioligand binding assays are the gold standard.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds for the σ₁ receptor.[4][5]

  • Receptor Source: Guinea pig brain membranes or HEK-293 cells expressing the human σ₁ receptor.

  • Radioligand: -pentazocine (typically at a final concentration of 2-5 nM).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[5]

  • Incubation: Incubate receptor membranes, radioligand, and varying concentrations of the test compound for 150 minutes at 37°C.

  • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled σ₁ ligand, such as 10 µM haloperidol.

  • Assay Termination: Rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dopamine D₂ Receptor Radioligand Binding Assay

This protocol is a standard method for assessing binding affinity to the D₂ receptor.

  • Receptor Source: Rat striatal membranes or cell lines expressing the human D₂ receptor.

  • Radioligand: [³H]spiperone or [³H]raclopride (at a concentration close to their Kd value).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Incubation: Incubate receptor membranes, radioligand, and various concentrations of the test compound for 60 minutes at room temperature.

  • Non-specific Binding: Determined in the presence of 10 µM of an unlabeled D₂ antagonist, such as butaclamol.

  • Assay Termination and Washing: Same as for the σ₁ receptor assay.

  • Quantification and Data Analysis: Same as for the σ₁ receptor assay.

start Prepare Reagents: Receptor Membranes, Radioligand, Test Compound Dilutions incubation Incubate at Specified Temperature and Time start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis: IC₅₀ and Kᵢ Determination counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

The positional isomerism of the dimethoxy groups on the benzyl ring of piperidine derivatives presents a critical consideration in drug design. The para-substituted isomers, particularly the 3,4-dimethoxy analogs, are generally predicted to exhibit higher affinity for key CNS targets like sigma and dopamine receptors due to reduced steric hindrance and favorable electronic properties. The ortho-substituted counterparts, while potentially having lower affinity, may offer a path to enhanced receptor selectivity.

Future research should focus on the direct, side-by-side synthesis and biological evaluation of a focused library of ortho- and para-dimethoxybenzyl piperidines to provide definitive quantitative data for this comparison. Such studies, coupled with computational modeling and conformational analysis, will further elucidate the subtle yet profound impact of substituent positioning on ligand-receptor interactions and pave the way for the development of next-generation CNS therapeutics with improved efficacy and safety profiles.

References

  • Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Berardi, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 935-946. [Link]

  • Yous, S., et al. (2010). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. ACS Medicinal Chemistry Letters, 1(4), 163-167. [Link]

  • Mach, R. H., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 185-191. [Link]

  • Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 592112. [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

  • Patents, Google. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • DTIC. (1992). Piperidine Synthesis. [Link]

  • Nevozhay, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6688. [Link]

  • Semenova, S., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. European Journal of Pharmacology, 426(1-2), R1-2. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides an in-depth, procedural fr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides an in-depth, procedural framework for the safe and effective disposal of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the chemical rationale behind each step to foster a culture of safety and scientific integrity.

Hazard Assessment and Chemical Profile

Structurally similar compounds, such as other substituted piperidine and benzylamine derivatives, are known to be harmful if swallowed and can cause skin and eye irritation or burns.[1][2] The piperidine moiety itself is classified as a flammable, toxic, and corrosive substance.[3] Therefore, it is prudent to handle 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride with the same level of caution.

Table 1: Hazard Profile and Key Chemical Data

PropertyValue/InformationSource
Molecular Formula C₁₄H₂₄Cl₂N₂O₂[4]
Molecular Weight 323.26 g/mol [4]
Physical Form Solid[5]
Known Hazards Based on analogous compounds: Harmful if swallowed, causes skin and eye irritation/burns, potential respiratory irritant.[1][2]
Primary Functional Groups of Concern Piperidine (heterocyclic amine), Dihydrochloride salt (acidic)[3]

The Core Principle: Neutralization Prior to Degradation

The dihydrochloride salt form of this compound means it is acidic. Direct disposal of acidic compounds into the sanitary sewer is prohibited as it can lead to the corrosion of plumbing and adverse environmental effects.[5] The foundational step in the disposal of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is therefore neutralization .

The addition of a weak base will deprotonate the amine hydrochlorides, yielding the free amine base.[6][7] This step is critical as it prepares the compound for subsequent degradation into less harmful substances.

Disposal_Workflow cluster_0 Phase 1: Preparation & Neutralization cluster_1 Phase 2: Oxidative Degradation cluster_2 Phase 3: Final Disposal Compound 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (Solid) Dissolution Dissolve in Water Compound->Dissolution Neutralization Add Weak Base (e.g., Sodium Bicarbonate) Monitor pH to ~7 Dissolution->Neutralization Free_Amine Free Amine in Aqueous Solution Neutralization->Free_Amine Liberates Free Amine Degradation Add Oxidizing Agent (e.g., Hydrogen Peroxide) Allow Reaction Time Free_Amine->Degradation Degraded_Solution Degraded, Neutral Solution Degradation->Degraded_Solution Breaks Down Piperidine Ring Final_Disposal Dispose via Approved Hazardous Waste Stream Degraded_Solution->Final_Disposal

Caption: Disposal workflow for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride.

Step-by-Step Disposal Protocol for Small Quantities (≤ 1 gram)

This protocol is designed for the disposal of small, residual quantities of the compound typically encountered in a research laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

All operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Neutralization Procedure
  • Dissolution: Carefully weigh and transfer the 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride solid into a beaker of appropriate size. Add water to dissolve the solid completely. A concentration of approximately 10-20 mg/mL is recommended.

  • Basification: While stirring the solution, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) dropwise.

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak base until the pH of the solution is neutral (pH ~7). The neutralization reaction liberates the free amine.[6]

Oxidative Degradation

The piperidine ring, a core component of the molecule, is susceptible to oxidative degradation.[8][9][10] This process helps to break down the heterocyclic structure, reducing its potential toxicity.

  • Addition of Oxidizing Agent: To the neutralized solution, slowly add a 3% solution of hydrogen peroxide (H₂O₂). A 10-fold molar excess of hydrogen peroxide relative to the amount of the compound is recommended.

  • Reaction Time: Loosely cover the beaker and allow the solution to stir at room temperature for a minimum of 24 hours within the chemical fume hood. This allows for the oxidative degradation of the piperidine moiety.

Final Disposal

The resulting solution, now neutralized and partially degraded, should be transferred to a properly labeled hazardous waste container designated for aqueous chemical waste. Under no circumstances should the treated or untreated solution be poured down the sanitary sewer. [11] All chemical waste must be disposed of through your institution's certified hazardous waste management program.[12][13]

Management of Spills

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or the ventilation is poor, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the PPE outlined in section 3.1.

  • Containment: For a solid spill, carefully sweep or scoop the material into a labeled waste container. Avoid generating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Decontamination: Once the bulk of the spill is collected, decontaminate the area with a detergent solution, followed by a thorough rinse with water. All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed bag and disposed of as hazardous waste.

Disposal of Bulk Quantities (> 1 gram) and Empty Containers

For quantities of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride exceeding one gram, in-lab treatment is not recommended. The compound should be placed in a clearly labeled, sealed container and disposed of directly through your institution's hazardous waste program.

Empty containers that once held the compound should be managed as hazardous waste. If the container held an acute hazardous waste, it may require triple rinsing with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical principles behind the disposal process—neutralization of the dihydrochloride salt followed by oxidative degradation of the piperidine ring—researchers can confidently and safely manage this compound from cradle to grave. Always adhere to your institution's specific hazardous waste management policies and consult with your environmental health and safety department for any clarifications.

References

  • Can anyone suggest how to neutralize amine hydrochlorides? ResearchGate. (2014, November 20). Available at: [Link]

  • How can I neutralize amine hydrochlorides? ResearchGate. (2023, December 27). Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. (2024, April 9). Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. (2024, April 25). Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Laboratory chemical waste. Water Corporation. Available at: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and operational procedures for handling 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in a laborat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for handling 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are extrapolated from data on structurally similar molecules, including other piperidine derivatives and amine hydrochlorides. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant health risks.

Hazard Assessment and Risk Mitigation

Given its chemical structure as a piperidine derivative and an amine salt, 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride should be handled as a potentially hazardous substance. Prudent assumptions based on analogous compounds suggest it may be corrosive, causing severe skin burns and eye damage, and potentially harmful if ingested, inhaled, or absorbed through the skin.[1][2]

Assumed Hazard Classification:

Hazard ClassificationPotential EffectsGHS Hazard Statement (Assumed)
Skin Corrosion/IrritationMay cause skin irritation or severe burns.[2][3]H315: Causes skin irritation. H314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationMay cause serious eye irritation or damage.[2][3]H319: Causes serious eye irritation. H318: Causes serious eye damage.
Acute Toxicity (Oral)Harmful if swallowed.[3]H302: Harmful if swallowed.
Specific Target Organ ToxicityMay cause respiratory irritation.[3]H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following PPE is mandatory when handling 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride.[4][5]

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes and airborne particles.[4][6]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves.[7] Nitrile or neoprene gloves are generally recommended, but it is crucial to check the manufacturer's glove compatibility data for the specific chemicals being used. Always inspect gloves for any signs of degradation or perforation before use.[7]

    • Laboratory Coat: A buttoned, flame-retardant lab coat should be worn at all times to protect skin and clothing.[8][9]

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Structurally Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area & Glassware handle_exp->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange for Professional Disposal cleanup_waste->cleanup_dispose cluster_assessment Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome Compound Hazards Potential Corrosivity & Toxicity of Compound PPE Personal Protective Equipment (PPE) Compound Hazards->PPE inform EngControls Engineering Controls (Fume Hood) Compound Hazards->EngControls inform AdminControls Administrative Controls (SOPs, Training) Compound Hazards->AdminControls inform Safety Personnel & Environmental Safety PPE->Safety ensure EngControls->Safety ensure AdminControls->Safety ensure

Caption: The relationship between hazard identification, control measures, and the ultimate goal of laboratory safety.

References

  • OSHA. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Chemical Safety and Hazard Investigation Board. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
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  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • A-Lined Handling Systems, Inc. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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  • BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
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  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Royal Society of Chemistry. (n.d.). Laboratory Best Practices.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2020). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride.
  • Cayman Chemical. (2024). Safety Data Sheet: 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride).
  • Fisher Scientific. (2023). Safety Data Sheet: Piperidine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
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